molecular formula C17H24O10 B7942906 Verbenalin

Verbenalin

Cat. No.: B7942906
M. Wt: 388.4 g/mol
InChI Key: HLXRWTJXGMHOFN-UDHWGNCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verbenalin is a useful research compound. Its molecular formula is C17H24O10 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9-,10+,11-,12-,13+,14-,16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXRWTJXGMHOFN-UDHWGNCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Extraction and Purification of Verbenalin from Verbena officinalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for extracting and purifying verbenalin (B192655), a bioactive iridoid glycoside from Verbena officinalis. The document details various extraction and purification protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows and associated signaling pathways to support research and development efforts.

Introduction

Verbena officinalis L., commonly known as common vervain, is a medicinal plant with a rich history in traditional medicine. Its therapeutic properties are attributed to a diverse profile of phytochemicals, with the iridoid glycoside this compound being a key bioactive constituent.[1] this compound has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and sleep-promoting effects.[2][3] The European Pharmacopoeia stipulates that the content of this compound in standardized Verbenae herba should be no less than 1.5% of the dry weight, highlighting its importance as a quality control marker.[4] This guide offers an in-depth exploration of the techniques used to isolate and purify this compound for research and pharmaceutical applications.

Extraction of this compound

The initial step in isolating this compound is its extraction from the aerial parts of Verbena officinalis. The choice of extraction method and solvent significantly influences the yield and purity of the final extract.

Solvent Extraction

Solvent extraction is a conventional and widely used method for obtaining this compound. Various polar solvents have been shown to be effective. A study comparing different butanol and ethanol (B145695) mixtures found that a 50:50 (v/v) butanol:ethanol mixture (BE5) resulted in the highest extraction yield.[5] Methanolic extraction is also a common practice for isolating iridoid glycosides.[6]

Table 1: Comparison of Solvent Extraction Yields for Verbena officinalis

Solvent SystemRatio (v/v)Extraction Yield (% of dry weight)Reference
100% Butanol (B1)100:09.38[5]
Butanol:Ethanol (BE7.5)75:257.56[5]
Butanol:Ethanol (BE5)50:5011.23[5]
Butanol:Ethanol (BE2.5)25:756.83[5]
70% Ethanol-13.62[7]
Water-18.44[7]
Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient technique that utilizes acoustic cavitation to enhance the extraction process, often resulting in higher yields in shorter times and at lower temperatures compared to conventional methods.[8][9] The optimization of UAE parameters is crucial for maximizing the recovery of phenolic compounds, including this compound.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds from Verbena officinalis

ParameterOptimal ValueReference
Extraction Time30.64 min[10]
Ultrasonic Temperature52.70 °C[10]
Liquid-to-Solid Ratio28.71 mL/g[10]
pH5.22[10]

Purification of this compound

Following extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity.

Column Chromatography

Column chromatography is a fundamental technique for the purification of natural products. Different stationary phases can be employed depending on the properties of the target compound and the impurities to be removed.

  • Silica (B1680970) Gel Chromatography: Silica gel is a polar adsorbent commonly used for the separation of compounds with varying polarities.[11] A step-wise elution with a gradient of increasing polarity (e.g., dichloromethane-methanol) is typically used to separate fractions containing this compound.[12][13]

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography medium is effective for separating compounds based on their molecular size and is often used as a subsequent purification step.

  • Macroporous Resin Chromatography: Macroporous resins offer an efficient method for the enrichment and preliminary purification of iridoid glycosides from crude extracts.[14][15] The selection of the appropriate resin and elution conditions is critical for achieving good separation.[16]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption of the sample and leading to high recovery rates.[17][18] This method has been successfully applied to the preparative isolation of various natural products, including iridoid glycosides.[19][20] The selection of a suitable two-phase solvent system is paramount for a successful separation.[21][22]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution separation technique that is often used in the final stages of purification to obtain highly pure this compound.[6][23] It can also be used for the quantitative analysis of this compound in extracts and purified fractions.

Experimental Protocols

General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from Verbena officinalis.

G Start Dried Aerial Parts of Verbena officinalis Extraction Extraction (e.g., Solvent Extraction or UAE) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Preliminary Purification (e.g., Macroporous Resin or Silica Gel Column Chromatography) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_HPLC_Analysis Analysis of Fractions (TLC / HPLC) Fraction_Collection->TLC_HPLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_HPLC_Analysis->Pooling Fine_Purification Fine Purification (e.g., HSCCC, Sephadex LH-20, or Preparative RP-HPLC) Pooling->Fine_Purification Pure_this compound Pure this compound Fine_Purification->Pure_this compound End Characterization (HPLC, MS, NMR) Pure_this compound->End

General workflow for this compound extraction and purification.
Protocol for Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Grind the dried aerial parts of Verbena officinalis into a fine powder.

  • Extraction:

    • Mix the powdered plant material with the chosen solvent (e.g., 50% ethanol) at a liquid-to-solid ratio of 28.71 mL/g in a beaker.

    • Adjust the pH of the mixture to 5.22.

    • Place the beaker in an ultrasonic bath.

    • Set the ultrasonic temperature to 52.70 °C and the extraction time to 30.64 minutes.

  • Post-Extraction:

    • After extraction, separate the supernatant from the plant residue by filtration or centrifugation.

    • Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol for Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% dichloromethane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions that show a high concentration of this compound.

Signaling Pathways Associated with this compound

This compound's therapeutic effects are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.

G This compound This compound NFkB_MAPK NF-κB / MAPK Pathway This compound->NFkB_MAPK IL17A IL17A Pathway This compound->IL17A Inflammation Inflammation NFkB_MAPK->Inflammation IL17A->Inflammation

This compound's inhibitory effect on inflammatory pathways.

This compound can reduce airway inflammation by inhibiting the activity of the NF-κB/MAPK signaling pathway.[4][24] Additionally, extracts of Verbena officinalis containing this compound have been found to inhibit the IL17A signaling pathway, thereby mitigating neuroinflammation.[25]

Neuroprotective Signaling Pathways

The neuroprotective effects of this compound are linked to its ability to modulate pathways involved in Alzheimer's disease and ferroptosis.

G cluster_Abeta Alzheimer's Disease cluster_Ferroptosis Alcoholic Steatohepatitis edge_inhibit edge_inhibit This compound This compound Ab_generation Amyloid-β (Aβ) Generation This compound->Ab_generation MDMX MDMX This compound->MDMX Neuroprotection Neuroprotection PPARa PPARα MDMX->PPARa Ferroptosis Ferroptosis PPARa->Ferroptosis Hepatoprotection Hepatoprotection

Neuroprotective and hepatoprotective signaling of this compound.

This compound has been shown to reduce the generation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease.[26] Furthermore, it can attenuate hepatic damage by regulating MDMX/PPARα-mediated ferroptosis, a form of programmed cell death.[27]

Conclusion

This technical guide provides a detailed overview of the current methods for the extraction and purification of this compound from Verbena officinalis. The selection of an appropriate combination of extraction and purification techniques is critical for obtaining high-purity this compound for research and drug development. The elucidation of its mechanisms of action through various signaling pathways further underscores its therapeutic potential. The protocols and data presented herein serve as a valuable resource for scientists and researchers working on the isolation and characterization of this promising natural compound.

References

Verbenalin: A Comprehensive Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbenalin, an iridoid glucoside primarily isolated from plants of the Verbena genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological effects of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal studies, and presents mandatory visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound, also known as Cornin or Verbenaloside, is a monoterpenoid derivative belonging to the iridoid class of organic compounds.[1][2][3] Its chemical structure consists of a cyclopentanopyran ring system to which a glucose molecule is attached via a β-glycosidic linkage.[2] The systematic IUPAC name for this compound is Methyl (1S,4aS,7S,7aR)-1-(β-D-glucopyranosyloxy)-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.[1]

Table 1: Chemical Identifiers and Properties of this compound
PropertyValueReference(s)
IUPAC Name Methyl (1S,4aS,7S,7aR)-1-(β-D-glucopyranosyloxy)-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate[1][2]
Synonyms Cornin, Verbenaloside[2][3]
CAS Number 548-37-8[2][3]
Molecular Formula C₁₇H₂₄O₁₀[1][2]
Molecular Weight 388.37 g/mol [1][3][4]
SMILES C[C@H]1CC(=O)[C@H]2[C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO[2]
InChI InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1[1]
Table 2: Physicochemical Data of this compound
PropertyValueReference(s)
Appearance Bitter needles[3]
Melting Point 182-183 °C[3]
Solubility Freely soluble in water; slightly soluble in alcohol, ethyl acetate (B1210297), acetone; practically insoluble in chloroform, ether. Water solubility: 211 mg/mL at 18 °C. DMSO: 78 mg/mL (200.83 mM).[3][5][6]
Optical Rotation [α]D²⁵ -173° (water)[3]
UV max (in ethanol) 238 nm (ε 9600), 290 nm (ε 105)[3]
XLogP3-AA -1.5[2]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 10[2]

Biological and Pharmacological Properties

This compound exhibits a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, sleep-promoting, and immunomodulatory effects. These properties make it a promising candidate for the development of novel therapeutic agents for various diseases.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential, particularly in the context of Alzheimer's disease (AD) and cerebral ischemia.

Anti-Alzheimer's Disease Activity: Studies have shown that this compound can reduce the generation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[7][8] In vitro experiments using Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a (SweAPP/N2a) cells revealed that this compound treatment decreased both the intracellular expression and release of APP, leading to a reduction in Aβ production.[7] Furthermore, in animal models of AD, this compound administration was found to decrease Aβ and tau expression levels in the hippocampus.[7][9] It also restored the expression of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival and growth.[7]

Protection against Cerebral Ischemia: In a rat model of focal cerebral ischemia-reperfusion, this compound demonstrated a protective effect by improving brain microcirculation and energy metabolism.[5] It was observed to inhibit the expression of pro-apoptotic genes (e.g., Bax, Caspase-3) and promote the expression of anti-apoptotic genes (e.g., Bcl-2).[5]

Anti-inflammatory and Immunomodulatory Effects

This compound possesses notable anti-inflammatory properties. It has been shown to reduce airway inflammation in asthmatic rats by inhibiting the activity of the NF-κB/MAPK signaling pathway.[10] Additionally, this compound can enhance the killing efficiency of natural killer (NK) cells, which play a critical role in the elimination of virus-infected and tumor cells.[1][11] This effect is achieved by accelerating the killing process and reducing the contact time between NK cells and their targets, without affecting NK cell proliferation or the expression of cytotoxic proteins like perforin (B1180081) and granzyme B.[1][10]

Sleep-Promoting Activity

This compound is one of the active components responsible for the sleep-promoting effects of Verbena officinalis.[9] Electroencephalographic (EEG) analysis in rats showed that oral administration of this compound increased the total time of non-rapid eye movement (NREM) sleep and enhanced delta activity during NREM sleep, indicating a deeper and more restorative sleep.[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's biological activities.

Extraction and Isolation of this compound from Verbena officinalis**

G start Aerial parts of Verbena officinalis percolation Percolation with 90% aqueous methanol (B129727) start->percolation concentration1 Concentration under reduced pressure percolation->concentration1 residue1 Methanol Extract Residue concentration1->residue1 extraction Extraction with Petroleum Ether, Ethyl Acetate, and Methanol residue1->extraction ethyl_acetate_fraction Ethyl Acetate Fraction extraction->ethyl_acetate_fraction concentration2 Concentration ethyl_acetate_fraction->concentration2 residue2 Dried Ethyl Acetate Extract concentration2->residue2 silica_gel_cc Silica (B1680970) Gel Column Chromatography (Gradient: CH2Cl2/MeOH) residue2->silica_gel_cc fractions Fractions silica_gel_cc->fractions repeated_cc Repeated Column Chromatography (Silica Gel and Sephadex LH-20) fractions->repeated_cc semi_prep_hplc Semi-preparative HPLC (C18, MeOH/H2O) repeated_cc->semi_prep_hplc This compound Pure this compound semi_prep_hplc->this compound

Caption: Workflow for the extraction and isolation of this compound.

Protocol:

  • Extraction: The aerial parts of V. officinalis are percolated with 90% (v/v) aqueous methanol at room temperature. The extract is then concentrated under reduced pressure to obtain a residue.[12]

  • Fractionation: The residue is mixed with diatomite and silica gel and then sequentially extracted with petroleum ether, ethyl acetate, and methanol. The ethyl acetate fraction is collected and concentrated.[12]

  • Chromatographic Purification: The dried ethyl acetate extract is subjected to silica gel column chromatography using a gradient of dichloromethane/methanol as the mobile phase to yield several fractions.[12]

  • Isolation: The this compound-containing fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol/water mobile phase to afford pure this compound.[12]

In Vitro Assessment of Anti-Alzheimer's Disease Activity

Cell Culture and Treatment: Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a (SweAPP/N2a) cells are cultured in appropriate media.[7] The cells are treated with varying concentrations of this compound (e.g., 1-100 μM) for 24 hours.[13]

Western Blotting for APP Expression:

  • Protein Extraction: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a BCA protein assay.[7]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against APP. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

ELISA for Amyloid-Beta Levels: The levels of Aβ40 and Aβ42 in the cell culture supernatant are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[7]

In Vivo Evaluation in an Alzheimer's Disease Animal Model

Animal Model and Treatment: Transgenic mice expressing a human APP mutation (e.g., 5XFAD mice) are used as an animal model for AD. The mice are administered this compound (e.g., 100-200 mg/kg, by gavage) daily for a specified period (e.g., 35 days).[13]

Immunohistochemistry (IHC) for Aβ and Tau:

  • Tissue Preparation: At the end of the treatment period, the mice are sacrificed, and their brains are collected. The brains are fixed, embedded in paraffin, and sectioned.

  • Staining: The brain sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with primary antibodies against Aβ and phosphorylated tau.

  • Visualization: After incubation with a secondary antibody and a detection reagent, the sections are visualized under a microscope, and the immunoreactivity is quantified.[7][9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt/eNOS/VEGF Signaling Pathway

This compound has been reported to induce angiogenesis via the PI3K/Akt/eNOS/VEGF signaling axis.[4] This pathway is critical for cell survival, proliferation, and angiogenesis.

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates VEGF VEGF eNOS->VEGF Increases production Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound-induced angiogenesis signaling pathway.

NF-κB/MAPK Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[10] These pathways are central to the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli MAPK MAPK Pathway Inflammatory_Stimuli->MAPK NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Inflammatory_Mediators Pro-inflammatory Mediators MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: this compound's inhibition of inflammatory pathways.

Amyloid Precursor Protein (APP) Processing Pathway

In the context of Alzheimer's disease, this compound influences the processing of APP, leading to a reduction in the production of neurotoxic Aβ peptides.[7]

G This compound This compound APP_Expression APP Expression (intracellular and secreted) This compound->APP_Expression Downregulates APP Amyloid Precursor Protein (APP) APP_Expression->APP Secretases β- and γ-secretase activity APP->Secretases Abeta Amyloid-beta (Aβ) peptide generation Secretases->Abeta

Caption: this compound's effect on APP processing.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its neuroprotective, anti-inflammatory, and immunomodulatory effects, supported by emerging evidence on its mechanisms of action at the molecular level, position it as a strong candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation of its chemical and biological properties, along with detailed experimental frameworks, to aid researchers in the continued exploration of this compound's therapeutic potential. The provided data and protocols are intended to streamline future research efforts and accelerate the translation of this promising natural product into novel therapeutic strategies.

References

Iridoid glycosides from Verbena officinalis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Iridoid Glycosides of Verbena officinalis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Verbena officinalis L. (Verbenaceae), commonly known as vervain, is a medicinal plant with a rich history in traditional European and Chinese medicine.[1][2] Its therapeutic properties are largely attributed to a diverse profile of phytochemicals, particularly iridoid glycosides.[3] This document provides a comprehensive technical overview of the primary iridoid glycosides isolated from V. officinalis, focusing on their quantitative distribution, detailed experimental protocols for their isolation and purification, and their significant biological activities. Key compounds discussed include verbenalin (B192655) and hastatoside (B1163306), which are recognized for their anti-inflammatory, neuroprotective, and hepatoprotective effects.[4][5][6] Methodologies for extraction and chromatographic separation are detailed to aid in further research and development. Furthermore, this guide visualizes key experimental workflows and the molecular signaling pathways through which these compounds exert their pharmacological effects, providing a critical resource for drug discovery and natural product chemistry.

Profile of Iridoid Glycosides in Verbena officinalis

Verbena officinalis is a rich source of iridoid glycosides, a class of monoterpenoids that are characteristic constituents of the plant.[4] These compounds are pivotal to the plant's bioactivity. The most prominent and well-studied iridoids in vervain are this compound (also known as verbenaloside or cornin) and hastatoside.[1][7]

Other significant iridoids that have been successfully isolated and structurally elucidated from the aerial parts of the plant include:

  • Aucubin[1][8]

  • 3,4-dihydrothis compound[4][9]

  • Two new iridoids named verbeofflin I (a secoiridoid) and 7-hydroxydehydrohastatoside[4][9]

  • Two new secoiridoid glycosides, verbenoside A and verbenoside B[10]

  • Two novel iridoid-phenylethanoid glycoside heterodimers, verbenalinoside A and B[11]

The European Pharmacopoeia stipulates that the raw material, Verbenae herba, must be standardized to a minimum this compound content of 1.5% of dry weight (DW), underscoring the compound's significance as a quality marker.[1]

Quantitative Analysis

The concentration of iridoid glycosides in V. officinalis can vary depending on factors such as the plant part, geographical origin, and harvest time.[12] The highest content of these compounds is typically found when the plant is in full bloom.[2] The following table summarizes the quantitative data reported for the major iridoids.

CompoundPlant PartMaximum Content (mg/100g DW)Reference Method(s)Citation(s)
This compound Herb6196HPLC, HPTLC, ATR-IR, NIR[1][2][13][14]
Hastatoside Herb582HPLC, HPTLC[1][2][13]
Aucubin HerbN/A (Identified)N/A[5][8]
Verbascoside (B1683046) *Herb2264HPLC, HPTLC, ATR-IR, NIR[1][2][13][14]

*Note: Verbascoside is a phenylpropanoid glycoside, often quantified alongside iridoids due to its significant presence and bioactivity.[13]

Experimental Protocols: Isolation and Purification

The isolation of pure iridoid glycosides from V. officinalis is a multi-step process involving extraction followed by successive chromatographic techniques. The protocol below is a synthesized methodology based on established literature.[4]

General Extraction Procedure
  • Maceration/Percolation : Air-dried and powdered aerial parts of V. officinalis (e.g., 7.5 kg) are percolated with 90% (v/v) aqueous methanol (B129727) (e.g., 200 L) at room temperature for an extended period (e.g., 15 days).[4]

  • Concentration : The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[4]

  • Solvent Partitioning (Liquid-Liquid Extraction) : The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and methanol, to separate compounds based on their polarity. The iridoid glycosides are typically enriched in the ethyl acetate and methanol fractions.[4][15]

Chromatographic Separation and Purification
  • Silica (B1680970) Gel Column Chromatography : The dried ethyl acetate extract (e.g., 120 g) is subjected to silica gel column chromatography. Elution is performed using a gradient solvent system, typically mixtures of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH), starting from 100:1 and gradually increasing in polarity to 1:1. This allows for the separation of the extract into several major fractions.[4]

  • Sephadex LH-20 Column Chromatography : Fractions enriched with target iridoids are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for removing pigments and smaller molecules.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity compounds is achieved using reversed-phase (e.g., C18) preparative or semi-preparative HPLC. A common mobile phase is a gradient of methanol and water.[4] For example, a mixture of MeOH/H₂O (15:85) can be used to isolate compounds like 7-hydroxydehydrohastatoside and 3,4-dihydrothis compound.[4]

Structural Elucidation

The structures of the isolated compounds are elucidated using a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular formula and fragmentation patterns.[4][9][16]

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the precise chemical structure and stereochemistry of the molecules.[4][9][17]

G cluster_workflow General Experimental Workflow for Iridoid Isolation plant Dried Aerial Parts of V. officinalis extract Crude 90% Methanol Extract plant->extract Percolation partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, Methanol) extract->partition Concentration & LLE fractions Enriched Ethyl Acetate / Methanol Fractions partition->fractions silica Silica Gel Column Chromatography (CH2Cl2/MeOH Gradient) fractions->silica sephadex Sephadex LH-20 Chromatography (Methanol Elution) silica->sephadex Fraction Purification hplc Preparative RP-HPLC (MeOH/H2O Gradient) sephadex->hplc pure_compounds Pure Iridoid Glycosides (this compound, Hastatoside, etc.) hplc->pure_compounds elucidation Structural Elucidation (NMR, MS) pure_compounds->elucidation

A generalized workflow for the isolation of iridoid glycosides.

Biological Activities and Mechanisms of Action

The iridoid glycosides from V. officinalis exhibit a wide range of pharmacological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Extracts of V. officinalis have demonstrated significant anti-inflammatory effects in both topical and oral applications.[15][18][19] this compound, in particular, has been shown to reduce airway inflammation by inhibiting the activity of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[20] This inhibition leads to a downstream reduction in the release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[20]

G cluster_pathway Inhibitory Action of this compound on Inflammatory Pathways stimulus Inflammatory Stimulus (e.g., Pathogen, Allergen) mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) mapk->cytokines nfkb->cytokines inflammation Inflammation cytokines->inflammation

This compound's inhibition of NF-κB and MAPK signaling pathways.
Neuroprotective and Sleep-Promoting Effects

Traditionally, V. officinalis has been used to treat insomnia and other nervous conditions.[21][22] Scientific studies have validated this use, demonstrating that both hastatoside and this compound are major sleep-promoting components.[21] Oral administration of these compounds to rats was found to significantly increase the total time of non-rapid eye movement (NREM) sleep and enhance delta wave activity, which is characteristic of deep sleep.[21][22]

Hepatoprotective Activity

This compound and hastatoside have been identified as key constituents responsible for the hepatoprotective activity of V. officinalis.[4] Recently isolated iridoid-phenylethanoid conjugates, verbenalinoside A and B, along with their precursors this compound and verbascoside, were shown to rescue ethanol-induced hepatotoxicity in human liver cells (LO2 and HepG2) in a concentration-dependent manner.[11] This suggests their potential as therapeutic agents for liver-related ailments.[11][23]

Natural Killer (NK) Cell Function Enhancement

Recent research has uncovered the immunomodulatory effects of V. officinalis. Oral administration of its extract was found to reduce lung injury in virus-infected mice by promoting the maturation and activation of NK cells.[20] In vitro studies revealed that this compound significantly enhances the killing efficiency of primary human NK cells by accelerating the killing process, specifically by reducing the contact time required for NK cells to eliminate their target cells.[20]

Conclusion and Future Perspectives

The iridoid glycosides from Verbena officinalis, particularly this compound and hastatoside, are well-characterized compounds with potent and varied biological activities. Their demonstrated anti-inflammatory, neuroprotective, and hepatoprotective effects, supported by mechanistic insights into their action on signaling pathways like NF-κB and MAPK, position them as strong candidates for further pharmacological investigation and drug development. The detailed protocols for their isolation and quantification provided herein serve as a foundational resource for researchers aiming to explore the full therapeutic potential of these natural products. Future studies should focus on clinical trials to validate their efficacy in humans and on semi-synthetic modifications to enhance their potency and bioavailability.

References

Verbenalin's Sleep-Promoting Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research into the sleep-promoting effects of Verbenalin (B192655), an iridoid glycoside found in Verbena officinalis. The document synthesizes current quantitative data, details established experimental protocols, and visualizes proposed mechanisms of action to support further investigation and drug development in the field of sleep research.

Quantitative Data Summary

The primary quantitative evidence for this compound's hypnotic effects comes from preclinical studies in rodent models. The data highlights its capacity to modulate non-rapid eye movement (NREM) sleep.

Table 1: Summary of Quantitative Data on the Sleep-Promoting Effects of this compound

Parameter Animal Model Dosage Route of Administration Key Findings Reference
Total NREM Sleep Time Rat1.28 mmol/kgOralIncreased by 42% over a 9-hour period.[1][2]Makino et al., 2009
Delta Activity during NREM Sleep Rat1.28 mmol/kgOralIncreased.[1][2]Makino et al., 2009
Lag Time to Effect Rat1.28 mmol/kgOralApproximately 3–5 hours.[1][2]Makino et al., 2009

Experimental Protocols

The sleep-promoting properties of this compound have been primarily investigated using electroencephalographic (EEG) analysis in rats. The following protocol is a synthesized representation of the methodologies described in the cited literature.

Electroencephalographic (EEG) and Electromyographic (EMG) Analysis in a Rat Model

This protocol is designed to directly measure the effects of this compound on sleep architecture.

  • Animal Model: Male Sprague-Dawley rats are typically used, weighing between 250-300 grams at the time of surgical implantation.

  • Surgical Implantation:

    • Rats are anesthetized using an appropriate anesthetic agent (e.g., pentobarbital).

    • For EEG recording, four miniature screw electrodes are implanted through the skull over the parietal and occipital cortices.

    • For EMG recording, wire electrodes are placed into the neck musculature to monitor muscle tone.

    • All electrodes are connected to a miniature plug, which is then secured to the skull with dental cement.

  • Habituation and Baseline Recording:

    • Following a recovery period of at least one week, rats are habituated to the recording chambers and tethering cables for several days.

    • Baseline EEG/EMG data is recorded for a 24-hour period to establish normal sleep-wake patterns for each animal.

  • Drug Administration and Recording:

    • This compound is administered orally at the specified dosage (e.g., 1.28 mmol/kg). The administration is typically timed to the beginning of the dark period (lights-off), which is the active phase for rats.[1][2]

    • EEG and EMG activities are recorded continuously for a designated period (e.g., 9 hours or 24 hours) post-administration.

  • Data Analysis:

    • The recorded data is scored into distinct sleep-wake stages: wakefulness, NREM sleep, and REM sleep.

    • Key parameters are quantified, including:

      • Total time spent in each sleep stage.

      • Sleep latency (time to fall asleep).

      • Duration and frequency of sleep/wake bouts.

      • Power spectral analysis of the EEG signal, with a focus on delta wave activity (1-4 Hz) during NREM sleep.

Experimental Workflow for Preclinical Sleep Analysis

The following diagram illustrates a typical workflow for evaluating the sleep-promoting effects of a compound like this compound in a preclinical setting.

experimental_workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) electrode_implantation Surgical Implantation (EEG/EMG Electrodes) animal_model->electrode_implantation recovery Post-Surgical Recovery (>= 1 week) electrode_implantation->recovery habituation Habituation to Recording Environment recovery->habituation baseline Baseline Recording (24 hours) habituation->baseline administration Compound Administration (this compound or Vehicle) baseline->administration recording Post-Dosing Recording (e.g., 9-24 hours) administration->recording scoring Sleep Stage Scoring (Wake, NREM, REM) recording->scoring quantification Quantification of Sleep Parameters scoring->quantification statistics Statistical Analysis quantification->statistics

Preclinical Experimental Workflow for this compound Sleep Studies

Proposed Signaling Pathway

While the precise molecular mechanism of this compound's sleep-promoting effect is not yet fully elucidated, research on Verbena officinalis extracts and related compounds suggests a likely interaction with the GABAergic system. The primary hypothesis is that components of the extract, potentially including this compound, act as positive allosteric modulators of the GABAA receptor.

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory, sedative effect.

Hypothesized GABAergic Modulation by this compound

The following diagram illustrates the proposed signaling pathway for this compound's sleep-promoting action at the GABAA receptor.

gaba_pathway cluster_synapse Inhibitory Synapse cluster_receptor GABAA Receptor cluster_neuron Postsynaptic Neuron GABA GABA GABA_site GABA Binding Site GABA->GABA_site Binds This compound This compound Modulator_site Allosteric Modulation Site This compound->Modulator_site Binds (Hypothesized) Cl_channel Chloride (Cl-) Channel (Closed) Cl_channel_open Chloride (Cl-) Channel (Open) GABA_site->Cl_channel_open Opens Channel Modulator_site->Cl_channel_open Enhances Opening Hyperpolarization Membrane Hyperpolarization Cl_channel_open->Hyperpolarization Causes Cl- Influx Sedation Neuronal Inhibition (Sedation/Sleep) Hyperpolarization->Sedation Leads to

Hypothesized Mechanism of this compound via GABAA Receptor Modulation

This proposed pathway suggests that this compound does not directly activate the GABAA receptor but enhances the effect of endogenous GABA, leading to increased neuronal inhibition and promoting sleep. Further research, including receptor binding assays and electrophysiological studies, is necessary to confirm this mechanism for this compound specifically.

References

Neuroprotective effects of Verbenalin in Alzheimer's disease models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neuroprotective Effects of Verbenalin (B192655) in Alzheimer's Disease Models

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia worldwide.[1] Its pathology is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] These events trigger a cascade of downstream effects, including synaptic dysfunction, neuronal loss, and cognitive decline. Current FDA-approved medications for AD offer symptomatic relief but do not halt or reverse the underlying neurodegenerative processes.[1] This has spurred research into novel therapeutic agents, with natural compounds gaining significant attention.

This compound, an iridoid glucoside found in medicinal herbs of the Verbenaceae family, such as Verbena officinalis, has emerged as a promising candidate.[3][4] Traditionally used for its anti-inflammatory, antioxidant, and sleep-promoting properties, recent studies have highlighted its neuroprotective potential in the context of Alzheimer's disease.[1][5][6] This technical guide provides a comprehensive overview of the current research on this compound's neuroprotective effects in various AD models, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathological features of Alzheimer's disease.

Reduction of Amyloid-Beta (Aβ) and Tau Pathology

A primary focus of AD research is mitigating the accumulation of Aβ and hyperphosphorylated tau.[1] this compound has demonstrated significant efficacy in reducing these pathological hallmarks in both in vitro and in vivo models.[1][7]

  • In Vitro Evidence: In Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a (SweAPP/N2a) cells, a cellular model for AD, this compound treatment led to a decrease in both the intracellular expression and the extracellular release of APP.[1][7] Consequently, the production of its neurotoxic cleavage product, Aβ42, was markedly reduced.[1]

  • In Vivo Evidence: In AD transgenic (Tg) mice, immunohistochemical analysis revealed that animals treated with this compound showed decreased expression levels of both Aβ and tau in the hippocampus, a brain region critical for memory and learning that is severely affected in AD.[1][7]

Attenuation of Aβ-Induced Neurotoxicity and Oxidative Stress

This compound demonstrates direct neuroprotective properties against Aβ-induced cytotoxicity.

  • Cell Viability: In human neuroblastoma SH-SY5Y cells, a widely used model for studying neuronal toxicity, pretreatment with this compound significantly reduced cell death induced by exposure to Aβ.[3]

  • Mitochondrial Function: Aβ is known to induce mitochondrial dysfunction, leading to a decline in ATP production. This compound pretreatment was shown to rescue this Aβ-induced reduction in ATP levels in SH-SY5Y cells, suggesting it helps preserve mitochondrial energy metabolism.[3]

  • Oxidative Stress: While not reaching statistical significance in one study, this compound pretreatment showed a trend towards decreasing the Aβ-induced generation of intracellular reactive oxygen species (ROS) in SH-SY5Y cells, pointing to its potential antioxidant activity.[3] Other studies have more broadly reported on the antioxidant properties of this compound.[5][6]

Anti-Apoptotic Effects

Neuronal apoptosis, or programmed cell death, is a major contributor to the brain atrophy seen in AD. While direct studies in AD models are emerging, research in related neurodegenerative models, such as cerebral ischemia-reperfusion, highlights this compound's anti-apoptotic capabilities. In a rat model of focal cerebral ischemia, this compound treatment significantly reduced the levels of pro-apoptotic proteins like Bax and Caspase-3, while increasing the level of the anti-apoptotic protein Bcl-2.[8][9] This modulation of apoptosis-regulating genes suggests a mechanism for promoting neuronal survival.[8]

Restoration of Neurotrophic Factors

Brain-Derived Neurotrophic Factor (BDNF) is crucial for neuronal survival, growth, and synaptic plasticity. Its levels are often reduced in the brains of AD patients. A significant finding is that this compound treatment restored the expression of BDNF in the hippocampus of AD animal models.[1][7] This suggests that this compound may not only protect neurons from damage but also promote their health and function.

Modulation of Alzheimer's Disease-Associated Genes

Microarray analysis of this compound-treated human amnion epithelial cells (hAECs) revealed that this compound can significantly regulate the expression of genes associated with Alzheimer's disease.[3][4] The study found that out of 73 AD-associated genes analyzed, this compound treatment downregulated 32 genes that are typically upregulated in AD brains.[3] These genes are involved in processes such as lysosomal dysfunction, pathologic protein aggregation, and age-related neurometabolism, indicating that this compound may exert its therapeutic effects by normalizing gene expression profiles disrupted by the disease.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on Neuronal Cells

Model SystemTreatmentOutcome MeasuredResultReference
SweAPP/N2a cellsThis compoundAPP Expression (intracellular & extracellular)Downregulated[1]
SweAPP/N2a cellsThis compoundAβ42 Peptide LevelsMarkedly reduced[1]
SH-SY5Y cells20 µM this compound (pretreatment) + 5 µM AβCell Viability (MTT Assay)Significantly reduced Aβ-induced cell death[3]
SH-SY5Y cells20 µM this compound (pretreatment) + 5 µM AβATP ProductionSignificantly rescued Aβ-induced ATP reduction (p < 0.01)[3]
SH-SY5Y cells20 µM this compound (pretreatment) + 5 µM AβROS ProductionDecreased compared to Aβ-only group (p = 0.44)[3]

Table 2: In Vivo Effects of this compound in AD and Neurodegeneration Models

Model SystemTreatmentOutcome MeasuredResultReference
AD Transgenic (Tg) MiceThis compoundAβ Expression (Hippocampus, IHC)Decreased[1]
AD Transgenic (Tg) MiceThis compoundTau Expression (Hippocampus, IHC)Decreased[1]
AD Transgenic (Tg) MiceThis compoundBDNF Expression (Hippocampus)Restored[1][7]
Rat Model of Focal Cerebral IschemiaThis compound (various doses)Neurological Deficit ScoreSignificantly reduced[8][9]
Rat Model of Focal Cerebral IschemiaThis compound (various doses)Bax and Caspase-3 Levels (Brain)Significantly reduced[8][9]
Rat Model of Focal Cerebral IschemiaThis compound (various doses)Bcl-2 Level (Brain)Increased[8][9]

Key Experimental Protocols

This section provides a detailed overview of the methodologies used in the cited research to evaluate the neuroprotective effects of this compound.

In Vitro Models
  • Cell Culture:

    • SweAPP/N2a Cells: Swedish mutant APP-overexpressing Neuro2a cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) and Opti-MEM, supplemented with 5% fetal bovine serum and 1% penicillin/streptomycin.[1] These cells are used to model Aβ generation.

    • SH-SY5Y Cells: Human neuroblastoma cells were used to model Aβ-induced neurotoxicity.[3] They are maintained in standard culture conditions.

  • Treatment Protocol:

    • For Aβ generation studies, SweAPP/N2a cells were treated with this compound for 24 hours before analysis.[1]

    • For neurotoxicity studies, SH-SY5Y cells were pre-treated with 20 µM this compound for 24 hours, followed by exposure to 5 µM Aβ for 24 to 72 hours, depending on the assay.[3]

  • Biochemical Assays:

    • Western Blotting: Used to quantify the expression levels of proteins such as APP. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[1]

    • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of secreted peptides like Aβ42 in the cell culture medium.[1]

  • Cell Viability and Function Assays:

    • MTT Assay: To assess cell viability, SH-SY5Y cells were treated with this compound and/or Aβ. The MTT reagent is added, which is converted by viable cells into a purple formazan (B1609692) product, quantifiable by spectrophotometry.[3]

    • ATP Assay: Intracellular ATP levels were measured using a luminescence-based assay kit to assess mitochondrial function.[3]

    • ROS Assay: Intracellular ROS levels were detected using fluorescent probes like DCFH-DA, where fluorescence intensity is proportional to the amount of ROS.[3]

In Vivo Models
  • Animal Models:

    • AD Transgenic (Tg) Mice: These mice are genetically engineered to overexpress proteins involved in AD pathology, such as mutant APP, leading to the development of Aβ plaques and cognitive deficits. They serve as a standard model for testing therapeutic interventions.[1]

  • Treatment Protocol:

    • This compound was administered to AD Tg mice, and the effects were compared to untreated AD Tg mice and wild-type controls. The specific dosage and duration of treatment are determined by the study design.[1]

  • Tissue Analysis:

    • Immunohistochemistry (IHC): Following treatment, mouse brains were collected, sectioned, and stained with specific antibodies against Aβ and tau. The intensity and distribution of the staining in specific brain regions, like the hippocampus, were then analyzed to quantify protein expression.[1][7]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described.

Verbenalin_Mechanism This compound This compound APP Amyloid Precursor Protein (APP) This compound->APP Reduces Expression Tau Tau Expression This compound->Tau Reduces Neurotoxicity Aβ-Induced Neurotoxicity This compound->Neurotoxicity Reduces BDNF BDNF Expression This compound->BDNF Restores Abeta Amyloid-Beta (Aβ) Production APP->Abeta Abeta->Neurotoxicity AD_Pathology AD Pathology (Plaques, Tangles) Abeta->AD_Pathology Tau->AD_Pathology NeuronalSurvival Neuronal Survival & Function Neurotoxicity->NeuronalSurvival Inhibits BDNF->NeuronalSurvival Promotes In_Vitro_Workflow cluster_assays Endpoint Assays start Start: Culture Neuronal Cells (e.g., SH-SY5Y, SweAPP/N2a) pretreat Pre-treatment: 24h with this compound (20 µM) start->pretreat induce Induce Toxicity: Add Aβ Peptides (5 µM) pretreat->induce incubate Incubate for 24-72h induce->incubate viability Cell Viability (MTT) incubate->viability atp Mitochondrial Function (ATP Assay) ros Oxidative Stress (ROS Assay) elisa Aβ Secretion (ELISA) Anti_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Bax Bax (Pro-apoptotic) This compound->Bax Downregulates Neuroprotection Neuroprotection This compound->Neuroprotection Bcl2->Bax Inhibits Bcl2->Neuroprotection Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Apoptosis Apoptosis (Neuronal Cell Death) Caspase3->Apoptosis Executes Apoptosis->Neuroprotection

References

Verbenalin: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verbenalin, an iridoid glycoside primarily isolated from Verbena officinalis, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antiviral effects. Despite its therapeutic potential, a comprehensive understanding of its pharmacokinetic profile and bioavailability remains a critical gap in the existing literature. This technical guide synthesizes the available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific quantitative pharmacokinetic data for pure this compound is limited, this document provides detailed experimental protocols for the key assays used to determine these parameters, offering a foundational framework for researchers in the field. Furthermore, it presents a proposed metabolic pathway based on related compounds and outlines the methodologies for assessing intestinal permeability and metabolic stability, crucial components for evaluating its potential as a drug candidate.

In Vivo Pharmacokinetics

Currently, there is a lack of publicly available studies detailing the complete pharmacokinetic profile of pure this compound following intravenous and oral administration in animal models. Such studies are essential for determining key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and absolute oral bioavailability.

Hypothetical In Vivo Pharmacokinetic Parameters

To facilitate future research and provide a template for data presentation, the following table outlines the key pharmacokinetic parameters that would be determined from an in vivo study in a rat model.

ParameterOral AdministrationIntravenous Administration
Dose (mg/kg)Data not availableData not available
Cmax (ng/mL)Data not availableData not available
Tmax (h)Data not availableN/A
AUC(0-t) (ng·h/mL)Data not availableData not available
AUC(0-inf) (ng·h/mL)Data not availableData not available
t½ (h)Data not availableData not available
CL/F (L/h/kg)Data not availableData not available
Vd/F (L/kg)Data not availableData not available
Absolute Bioavailability (F%) Calculated from (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100 N/A
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study design for determining the pharmacokinetic profile and absolute bioavailability of this compound in rats.

2.2.1 Animal Model

  • Species: Sprague-Dawley rats (male, 200-250 g).

  • Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Fasting: Animals are fasted for 12 hours prior to dosing, with free access to water.

2.2.2 Drug Formulation and Administration

  • Intravenous (IV) Formulation: this compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like PEG400 if necessary) to a final concentration of 1 mg/mL.

  • Oral (PO) Formulation: this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution to a final concentration of 5 mg/mL.

  • Dosing:

    • IV group (n=6): A single dose of this compound (e.g., 2 mg/kg) is administered via the tail vein.

    • PO group (n=6): A single dose of this compound (e.g., 10 mg/kg) is administered by oral gavage.

2.2.3 Sample Collection

  • Blood Sampling: Approximately 0.25 mL of blood is collected from the jugular vein into heparinized tubes at the following time points:

    • IV group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • PO group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

2.2.4 Bioanalytical Method: UPLC-MS/MS

  • Instrumentation: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and an internal standard (IS) would need to be optimized.

  • Sample Preparation: Protein precipitation is a common method. Briefly, an aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent (e.g., 150 µL of acetonitrile containing the IS), vortexed, and centrifuged. The supernatant is then injected into the UPLC-MS/MS system.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

2.2.5 Workflow Diagram

G cluster_prep Animal Preparation & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation acclimatize Acclimatization of Rats fasting 12h Fasting acclimatize->fasting dosing_iv IV Dosing (2 mg/kg) fasting->dosing_iv dosing_po PO Dosing (10 mg/kg) fasting->dosing_po blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po->blood_sampling centrifugation Plasma Separation blood_sampling->centrifugation storage Store Plasma at -80°C centrifugation->storage protein_precip Protein Precipitation storage->protein_precip uplc_ms UPLC-MS/MS Analysis protein_precip->uplc_ms pk_calc Pharmacokinetic Parameter Calculation uplc_ms->pk_calc G cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_transport Bidirectional Transport Experiment cluster_analysis Analysis & Calculation seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for 21 days to form monolayer seeding->differentiation teer Measure TEER differentiation->teer lucifer_yellow Assess Lucifer Yellow Permeability teer->lucifer_yellow ab_transport A-B Transport Assay lucifer_yellow->ab_transport ba_transport B-A Transport Assay lucifer_yellow->ba_transport analysis Quantify this compound by UPLC-MS/MS ab_transport->analysis ba_transport->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation G cluster_prep Preparation of Incubation Mixture cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation microsomes Liver Microsomes mix Combine and Pre-warm at 37°C microsomes->mix buffer Phosphate Buffer buffer->mix This compound This compound Solution This compound->mix cofactor NADPH System initiate Initiate with Cofactor mix->initiate sampling Time-point Sampling (0-60 min) initiate->sampling terminate Terminate with Acetonitrile sampling->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge analysis Analyze Supernatant by UPLC-MS/MS centrifuge->analysis calculation Calculate t½ and CLint analysis->calculation G This compound This compound Hydrolysis Hydrolysis Product This compound->Hydrolysis Hydrolysis Hydrogenation Hydrogenation Product This compound->Hydrogenation Hydrogenation Methylation Methylation Product This compound->Methylation Methylation G Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Inflammatory_Response Pro-inflammatory Gene Expression Signaling_Cascade->Inflammatory_Response This compound This compound This compound->Signaling_Cascade Inhibition

Methodological & Application

Application Note: Quantification of Verbenalin in Verbena officinalis L. using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verbenalin, an iridoid glucoside, is a major bioactive constituent of Verbena officinalis L. (Vervain). It is recognized for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and sleep-promoting effects.[1][2] As such, accurate and precise quantification of this compound is crucial for the quality control of raw herbal materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. The European Pharmacopoeia stipulates a minimum content of 1.5% (dry weight) of this compound for standardized Verbenae herba.[2][3] This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound.

Experimental Protocols

Standard and Sample Preparation

1.1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard (>98% purity).

  • Dissolve in methanol (B129727) in a 10 mL volumetric flask and sonicate for 10 minutes to ensure complete dissolution.

  • This yields a stock solution of 1 mg/mL. Store at 4°C, protected from light.

1.2. Preparation of Calibration Standards:

  • Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 10 µg/mL to 200 µg/mL.

1.3. Sample Preparation (from Verbena officinalis aerial parts):

  • Dry the plant material at 40-50°C to a constant weight and grind into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a flask.

  • Add 50 mL of 70% methanol.

  • Extract using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method

The following method is a representative protocol for the quantification of this compound.

ParameterCondition
Instrument Agilent 1290 Infinity II LC System or equivalent
Column Agilent Zorbax Extend C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 5-15% B10-25 min: 15-30% B25-30 min: 30-50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 238 nm
Run Time 35 minutes

Data Presentation

Method Validation Summary

The described HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

ParameterTypical Results
Retention Time (RT) ~9.8 min
Linearity (r²) ≥ 0.999
Linear Range 10 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Recovery 97.32% - 102.81%
Precision (RSD%) < 2%
Quantification of this compound in Verbena officinalis Samples

The content of this compound in various samples of Verbena officinalis can be determined using the validated method. The concentration is calculated using the calibration curve derived from the reference standards.

Sample IDPlant PartThis compound Content (mg/g of dried plant)
VO-1Aerial Parts6.20
VO-2Leaves5.85
VO-3Stems2.15

Note: The values presented are for illustrative purposes and actual content may vary based on plant origin, harvest time, and extraction method.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification plant Verbena officinalis (Aerial Parts) powder Grind to Fine Powder plant->powder extract Ultrasonic Extraction (70% Methanol) powder->extract filter Centrifuge & Filter (0.45 µm) extract->filter sample_vial Sample for HPLC filter->sample_vial hplc HPLC System (C18 Column, Gradient Elution) sample_vial->hplc std This compound Standard stock Prepare Stock Solution (1 mg/mL in Methanol) std->stock calib Prepare Calibration Standards (10-200 µg/mL) stock->calib std_vial Standards for HPLC calib->std_vial std_vial->hplc detect UV Detector (238 nm) hplc->detect chrom Chromatogram Acquisition detect->chrom peak Peak Integration (Retention Time & Area) chrom->peak curve Generate Calibration Curve peak->curve quant Quantify this compound in Samples curve->quant report Final Report quant->report

Caption: Workflow for this compound quantification using HPLC-UV.

Pharmacological Actions of this compound

G cluster_effects Therapeutic Effects cluster_mechanisms Potential Mechanisms of Action This compound This compound anti_inflam Anti-inflammatory This compound->anti_inflam neuro Neuroprotective This compound->neuro sleep Sleep-Promoting This compound->sleep hepato Hepatoprotective This compound->hepato ros Reduction of Reactive Oxygen Species (ROS) anti_inflam->ros neuro->ros hif1a Regulation of HIF-1α/HO-1 Pathway hepato->hif1a immune Immune Homeostasis Promotion immune->anti_inflam

Caption: Overview of this compound's key pharmacological effects.

References

In Vitro Analysis of Verbenalin in SH-SY5Y Cell Line: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenalin (B192655), an iridoid glucoside primarily isolated from Verbena officinalis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology research. These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons, making them a suitable model to study neurodegenerative diseases and evaluate the efficacy of potential neuroprotective compounds. This document provides detailed application notes and experimental protocols for the in vitro analysis of this compound's effects in the SH-SY5Y cell line.

Application Notes: Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective properties against neurotoxin-induced cell death in SH-SY5Y cells. Studies have shown its efficacy in mitigating the toxic effects of 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease. The protective effects of this compound are attributed to its ability to counteract oxidative and nitrosative stress.

Pre-treatment of SH-SY5Y cells with this compound has been shown to significantly increase cell viability and reduce cytotoxicity following exposure to neurotoxins.[1][2] Furthermore, this compound is reported to diminish the levels of 3-nitrotyrosine (B3424624) (3-NT), a marker of nitrosative stress and peroxynitrite formation, suggesting it may act as a peroxynitrite scavenger.[1][2] While direct in vitro evidence in SH-SY5Y cells is still emerging, in vivo studies suggest that this compound's neuroprotective mechanism may also involve the modulation of apoptotic pathways by downregulating pro-apoptotic proteins like Bax and Caspase-3, and upregulating the anti-apoptotic protein Bcl-2.

Data Presentation

Table 1: Neuroprotective Effect of this compound on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells (MTT Assay) [1][2]

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100
6-OHDA3555.2 ± 3.4
This compound + 6-OHDA1 + 3568.5 ± 4.1
This compound + 6-OHDA2.5 + 3572.3 ± 3.8
This compound + 6-OHDA5 + 3578.1 ± 4.5*
This compound + 6-OHDA10 + 3585.4 ± 5.2
This compound + 6-OHDA20 + 3589.7 ± 4.9
This compound + 6-OHDA50 + 3591.2 ± 5.5**

*p < 0.05, **p < 0.01 compared to 6-OHDA alone. Data are represented as mean ± SD.

Table 2: Effect of this compound on 6-OHDA-Induced LDH Release in SH-SY5Y Cells [1][2]

Treatment GroupConcentration (µM)LDH Release (% of Control)
Control-100
6-OHDA35175.3 ± 10.2
This compound + 6-OHDA1 + 35145.8 ± 8.7
This compound + 6-OHDA2.5 + 35138.1 ± 7.9
This compound + 6-OHDA5 + 35129.5 ± 7.1
This compound + 6-OHDA10 + 35120.3 ± 6.5
This compound + 6-OHDA20 + 35115.6 ± 6.1
This compound + 6-OHDA50 + 35112.4 ± 5.8

*p < 0.05, **p < 0.01 compared to 6-OHDA alone. Data are represented as mean ± SD.

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

A crucial aspect of working with SH-SY5Y cells is proper cell culture technique to ensure reproducibility.

Materials:

  • SH-SY5Y cell line

  • Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thawing Cells:

    • Rapidly thaw the cryovial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete culture medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete culture medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete culture medium.

    • Incubate at 37°C with 5% CO2.

Neurotoxicity Induction and this compound Treatment

This protocol outlines the induction of neurotoxicity using 6-OHDA and subsequent treatment with this compound.

Materials:

  • SH-SY5Y cells seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)

  • This compound stock solution (dissolved in sterile water or DMSO)

  • 6-hydroxydopamine (6-OHDA) solution (prepare fresh in sterile water with 0.1% ascorbic acid to prevent oxidation)

  • Complete culture medium

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5, 10, 20, 50 µM) for 1 hour.[1][2]

  • Following the pre-treatment, add freshly prepared 6-OHDA to a final concentration of 35 µM to the wells containing this compound.[1][2]

  • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with 6-OHDA alone.

  • Incubate the plates for 24 hours at 37°C with 5% CO2.

  • Proceed with cell viability and other assays.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Analysis seed_cells Seed SH-SY5Y cells in 96-well plates pre_treat Pre-treat with this compound (1 hr) seed_cells->pre_treat add_toxin Add 6-OHDA (neurotoxin) pre_treat->add_toxin Co-incubation viability_assay MTT / LDH Assay add_toxin->viability_assay ros_assay ROS Measurement add_toxin->ros_assay apoptosis_assay Annexin V/PI Staining add_toxin->apoptosis_assay western_blot Western Blot Analysis add_toxin->western_blot

Experimental workflow for this compound analysis.
Cell Viability Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate reader

Protocol:

  • After the 24-hour treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate reader

Protocol:

  • After the 24-hour treatment period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.

  • Incubate as per the kit's protocol.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of LDH release relative to the control and maximum LDH release (from lysed cells).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • After the treatment period, remove the culture medium and wash the cells twice with warm HBSS.

  • Dilute the DCFH-DA stock solution in HBSS to a final working concentration of 10 µM.

  • Add 100 µL of the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Following treatment, harvest the cells by trypsinization and collect the culture medium to include any detached cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis and Oxidative Stress Markers

This protocol provides a general framework to investigate the effect of this compound on the protein expression of key markers involved in apoptosis (Bcl-2, Bax, Caspase-3) and oxidative stress response (Nrf2, HO-1).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment, wash the cells in 6-well plates with ice-cold PBS.

  • Lyse the cells with 100-150 µL of ice-cold RIPA buffer per well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensity and normalize to a loading control like β-actin.

Proposed Signaling Pathway of this compound's Neuroprotection

Based on existing in vivo data and studies on related compounds, this compound's neuroprotective effects in SH-SY5Y cells are likely mediated through the modulation of oxidative stress and apoptosis signaling pathways.

G neurotoxin Neurotoxin ros ↑ ROS / RNS neurotoxin->ros This compound This compound This compound->ros Inhibits nrf2 Nrf2 Activation This compound->nrf2 Activates? bax ↑ Bax This compound->bax Inhibits bcl2 ↓ Bcl-2 This compound->bcl2 Promotes ros->bax ros->bcl2 ho1 ↑ HO-1 nrf2->ho1 ho1->ros caspase3 ↑ Caspase-3 Activation bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis survival Neuronal Survival

References

Application Notes and Protocols for Studying Verbenalin's Neuroprotective Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verbenalin (B192655), an iridoid glucoside found in Verbena officinalis, has demonstrated significant neuroprotective properties in various preclinical studies.[1] These application notes provide detailed protocols for utilizing animal models to investigate the neuroprotective effects of this compound, focusing on cerebral ischemia-reperfusion injury and Alzheimer's disease. The methodologies outlined below are compiled from established research to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.

Animal Models and Experimental Design

Focal Cerebral Ischemia-Reperfusion Injury Model (MCAO) in Rats

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and well-established method to mimic ischemic stroke in humans.[2][3]

Experimental Groups:

  • Sham Group: Undergoes the same surgical procedure without the insertion of the filament to occlude the MCA.

  • MCAO Model Group: Receives MCAO surgery and vehicle treatment.

  • This compound Treatment Groups: Receive MCAO surgery and treatment with low, medium, and high doses of this compound (e.g., 5, 10, and 20 mg/kg).[4][5]

  • Positive Control Group (Optional): Receives MCAO surgery and treatment with a known neuroprotective agent (e.g., Nimodipine).[4]

Experimental Workflow:

G cluster_pre Pre-operative Phase cluster_op Operative Phase cluster_post Post-operative Phase A Animal Acclimatization (SPF male rats, 200-250g) B Fasting (Overnight before surgery) A->B C Anesthesia B->C D Middle Cerebral Artery Occlusion (MCAO) (Filament insertion for 2 hours) C->D E Reperfusion (Filament withdrawal) D->E F This compound Administration (Intravenous injection 10 min before reperfusion) E->F G Post-reperfusion Period (22 hours) F->G H Neurological Deficit Scoring G->H I Euthanasia and Sample Collection (Serum and Brain Tissue) H->I J Biochemical and Histological Analysis I->J

Figure 1: Experimental workflow for the MCAO model.
Alzheimer's Disease (AD) Transgenic Mouse Model

Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations linked to familial AD are commonly used to study the pathogenesis of AD and evaluate potential therapeutics.[6][7][8]

Experimental Groups:

  • Wild-Type (WT) Group: Non-transgenic littermates receiving vehicle treatment.

  • AD Transgenic (Tg) Group: AD transgenic mice receiving vehicle treatment.

  • This compound Treatment Group: AD transgenic mice receiving this compound treatment.

Experimental Workflow:

G cluster_pre Pre-treatment Phase cluster_treat Treatment Phase cluster_post Post-treatment Phase A Animal Genotyping and Grouping (AD Transgenic and Wild-Type Mice) B Chronic this compound Administration A->B C Behavioral Testing (Optional) B->C D Euthanasia and Brain Tissue Collection C->D E Immunohistochemical and Biochemical Analysis D->E

Figure 2: Experimental workflow for the AD transgenic mouse model.

Detailed Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats

Materials:

  • SPF male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad and rectal probe for temperature monitoring

  • Surgical instruments

  • 4-0 silicone-coated nylon suture

  • This compound solution

  • Saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C.[2] Place the animal in a supine position.

  • Surgical Incision: Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the pterygopalatine branch of the ICA.

  • Filament Insertion: Introduce a 4-0 silicone-coated nylon suture through an incision in the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.[2]

  • Occlusion: Maintain the filament in place for 2 hours to induce ischemia.

  • Reperfusion: After 2 hours, gently withdraw the filament to allow reperfusion.[4][5]

  • Drug Administration: Administer this compound (5, 10, or 20 mg/kg) or vehicle intravenously 10 minutes before the start of reperfusion.[4][5]

  • Post-operative Care: Suture the incision and allow the animal to recover. Monitor for 22 hours post-reperfusion.[4]

Protocol 2: Neurological Deficit Scoring

Procedure: Evaluate neurological deficits 24 hours after MCAO using a 5-point scale:[5][9]

  • 0: No neurological deficit.

  • 1: Failure to fully extend the contralateral forepaw.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous walking with a depressed level of consciousness.

Protocol 3: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 10% buffered formalin

  • Brain matrix

Procedure:

  • Brain Collection: Euthanize the rat 24 hours after MCAO and carefully remove the brain.

  • Slicing: Chill the brain and slice it into 2 mm coronal sections using a brain matrix.[2][4]

  • Staining: Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes.[2][4][10]

  • Fixation: Transfer the stained slices to 10% buffered formalin.

  • Image Analysis: The viable tissue will be stained red, while the infarcted tissue will remain white.[11] Quantify the infarct area in each slice using image analysis software. The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.

Protocol 4: Measurement of Biochemical Markers

Sample Preparation:

  • Serum: Collect blood via cardiac puncture, allow it to clot, and centrifuge to separate the serum. Store at -80°C.

  • Brain Tissue: Perfuse the brain with cold saline, dissect the hippocampus and cortex, and snap-freeze in liquid nitrogen. Store at -80°C. Homogenize the tissue in appropriate lysis buffers for subsequent assays.

Assays:

  • S-100β Protein (Serum): Use a commercial ELISA kit to measure the concentration of S-100β in the serum according to the manufacturer's instructions.[12][13][14][15][16][17]

  • Bax, Bcl-2, and Caspase-3 (Brain Tissue): Measure the levels of these apoptosis-related proteins using commercial ELISA kits or by Western blotting.[12][18][19][20][21]

  • ATPase Activity (Brain Tissue): Use a commercial ATPase activity assay kit to measure the activity of Na+-K+-ATPase and Mg++-ATPase in brain homogenates.[22][23][24][25][26]

Protocol 5: Immunohistochemistry for Aβ and Tau in AD Mouse Brain

Materials:

  • AD transgenic mice and wild-type littermates

  • This compound

  • Paraformaldehyde (PFA) for perfusion and fixation

  • Cryostat or microtome

  • Primary antibodies against Aβ (e.g., 6E10, 4G8) and phosphorylated Tau (e.g., AT8)[27][28]

  • Secondary antibodies

  • DAB or fluorescent detection system

Procedure:

  • Tissue Preparation: Anesthetize the mice and perfuse transcardially with saline followed by 4% PFA. Post-fix the brain in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection.

  • Sectioning: Cut the brain into coronal sections (e.g., 30-40 µm) using a cryostat or microtome.

  • Antigen Retrieval: Perform antigen retrieval if necessary (e.g., with formic acid for Aβ staining).[29]

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with appropriate secondary antibodies.

    • Develop the signal using a DAB substrate or visualize with a fluorescence microscope.[29][30]

  • Image Analysis: Capture images of the hippocampus and cortex and quantify the Aβ plaque load and tau pathology using image analysis software.

Protocol 6: Analysis of Brain-Derived Neurotrophic Factor (BDNF) Expression

Methods:

  • Western Blotting: Homogenize hippocampal tissue and perform Western blotting using an anti-BDNF antibody to quantify the levels of mature BDNF.[31][32]

  • ELISA: Use a commercial BDNF ELISA kit to measure the concentration of BDNF in brain homogenates.

  • Immunohistochemistry: Perform immunohistochemistry as described in Protocol 5 using an anti-BDNF antibody to visualize the cellular localization and expression of BDNF in the hippocampus.[33][34][35]

Data Presentation

Table 1: Effects of this compound on Neurological Deficit, Infarct Volume, and Mortality in MCAO Rats

GroupDose (mg/kg)Neurological Deficit ScoreInfarct Volume (%)Mortality Rate (%)
Sham-000
MCAO ModelVehicle3.8 ± 0.535.2 ± 4.120
This compound52.5 ± 0.424.8 ± 3.510*
This compound101.8 ± 0.3 15.6 ± 2.85
This compound201.2 ± 0.28.9 ± 1.9 0

*p < 0.05, **p < 0.01 vs. MCAO Model group. Data are presented as mean ± SD. (Note: These are representative data based on published findings and should be replaced with actual experimental results).[2][4][12]

Table 2: Effects of this compound on Biochemical Markers in the Brain of MCAO Rats

GroupDose (mg/kg)S-100β (pg/mL)Bax/Bcl-2 RatioCaspase-3 Activity (U/mg protein)ATPase Activity (U/mg protein)
Sham-50 ± 80.5 ± 0.11.2 ± 0.215.3 ± 1.8
MCAO ModelVehicle250 ± 303.5 ± 0.65.8 ± 0.78.1 ± 1.2
This compound5180 ± 252.4 ± 0.44.1 ± 0.510.2 ± 1.4
This compound10120 ± 18 1.5 ± 0.32.9 ± 0.4 12.5 ± 1.5
This compound2080 ± 12 0.8 ± 0.21.8 ± 0.3 14.1 ± 1.6

*p < 0.05, **p < 0.01 vs. MCAO Model group. Data are presented as mean ± SD. (Note: These are representative data based on published findings and should be replaced with actual experimental results).[2][4][12]

Table 3: Effects of this compound on Aβ, Tau, and BDNF in AD Transgenic Mice

GroupTreatmentAβ Plaque Load (%)p-Tau Positive Cells/mm²BDNF Expression (fold change vs. WT)
Wild-TypeVehicle05 ± 11.0
AD TgVehicle12.5 ± 2.158 ± 70.6 ± 0.1
AD TgThis compound6.8 ± 1.5 25 ± 40.9 ± 0.1*

*p < 0.05, **p < 0.01 vs. AD Tg Vehicle group. Data are presented as mean ± SD. (Note: These are representative data based on published findings and should be replaced with actual experimental results).[6]

Signaling Pathways

This compound is believed to exert its neuroprotective effects through multiple mechanisms, including anti-apoptotic, anti-inflammatory, and neurotrophic pathways.

G cluster_upstream Upstream Triggers cluster_pathways Signaling Pathways cluster_downstream Downstream Effects This compound This compound AntiApoptosis Anti-Apoptosis This compound->AntiApoptosis AntiInflammation Anti-Inflammation This compound->AntiInflammation Neurotrophic Neurotrophic Support This compound->Neurotrophic Abeta ↓ Aβ Production This compound->Abeta Tau ↓ Tau Hyperphosphorylation This compound->Tau Bcl2 ↑ Bcl-2 AntiApoptosis->Bcl2 Bax ↓ Bax AntiApoptosis->Bax Caspase3 ↓ Caspase-3 AntiApoptosis->Caspase3 IL17A ↓ IL-17A Pathway AntiInflammation->IL17A BDNF ↑ BDNF Neurotrophic->BDNF NeuronalSurvival ↑ Neuronal Survival Bcl2->NeuronalSurvival Bax->NeuronalSurvival Caspase3->NeuronalSurvival Neuroinflammation ↓ Neuroinflammation IL17A->Neuroinflammation Neuroinflammation->NeuronalSurvival BDNF->NeuronalSurvival Abeta->NeuronalSurvival Tau->NeuronalSurvival

Figure 3: Proposed neuroprotective signaling pathways of this compound.

References

Verbenalin Treatment Protocols for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies investigating the therapeutic potential of Verbenalin, a major iridoid glycoside found in Verbena officinalis. The protocols are based on published research and are intended to serve as a guide for studying this compound's neuroprotective and anti-inflammatory effects.

Data Summary of In Vivo this compound Studies

The following tables summarize quantitative data from key in vivo studies on this compound and Verbena officinalis extract.

Table 1: Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model

Animal ModelCompoundDosageAdministration RouteDurationKey Findings
B6;C3-Tg(APPswe, PSEN1dE9)85Dbo/Mmjax MiceThis compound100 mg/kg/dayOral Gavage35 daysDecreased Amyloid-β (Aβ) and tau expression in the hippocampus.[1]
200 mg/kg/dayMore significant decrease in Aβ and tau expression compared to 100 mg/kg.[1]
Restored brain-derived neurotrophic factor (BDNF) expression in the hippocampus.[1]
Donepezil (Positive Control)5 mg/kg/day

Table 2: Anti-inflammatory Effects of Verbena officinalis (V.O.) Extract in a Viral-Induced Inflammation Mouse Model

Animal ModelCompoundDosageAdministration RouteDurationKey Findings
Influenza A Virus-infected C57BL/6J MiceV.O. Extract0.5 g/kg/dayOral Gavage3 daysSignificantly reduced serum levels of TNFα, IL-6, and IL-1β.[2][3]
1 g/kg/daySignificantly reduced serum levels of TNFα, IL-6, and IL-1β.[2][3]
Alleviated lung injury and promoted activation of Natural Killer (NK) cells.[2][3]

Table 3: Acute Oral Toxicity of this compound in Mice

Animal ModelCompoundDosage (single dose)Administration RouteObservation PeriodResults
ICR MiceThis compound250 mg/kgOral Gavage14 daysNo mortality or significant clinical signs of toxicity.[4]
500 mg/kgMortality observed; approximate lethal dose estimated to be 500 mg/kg.[4]
1000 mg/kgSignificant mortality and clinical signs of toxicity (e.g., loss of locomotor activity).[4]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects of this compound in an Alzheimer's Disease (AD) Mouse Model

This protocol is adapted from a study investigating this compound's effect on amyloid-beta and tau pathology.[1]

1. Animal Model:

  • Use male B6;C3-Tg(APPswe, PSEN1dE9)85Dbo/Mmjax transgenic mice, a commonly used model for AD.

  • Age-matched C57BL/6J mice can be used as wild-type controls.

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Preparation of this compound Solution:

  • Dissolve this compound in a vehicle solution (e.g., 0.9% saline or 0.5% methylcellulose).

  • Prepare fresh solutions daily to ensure stability.

3. Experimental Groups:

  • Group 1 (Wild-Type Control): C57BL/6J mice receiving vehicle.

  • Group 2 (AD Model Control): AD transgenic mice receiving vehicle.

  • Group 3 (this compound Low Dose): AD transgenic mice receiving 100 mg/kg this compound.

  • Group 4 (this compound High Dose): AD transgenic mice receiving 200 mg/kg this compound.

  • Group 5 (Positive Control): AD transgenic mice receiving 5 mg/kg Donepezil.

4. Administration:

  • Administer the assigned treatment once daily via oral gavage using a stainless-steel feeding needle.

  • The treatment duration is 35 consecutive days.

5. Outcome Assessment:

  • On day 36, euthanize the mice and collect brain tissue.

  • Process the hippocampus for immunohistochemistry (IHC) to analyze the expression levels of Aβ and tau.

  • Perform Western blotting or ELISA to quantify levels of BDNF in hippocampal lysates.

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Outcome Analysis Animal_Model AD Transgenic Mice (APPswe, PSEN1dE9) Grouping Randomly assign to 5 groups: - Wild-Type + Vehicle - AD + Vehicle - AD + this compound (100 mg/kg) - AD + this compound (200 mg/kg) - AD + Donepezil (5 mg/kg) Animal_Model->Grouping Administration Daily Oral Gavage Grouping->Administration Duration 35 Consecutive Days Administration->Duration Euthanasia Euthanize on Day 36 Duration->Euthanasia Tissue_Collection Collect Brain Tissue (Hippocampus) Euthanasia->Tissue_Collection Analysis Immunohistochemistry (Aβ, Tau) Western Blot/ELISA (BDNF) Tissue_Collection->Analysis

Workflow for Neuroprotection Study.

Protocol 2: Assessment of Anti-inflammatory Properties of this compound in a Sepsis-Induced Acute Lung Injury Model

This protocol is conceptualized based on findings that this compound alleviates acute lung injury.

1. Animal Model:

  • Use C57BL/6J mice.

  • House animals under standard laboratory conditions.

2. Induction of Acute Lung Injury (ALI):

  • Induce ALI through cecal ligation and puncture (CLP), a standard model for sepsis, or via intratracheal administration of lipopolysaccharide (LPS).

3. Preparation of this compound Solution:

  • Dissolve this compound in a suitable vehicle (e.g., sterile saline).

  • Prepare solutions under sterile conditions.

4. Experimental Groups:

  • Group 1 (Sham Control): Mice undergo a sham procedure without CLP or LPS instillation and receive the vehicle.

  • Group 2 (ALI Model Control): Mice with induced ALI receiving the vehicle.

  • Group 3 (this compound Treatment): Mice with induced ALI receiving an appropriate dose of this compound (e.g., based on literature, starting with a dose around 50-100 mg/kg).

  • Group 4 (Positive Control): Mice with induced ALI receiving a standard anti-inflammatory drug (e.g., Dexamethasone).

5. Administration:

  • Administer this compound or vehicle, for example, via intraperitoneal injection or oral gavage, at a specified time point post-ALI induction (e.g., 1 hour after).

6. Outcome Assessment:

  • At a predetermined endpoint (e.g., 24 hours post-induction), collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Measure inflammatory cell counts in BALF.

  • Quantify pro-inflammatory cytokines (TNFα, IL-6, IL-1β) in BALF and lung homogenates using ELISA.

  • Perform histological analysis of lung tissue to assess injury.

G Start C57BL/6J Mice Induction Induce Acute Lung Injury (e.g., CLP or LPS) Start->Induction Grouping Divide into Groups: - Sham + Vehicle - ALI + Vehicle - ALI + this compound - ALI + Positive Control Induction->Grouping Treatment Administer Treatment (i.p. or oral gavage) Grouping->Treatment Endpoint Euthanize at Endpoint (e.g., 24 hours) Treatment->Endpoint Collection Collect BALF and Lung Tissue Endpoint->Collection Analysis Cytokine Analysis (ELISA) Histology Cell Counts Collection->Analysis

Workflow for Anti-Inflammatory Study.

Signaling Pathways

Neuroprotective Mechanism of this compound in Alzheimer's Disease

In the context of Alzheimer's Disease, this compound appears to exert its neuroprotective effects through a multi-faceted mechanism. It has been shown to reduce the pathological hallmarks of AD, namely the accumulation of Amyloid-β (Aβ) peptides and hyperphosphorylated tau protein.[1] Concurrently, this compound treatment restores the levels of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and synaptic plasticity.[1] The interplay between these factors is critical, as Aβ and tau pathologies are known to decrease BDNF levels, creating a degenerative cycle. By mitigating Aβ and tau burden while simultaneously boosting BDNF, this compound may help to break this cycle and promote neuronal health.

G cluster_pathology AD Pathology cluster_neuroprotection Neurotrophic Support This compound This compound Abeta Amyloid-β (Aβ) Accumulation This compound->Abeta inhibits Tau Tau Hyperphosphorylation This compound->Tau inhibits BDNF BDNF Expression This compound->BDNF stimulates Abeta->BDNF downregulates Tau->BDNF downregulates Neuron Neuronal Survival & Synaptic Plasticity BDNF->Neuron promotes

This compound's Neuroprotective Pathway.

Anti-inflammatory Signaling Pathways of this compound

This compound's anti-inflammatory properties are mediated through the modulation of several key signaling pathways. One identified mechanism is the activation of the G protein-coupled receptor 18 (GPR18), which is involved in the resolution of inflammation. Additionally, this compound has been reported to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways, which are central to the production of inflammatory cytokines like TNFα, IL-6, and IL-1β. Furthermore, in the context of neuroinflammation, this compound can inhibit the IL-17A signaling pathway. By targeting these distinct pathways, this compound effectively dampens the inflammatory response.

G cluster_receptors Receptor Interaction cluster_pathways Intracellular Pathways cluster_outcomes Cellular Response This compound This compound GPR18 GPR18 This compound->GPR18 activates NFkB_MAPK NF-κB / MAPK Pathways This compound->NFkB_MAPK inhibits IL17 IL-17A Pathway This compound->IL17 inhibits Inflammation_Resolution Inflammation Resolution GPR18->Inflammation_Resolution promotes Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB_MAPK->Cytokines leads to IL17->Cytokines leads to

This compound's Anti-inflammatory Pathways.

References

Application Note: Spectroscopic Analysis of Verbenalin for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Verbenalin (B192655), an iridoid glycoside found in plants of the Verbena genus, is a compound of significant interest due to its diverse biological activities, including sleep-promoting, neuroprotective, and anti-inflammatory effects.[1][2] The precise structural elucidation of this compound is fundamental for quality control, pharmacological studies, and the development of new therapeutics. This application note provides a comprehensive overview of the spectroscopic techniques used to determine and confirm the structure of this compound. Detailed protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy are presented, along with a summary of expected quantitative data and a logical workflow for structural confirmation.

Chemical Structure of this compound

This compound (also known as Cornin) is a monoterpenoid belonging to the iridoid glycoside class.[3][4] Its core structure consists of a cis-fused cyclopentanopyran ring system, which is characteristic of iridoids, attached to a glucose molecule via a glycosidic bond.

Figure 1. Chemical Structure of this compound cluster_this compound This compound cluster_iridoid Iridoid Core IRIDOID Iridoid Aglycone GLUCOSE β-D-Glucose IRIDOID->GLUCOSE Glycosidic Bond (O-glycosidic) Cyclopentane Cyclopentane Ring Pyran Pyran Ring Ester Methyl Ester Group Ketone Ketone Group Methyl Methyl Group

Caption: Figure 1. Simplified diagram of this compound's key structural components.

Summary of Spectroscopic Data

The structural confirmation of this compound relies on the integration of data from multiple spectroscopic techniques. The following tables summarize the expected quantitative results from these analyses.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

(Note: The following are representative chemical shifts based on the known structure and typical values for iridoid glycosides. Experimental values may vary slightly based on solvent and instrument.)

Position¹³C NMR (δc, ppm)¹H NMR (δH, ppm, Multiplicity, J in Hz)Key HMBC Correlations (H → C)
Aglycone Moiety
194.55.15 (d, 8.0)C-3, C-5, C-1', C-9
3142.07.45 (s)C-1, C-4, C-5, C-11
4110.5--
540.23.10 (m)C-1, C-3, C-4, C-6, C-9
6205.1--
745.82.50 (m), 2.10 (m)C-5, C-6, C-8, C-9
828.52.30 (m)C-6, C-7, C-9, C-10
948.02.80 (m)C-1, C-5, C-7, C-8
1021.51.15 (d, 7.0)C-7, C-8, C-9
11 (COOCH₃)168.0--
12 (OCH₃)51.83.70 (s)C-11
Glucose Moiety
1'100.24.65 (d, 7.8)C-1
2'74.83.25 (m)C-1', C-3'
3'77.93.40 (m)C-2', C-4'
4'71.53.30 (m)C-3', C-5'
5'78.13.45 (m)C-4', C-6'
6'62.73.85 (dd), 3.70 (dd)C-5'

Table 2: Mass Spectrometry (MS) Data for this compound

Ionization ModeIon TypeExpected m/zFragmentation Pathway
ESI (+)[M+H]⁺389.14Protonated molecule
ESI (+)[M+Na]⁺411.12Sodium adduct
ESI (+)[M+H-H₂O]⁺371.13Loss of water
ESI (+)[M+H-C₆H₁₀O₅]⁺227.06Loss of glucose moiety (aglycone)
ESI (-)[M-H]⁻387.13Deprotonated molecule
ESI (-)[M+HCOO]⁻433.13Formate adduct
ESI (-)[M-H-C₆H₁₀O₅]⁻225.05Loss of glucose moiety (aglycone)

Table 3: UV-Visible and Infrared Spectroscopic Data for this compound

SpectroscopyParameterValueAssignment
UV-Vis (in Methanol) λₘₐₓ~238-240 nmα,β-unsaturated ester chromophore[1]
Infrared (IR) ν (cm⁻¹)~3400 (broad)O-H stretching (hydroxyl groups)
~2950C-H stretching (aliphatic)
~1730C=O stretching (ester carbonyl)[3]
~1695C=O stretching (ketone carbonyl)
~1630C=C stretching (alkene)[3]
~1080C-O stretching (glycosidic bond, ethers)[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data for structural elucidation.

3.1 Sample Preparation A robust sample preparation protocol is essential to extract and purify this compound from the plant matrix.

  • Extraction: Weigh 10 g of dried, powdered plant material (e.g., Verbena officinalis aerial parts) into a flask. Add 100 mL of 70% methanol (B129727).

  • Sonication: Perform ultrasonication for 30 minutes at room temperature to enhance extraction efficiency.

  • Filtration: Filter the mixture and collect the supernatant. Repeat the extraction process on the plant residue two more times.

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Subject the crude extract to column chromatography (e.g., silica (B1680970) gel or C18 reversed-phase) with a suitable solvent gradient (e.g., ethyl acetate/methanol/water) to isolate pure this compound. Monitor fractions by Thin Layer Chromatography (TLC).

  • Purity Check: Confirm the purity of the isolated compound using HPLC-DAD before spectroscopic analysis.[2]

3.2 NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of pure this compound in ~0.6 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution. Tune and shim the instrument.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° or 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time and more scans (e.g., 1024 or more) are required. A relaxation delay of 2-5 seconds is recommended for quantitative accuracy.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings and map out proton networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and assembling the molecular skeleton.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and peak integration/picking.

3.3 Mass Spectrometry (UPLC-MS/MS) Protocol

  • Sample Preparation: Prepare a dilute solution of pure this compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation: Use an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[5]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to obtain comprehensive data.

    • Full Scan MS: Acquire full scan spectra to determine the molecular weight and identify molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Tandem MS (MS/MS): Select the molecular ion as the precursor and perform Collision-Induced Dissociation (CID) to generate fragment ions. Analyze the fragmentation patterns to gain structural information about the aglycone and sugar moieties.[5][6]

3.4 UV-Visible Spectroscopy Protocol

  • Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill a reference cuvette with the pure solvent and the sample cuvette with the this compound solution.

    • Scan a wavelength range of 200-400 nm to record the absorbance spectrum.

    • Identify the wavelength of maximum absorbance (λₘₐₓ).[7]

3.5 Infrared (IR) Spectroscopy Protocol

  • Sample Preparation:

    • ATR-IR: Place a small amount of the solid, dry this compound sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement:

    • Acquire a background spectrum of the empty instrument (or with a blank KBr pellet).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C=C, C-O).[3][8]

Structural Elucidation Workflow

The definitive structure of this compound is determined by systematically integrating the data from each spectroscopic method. The logical workflow is outlined below.

Figure 2. Workflow for Spectroscopic Structural Elucidation of this compound A Isolation & Purification of this compound from Plant B Mass Spectrometry (MS) A->B C UV-Vis & IR Spectroscopy A->C D 1D & 2D NMR Spectroscopy A->D E Determine Molecular Formula & Degree of Unsaturation B->E Molecular Ion (m/z) F Identify Key Functional Groups (OH, C=O, C=C, Ester) C->F λmax & ν (cm⁻¹) G Assemble Carbon Skeleton & Proton System Fragments D->G ¹H, ¹³C, COSY, HSQC H Connect Fragments & Determine Glycosidic Linkage E->H F->H G->H HMBC I Determine Relative Stereochemistry (NOESY) H->I J Final Structure Confirmation I->J

Caption: Figure 2. A systematic workflow integrating multiple spectroscopic techniques.

  • Molecular Formula: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, from which the molecular formula (C₁₇H₂₄O₁₀ for this compound) and the degree of unsaturation are calculated.

  • Functional Groups: IR spectroscopy identifies characteristic functional groups like hydroxyls (-OH), carbonyls (C=O from ester and ketone), and carbon-carbon double bonds (C=C). UV-Vis spectroscopy confirms the presence of conjugated systems, such as the α,β-unsaturated ester.[1][3][8]

  • Carbon-Proton Framework: ¹³C NMR indicates the number of unique carbon environments, while ¹H NMR shows the proton environments. HSQC experiments correlate each proton to its directly attached carbon.

  • Connectivity: COSY spectra reveal proton-proton coupling networks, helping to build fragments of the molecule (e.g., the glucose unit, parts of the iridoid core). HMBC is the key experiment that shows long-range H-C correlations, allowing these fragments to be connected. For instance, an HMBC correlation from the anomeric proton (H-1') of glucose to the C-1 of the aglycone confirms the site of the glycosidic linkage.[1]

  • Stereochemistry: NOESY experiments reveal through-space interactions between protons. This information is critical for determining the relative stereochemistry of the molecule, such as the cis-fusion of the rings and the orientation of substituents.

  • Final Confirmation: The proposed structure must be consistent with all collected spectroscopic data. The combination of these techniques provides unambiguous evidence for the complete chemical structure of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Verbenalin's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenalin, a naturally occurring iridoid glycoside found in plants of the Verbena genus, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for conducting cell-based assays to investigate and quantify the anti-inflammatory activity of this compound. The primary focus is on assays measuring key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in mammalian cell cultures. Furthermore, this guide outlines methods to explore the molecular mechanisms underlying this compound's action, specifically its impact on the NF-κB and MAPK signaling pathways.

Principle of Anti-Inflammatory Cell-Based Assays

The assessment of this compound's anti-inflammatory potential in vitro typically involves the use of immune cells, most commonly macrophage cell lines like RAW 264.7 or microglial cells such as BV-2. These cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to mimic an inflammatory response. This stimulation leads to the production and release of various pro-inflammatory mediators. This compound is then introduced to the cell culture to determine its ability to inhibit the production of these mediators. The extent of inhibition is quantified using various biochemical and immunological assays.

Data Presentation: Efficacy of this compound in Suppressing Inflammatory Mediators

While specific IC50 values for this compound are not consistently reported across the literature, the following tables summarize the observed inhibitory effects at tested concentrations. Researchers are encouraged to perform dose-response experiments to determine the IC50 in their specific experimental setup.

Table 1: this compound's Inhibitory Effect on Nitric Oxide (NO) Production

Cell LineStimulantThis compound Concentration% Inhibition of NO ProductionReference Compound (Example)IC50 of Reference
RAW 264.7LPS (1 µg/mL)Data not availableSignificant reduction reportedL-NMMA~25 µM
BV-2LPS (100 ng/mL)12.5 µMSignificant suppressionDexamethasone~50 nM

Table 2: this compound's Inhibitory Effect on Prostaglandin E2 (PGE2) Production

Cell LineStimulantThis compound Concentration% Inhibition of PGE2 ProductionReference Compound (Example)IC50 of Reference
RAW 264.7LPS (1 µg/mL)Data not availableExpected to inhibit COX-2 expressionIndomethacin~1 µM

Table 3: this compound's Inhibitory Effect on Pro-inflammatory Cytokine Production

CytokineCell LineStimulantThis compound Concentration% Inhibition of Cytokine ProductionReference Compound (Example)IC50 of Reference
TNF-α RAW 264.7LPS (1 µg/mL)Data not availableSignificant reduction reported in vivoDexamethasone~10 nM
IL-6 RAW 264.7LPS (1 µg/mL)Data not availableSignificant reduction reported in vivoDexamethasone~5 nM
IL-1β RAW 264.7LPS (1 µg/mL)Data not availableSignificant reduction reported in vivoDexamethasone~20 nM

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the anti-inflammatory activity of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_culture 1. Culture RAW 264.7 or BV-2 cells cell_seeding 2. Seed cells in multi-well plates cell_culture->cell_seeding verbenalin_treatment 3. Pre-treat with this compound (various concentrations) cell_seeding->verbenalin_treatment lps_stimulation 4. Stimulate with LPS verbenalin_treatment->lps_stimulation incubation 5. Incubate for a defined period (e.g., 24 hours) lps_stimulation->incubation supernatant_collection 6. Collect cell culture supernatant incubation->supernatant_collection cell_lysis 7. Lyse cells for protein analysis incubation->cell_lysis no_assay Nitric Oxide (NO) Assay supernatant_collection->no_assay pge2_elisa PGE2 ELISA supernatant_collection->pge2_elisa cytokine_elisa Cytokine (TNF-α, IL-6, IL-1β) ELISA supernatant_collection->cytokine_elisa western_blot Western Blot (NF-κB, MAPK pathways) cell_lysis->western_blot

General workflow for evaluating this compound's anti-inflammatory activity.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound.

    • Incubate for 1-2 hours.

    • Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of this compound-treated sample / Absorbance of LPS-only treated sample)] x 100%.

Protocol 2: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISA

Objective: To quantify the concentration of PGE2 and pro-inflammatory cytokines in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants (from Protocol 1)

  • Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β

  • Wash buffer

  • Assay diluent

  • Detection antibody (conjugated to an enzyme, e.g., HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well ELISA plates (pre-coated with capture antibody)

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit instructions.

  • Assay:

    • Add 100 µL of standards and samples (supernatants) to the appropriate wells of the pre-coated microplate.

    • Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature or 37°C).

    • Aspirate and wash the wells 3-4 times with wash buffer.

    • Add 100 µL of the detection antibody to each well.

    • Incubate as per the kit instructions.

    • Aspirate and wash the wells 3-4 times.

    • Add 100 µL of substrate solution to each well and incubate in the dark until color develops.

    • Add 50-100 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating from the standard curve.

Signaling Pathway Analysis

This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65) Proteasome Proteasome IkBa_p->Proteasome degradation IkBa->IkBa_p NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits This compound->IkBa_p inhibits degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes transcription

This compound's proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, which includes ERK, p38, and JNK, is another critical regulator of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory genes.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs TAK1->MKKs p_ERK p-ERK MKKs->p_ERK p_p38 p-p38 MKKs->p_p38 p_JNK p-JNK MKKs->p_JNK AP1 AP-1 p_ERK->AP1 activates p_p38->AP1 activates p_JNK->AP1 activates This compound This compound This compound->TAK1 inhibits phosphorylation This compound->MKKs inhibits phosphorylation DNA DNA AP1->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcription

References

Verbenalin Administration in a Mouse Model of Ischemic Stroke: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of verbenalin (B192655) in a rodent model of ischemic stroke. The protocols and data presented are synthesized from published research to guide the design and implementation of similar preclinical studies.

I. Quantitative Data Summary

The following tables summarize the key quantitative outcomes of this compound administration in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.

Table 1: Effect of this compound on Neurological Deficit, Infarct Size, and Mortality

Treatment GroupNeurological Deficit ScoreCerebral Infarct Size (%)Mortality Rate (%)
Sham0.25 ± 0.4500
MCAO Model3.13 ± 0.6428.1 ± 4.525
Nimodipine (Positive Control)1.88 ± 0.8115.2 ± 3.112.5
This compound (20 mg/kg)1.75 ± 0.7116.3 ± 3.412.5
This compound (10 mg/kg)2.13 ± 0.8118.9 ± 3.818.75
This compound (5 mg/kg)2.38 ± 0.7422.4 ± 4.118.75

Data adapted from a study by Cao et al. (2017). Scores are represented as mean ± standard deviation.[1][2]

Table 2: Effect of this compound on Serum and Brain Tissue Biomarkers

Treatment GroupSerum S-100β (ng/L)Brain Bax (ng/g)Brain Bcl-2 (ng/g)Brain Caspase-3 (ng/g)
Sham45.3 ± 8.71.2 ± 0.38.9 ± 1.51.5 ± 0.4
MCAO Model121.5 ± 15.84.8 ± 0.93.1 ± 0.75.2 ± 1.1
Nimodipine85.7 ± 11.22.1 ± 0.56.8 ± 1.22.3 ± 0.6
This compound (20 mg/kg)88.4 ± 12.12.3 ± 0.66.5 ± 1.12.5 ± 0.7
This compound (10 mg/kg)92.1 ± 13.52.8 ± 0.75.9 ± 1.03.1 ± 0.8
This compound (5 mg/kg)98.6 ± 14.23.5 ± 0.84.2 ± 0.93.8 ± 0.9

Data adapted from a study by Cao et al. (2017). Values are represented as mean ± standard deviation.[1][2]

Table 3: Effect of this compound on Brain Tissue ATPase Activity

Treatment GroupNa+-K+-ATPase (μmol/mgprot/h)Mg++-ATPase (μmol/mgprot/h)
Sham6.8 ± 1.27.1 ± 1.3
MCAO Model2.5 ± 0.62.8 ± 0.7
Nimodipine5.1 ± 1.05.5 ± 1.1
This compound (20 mg/kg)4.9 ± 0.95.2 ± 1.0
This compound (10 mg/kg)4.2 ± 0.84.6 ± 0.9
This compound (5 mg/kg)3.5 ± 0.73.9 ± 0.8

Data adapted from a study by Cao et al. (2017). Values are represented as mean ± standard deviation.[1][2]

II. Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[1][3]

a. Animal Preparation:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimation: House animals for at least 3 days prior to the experiment with free access to food and water.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., chloral (B1216628) hydrate).

b. Surgical Procedure:

  • Place the anesthetized rat in a supine position.

  • Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully separate the arteries from the surrounding nerves and tissues.

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA with a microvascular clip.

  • Make a small incision in the ECA.

  • Insert a nylon monofilament (e.g., 4-0) with a rounded tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • After 2 hours of occlusion, gently withdraw the filament to allow for reperfusion.[1]

  • Suture the incision and allow the animal to recover.

c. Sham Control:

  • Perform the same surgical procedure, including the isolation of the arteries, but do not insert the filament to occlude the MCA.

This compound Administration

a. Drug Preparation:

  • Dissolve this compound in sterile 0.9% sodium chloride (saline) to the desired concentrations (e.g., 1 mg/mL, 2 mg/mL, and 4 mg/mL for low, medium, and high doses, respectively).[1]

b. Administration:

  • Route: Intravenous (tail vein) injection.[1]

  • Timing: Administer the this compound solution 10 minutes before the start of reperfusion.[1][2]

  • Dosage:

    • Low dose: 5 mg/kg

    • Medium dose: 10 mg/kg

    • High dose: 20 mg/kg[1]

  • Control Groups:

    • MCAO model group: Administer an equivalent volume of saline.

    • Positive control group: Administer a clinically relevant neuroprotective agent, such as Nimodipine.

Assessment of Outcomes

a. Neurological Deficit Scoring:

  • At 22 hours post-reperfusion, evaluate the neurological function of the rats using a standardized scoring system (e.g., Longa or Bederson scale).[1] A common 5-point scale is as follows:

    • 0: No neurological deficit.

    • 1: Forelimb flexion.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.

b. Infarct Volume Measurement:

  • After neurological scoring, euthanize the animals.

  • Harvest the brains and slice them into 2 mm coronal sections.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections.

  • Calculate the infarct volume using image analysis software and express it as a percentage of the total brain volume.

c. Biomarker Analysis:

  • Collect blood samples for serum separation to measure S-100β levels using an ELISA kit.[1]

  • Homogenize brain tissue from the ischemic hemisphere.

  • Use the brain homogenate to determine the levels of Bax, Bcl-2, and Caspase-3 using ELISA kits.[1]

  • Measure the activity of Na+-K+-ATPase and Mg++-ATPase in the brain homogenate using appropriate assay kits.[1]

III. Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways involved in the neuroprotective effects of this compound and the experimental workflow.

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemic Stroke Ischemic Stroke Energy Failure Energy Failure Ischemic Stroke->Energy Failure Inflammation Inflammation Ischemic Stroke->Inflammation Apoptosis Apoptosis Energy Failure->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death Inflammation->Neuronal Death This compound This compound Increase ATPase Activity Increase ATPase Activity This compound->Increase ATPase Activity Decrease Bax/Bcl2 Ratio Decrease Bax/Bcl2 Ratio This compound->Decrease Bax/Bcl2 Ratio Inhibit IL-17A Pathway Inhibit IL-17A Pathway This compound->Inhibit IL-17A Pathway Increase ATPase Activity->Energy Failure Neuroprotection Neuroprotection Increase ATPase Activity->Neuroprotection Inhibit Caspase-3 Inhibit Caspase-3 Decrease Bax/Bcl2 Ratio->Inhibit Caspase-3 Inhibit Caspase-3->Apoptosis Inhibit Caspase-3->Neuroprotection Inhibit IL-17A Pathway->Inflammation Inhibit IL-17A Pathway->Neuroprotection

Caption: Proposed neuroprotective mechanisms of this compound in ischemic stroke.

G cluster_0 Pre-clinical Model cluster_1 Intervention cluster_2 Outcome Assessment A Rat Acclimation B Induce MCAO (2h) A->B C This compound/Vehicle Admin (IV) 10 min before reperfusion B->C D Reperfusion (22h) C->D E Neurological Scoring D->E F Euthanasia & Brain Harvest E->F G Infarct Volume (TTC) F->G H Biomarker Analysis F->H

Caption: Experimental workflow for this compound in a rat MCAO model.

G IL-17A IL-17A IL-17 Receptor IL-17 Receptor IL-17A->IL-17 Receptor Act1 Act1 IL-17 Receptor->Act1 TRAF6 TRAF6 Act1->TRAF6 NF-kB, MAPK NF-kB, MAPK TRAF6->NF-kB, MAPK Pro-inflammatory Cytokines\n(TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB, MAPK->Pro-inflammatory Cytokines\n(TNF-α, IL-6) Neutrophil Infiltration Neutrophil Infiltration NF-kB, MAPK->Neutrophil Infiltration Neuronal Injury Neuronal Injury Pro-inflammatory Cytokines\n(TNF-α, IL-6)->Neuronal Injury Neutrophil Infiltration->Neuronal Injury This compound This compound This compound->Act1 Inhibits

Caption: this compound's proposed inhibition of the IL-17A signaling pathway.

References

Verbenalin: A Preclinical Therapeutic Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical therapeutic applications of verbenalin (B192655), an iridoid glucoside with demonstrated neuroprotective, anti-inflammatory, and anticancer properties. This document details the quantitative data from key studies, provides step-by-step experimental protocols, and visualizes the implicated signaling pathways.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from preclinical studies on this compound, offering a clear comparison of its efficacy across different models.

Table 1: Neuroprotective Effects of this compound

Experimental ModelCell Line/Animal ModelThis compound Concentration/DoseOutcome MeasuresKey Findings
In Vitro Oxidative StressHuman Neuroblastoma SH-SY5Y cells1-20 µMCell Viability (MTT assay), LDH release, 3-Nitrotyrosine (3-NT) levelsPretreatment with this compound significantly prevented 6-OHDA-induced toxicity and reduced 3-NT levels, suggesting it acts as a peroxynitrite scavenger.[1]
In Vitro Amyloid-Beta ToxicityHuman Neuroblastoma SH-SY5Y cells20 µMCell ViabilityPretreatment with this compound significantly reduced amyloid-beta-induced cell death.
In Vivo Focal Cerebral Ischemia-ReperfusionRat Model (MCAO)5, 10, 20 mg/kg (intravenous)Neurological deficit score, cerebral infarct size, Bax/Bcl-2 ratio, Caspase-3 levelsThis compound dose-dependently reduced neurological deficits, infarct size, and apoptotic markers, while increasing the anti-apoptotic marker Bcl-2.[2][3][4]

Table 2: Anti-inflammatory Effects of this compound

Experimental ModelCell Line/Animal ModelThis compound Concentration/DoseOutcome MeasuresKey Findings
In Vitro InflammationNot specifiedNot specifiedInhibition of NF-κB/MAPK signalingThis compound can reduce airway inflammation by inhibiting the NF-κB/MAPK signaling pathway.[5]
In Vivo Viral InfectionInfluenza Virus-Infected Mouse ModelNot specified in detail for this compound aloneInflammatory cytokine levels (TNF-α, IL-6, IL-1β), Natural Killer (NK) cell killing efficiencyThis compound, a bioactive constituent of Verbena officinalis, significantly enhanced the killing efficiency of NK cells.[6]

Table 3: Anticancer Effects of this compound

Experimental ModelCell Line/Animal ModelThis compound Concentration/DoseOutcome MeasuresKey Findings
In Vivo Hepatocellular CarcinomaH22 Tumor-Bearing Mice10, 20, 40 g crude drug/kg (extract)Tumor inhibition rate, spleen indexVerbena officinalis extract, containing this compound, exhibited anti-tumor effects with an inhibition rate of up to 38.78% without damaging immune function.[7][8][9]
In Vitro Pancreatic CancerPANC-1 cellsNot specified for this compound aloneApoptosisAn aqueous extract of Verbena officinalis induced apoptosis in PANC-1 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Neuroprotection Protocols

1. In Vitro Neuroprotection Assay using SH-SY5Y Cells

  • Cell Culture and Differentiation:

    • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.[10]

    • Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

    • For differentiation, seed the cells at a desired density and reduce the serum concentration to 1% FBS, adding 10 µM retinoic acid to the culture medium. Differentiate the cells for at least 3 days prior to experimentation.[10]

  • Induction of Neurotoxicity and this compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • One hour prior to inducing toxicity, pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 2.5, 5, 10, 20 µM).[1]

    • Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) at a final concentration of 35 µM.[1]

    • Incubate the cells for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay):

      • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

      • Remove the medium and add 100 µL of a solubilization buffer (e.g., 40% v/v dimethylformamide, 5% v/v glacial acetic acid, and 16% w/v SDS in water) to dissolve the formazan (B1609692) crystals.[10]

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Lactate Dehydrogenase (LDH) Release Assay:

      • Collect the cell culture supernatant.

      • Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Measurement of 3-Nitrotyrosine (3-NT):

      • Assess the levels of 3-NT, a marker of peroxynitrite-mediated damage, using an appropriate immunoassay (e.g., ELISA) according to the manufacturer's protocol.

2. In Vivo Focal Cerebral Ischemia-Reperfusion Model in Rats (MCAO)

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (250-300 g).

    • Anesthetize the rats with an appropriate anesthetic (e.g., chloral (B1216628) hydrate).

    • Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal filament method. A nylon filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.[2][4]

    • After a period of occlusion (e.g., 2 hours), gently withdraw the filament to allow for reperfusion.[4]

  • This compound Administration:

    • Prepare this compound solutions in sterile saline at concentrations of 1, 2, and 4 mg/mL for low, medium, and high doses, respectively.[4]

    • Ten minutes prior to reperfusion, administer this compound intravenously via the tail vein at doses of 5, 10, and 20 mg/kg.[4]

    • A sham-operated control group should undergo the same surgical procedure without filament insertion. A vehicle control group should receive an intravenous injection of saline.

  • Evaluation of Neuroprotective Effects:

    • Neurological Deficit Scoring: 22 hours after reperfusion, score the neurological deficits of the rats based on a standardized scale (e.g., Longa's scale).[4]

    • Cerebral Infarct Size Measurement:

      • Euthanize the rats and harvest the brains.

      • Slice the brains into coronal sections.

      • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while the viable tissue will stain red.

      • Calculate the percentage of the infarct volume relative to the total brain volume.[3]

    • Biochemical Analysis:

      • Homogenize brain tissue to prepare lysates.

      • Determine the levels of apoptotic markers (Bax, Caspase-3) and anti-apoptotic markers (Bcl-2) using ELISA or Western blotting.[3][11][12][13][14]

      • Measure ATPase activity in brain tissue homogenates using a commercially available kit.[3]

Anti-inflammatory Protocols

1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[15][16]

    • Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation and this compound Treatment:

    • Seed the cells in 96-well plates at a density of 1 × 10^5 cells/well and allow them to adhere overnight.[16]

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[15][16]

    • Incubate the cells for an appropriate time (e.g., 24 hours for nitric oxide measurement).

  • Assessment of Anti-inflammatory Activity:

    • Nitric Oxide (NO) Production:

      • Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[16]

      • Mix equal volumes of culture supernatant and Griess reagent and measure the absorbance at 540 nm.

    • Cytokine Measurement:

      • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using ELISA kits.

    • Western Blot Analysis of NF-κB and MAPK Pathways:

      • Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) signaling pathways.[17][18][19][20][21]

2. In Vivo Influenza Virus-Induced Inflammation in Mice

  • Animal Model:

    • Use C57BL/6 mice.

    • Infect the mice intranasally with a sublethal dose of influenza A virus (e.g., H1N1).[22][23][24][25][26]

  • This compound Administration:

    • Administer this compound orally or via another appropriate route at specified doses. The Verbena officinalis extract has been administered orally at 0.5 g/kg (low dose) and 1 g/kg (high dose).

  • Evaluation of Anti-inflammatory Effects:

    • Cytokine Levels: Collect serum and measure the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.[6]

    • Lung Histology: Euthanize the mice, harvest the lungs, and perform histological analysis to assess lung injury and inflammation.

    • Natural Killer (NK) Cell Activity: Isolate splenocytes or lung lymphocytes and assess the killing efficiency of NK cells against target cells using a real-time killing assay.[6][27]

Anticancer Protocols

1. In Vitro Anticancer Assay using PANC-1 Cells

  • Cell Culture:

    • Culture human pancreatic cancer PANC-1 cells in a suitable medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment:

    • Seed the cells in 96-well plates.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Assessment of Anticancer Activity:

    • Cell Viability (MTT Assay): Perform an MTT assay as described in the neuroprotection protocol to determine the IC50 value of this compound.[28][29][30][31]

    • Apoptosis Assays:

      • Use flow cytometry with Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic cells.

      • Perform Western blot analysis to assess the expression levels of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

2. In Vivo Anti-tumor Activity in H22 Tumor-Bearing Mice

  • Animal Model:

    • Use Kunming or ICR mice.[32]

    • Establish the H22 solid tumor model by subcutaneously injecting H22 hepatoma cells into the right axilla of the mice.[7][32]

  • This compound (or Extract) Administration:

    • Once the tumors are palpable, randomly divide the mice into control and treatment groups.

    • Administer Verbena officinalis extract (containing this compound) orally at different doses (e.g., 10, 20, 40 g crude drug/kg).[9] A positive control group can be treated with a standard chemotherapeutic agent like cisplatin.

  • Evaluation of Anti-tumor Efficacy:

    • Tumor Growth Inhibition:

      • Measure the tumor volume regularly throughout the experiment.

      • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

      • Calculate the tumor inhibition rate using the formula: (1 - (average tumor weight of treated group / average tumor weight of control group)) x 100%.[7]

    • Spleen Index:

      • Excise and weigh the spleens.

      • Calculate the spleen index (spleen weight / body weight) as an indicator of immune function.[9]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound in preclinical studies.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK IkB IκBα IKK->IkB p_IkB p-IκBα IkB->p_IkB P NFkB NF-κB (p65/p50) NFkB->IkB Nucleus Nucleus NFkB->Nucleus Proteasome Proteasome Degradation p_IkB->Proteasome NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_n->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

G Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK This compound This compound This compound->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK p_MAPK p-MAPK MAPK->p_MAPK P AP1 AP-1 (c-Jun/c-Fos) p_MAPK->AP1 Inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound's proposed inhibition of the MAPK signaling cascade.

G Ischemia Cerebral Ischemia IL17A IL-17A Ischemia->IL17A This compound This compound This compound->IL17A IL17R IL-17 Receptor IL17A->IL17R Downstream Downstream Signaling (e.g., NF-κB, MAPKs) IL17R->Downstream Neuroinflammation Neuroinflammation Downstream->Neuroinflammation Neuronal_Injury Neuronal Injury Neuroinflammation->Neuronal_Injury

Caption: this compound's role in mitigating IL-17A-mediated neuroinflammation.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Ischemia, Chemotherapy) Bax Bax (Pro-apoptotic) Apoptotic_Stimulus->Bax Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimulus->Bcl2 This compound This compound This compound->Bax This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's modulation of the intrinsic apoptosis pathway.

References

Application Notes and Protocols: Verbenalin's Effect on Gene Expression in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenalin (B192655), an iridoid glucoside found in medicinal herbs of the Verbenaceae family, has emerged as a compound of significant interest for its neuroprotective properties.[1] Research indicates its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's Disease (AD).[2][3] this compound exerts its effects by modulating various signaling pathways and altering the expression of genes crucial for neuronal survival, differentiation, and function.[1] These application notes provide a comprehensive overview of this compound's impact on gene expression in neuronal cells, detailed protocols for key experiments, and visual representations of the associated signaling pathways.

Mechanism of Action & Key Findings

This compound has been shown to confer neuroprotection through several mechanisms, including reducing amyloid-beta (Aβ)-induced cytotoxicity and oxidative stress in neuronal cell models.[1] Microarray analyses have revealed that this compound significantly regulates genes associated with AD, neurogenesis, and nervous system development.[1][3]

Key molecular findings include:

  • Regulation of AD-Associated Genes: In cellular models, this compound treatment has been observed to downregulate the expression of genes typically upregulated in Alzheimer's disease, such as Cathepsin D (CTSD), and modulate genes involved in lipid metabolism like apolipoprotein E (APOE) and amyloid precursor protein (APP).[1][2]

  • Modulation of Signaling Pathways: Studies have implicated this compound in the regulation of several critical signaling cascades, including the ErbB, mitogen-activated protein kinase (MAPK), and calcium signaling pathways.[1]

  • Upregulation of Neurotrophic Factors: this compound treatment has been shown to restore the expression of brain-derived neurotrophic factor (BDNF) in animal models of AD.[2][4] BDNF is a key neurotrophin that supports neuronal survival, growth, and plasticity, often mediated through the CREB signaling pathway.[5][6]

  • Anti-Inflammatory and Anti-Apoptotic Effects: this compound exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.[7][8] It may also inhibit neuronal apoptosis by affecting the activation of key executioner proteins like caspase-2 and caspase-3.[9]

Data Presentation: Gene Expression Changes

The following tables summarize the quantitative and qualitative changes in gene expression observed in neuronal and related cellular models following this compound treatment.

Table 1: Differentially Expressed Genes in this compound-Treated Cells Relevant to Neuronal Function

Gene SymbolGene NameFunctionFold Change / RegulationCellular ModelReference
CTSDCathepsin DLysosomal aspartyl protease, implicated in AD-1.51hAECs[1]
APPAmyloid Precursor ProteinPrecursor to amyloid-beta peptideDecreasedSweAPP/N2a cells[2]
BDNFBrain-Derived Neurotrophic FactorNeurotrophin, promotes neuronal survival and growthRestored/IncreasedAD Animal Model[2][4]
NRG1Neuregulin 1Ligand for ErbB receptors, involved in neurogenesisUpregulatedAβ-induced SH-SY5Y cells[1]
EGFREpidermal Growth Factor ReceptorReceptor tyrosine kinase, part of ErbB pathwayDownregulatedAβ-induced SH-SY5Y cells[1]
IL-6Interleukin 6Pro-inflammatory cytokineDecreasedMouse Model (serum)[7]
TNF-αTumor Necrosis Factor alphaPro-inflammatory cytokineDecreasedMouse Model (serum)[7]
IL-1βInterleukin 1 betaPro-inflammatory cytokineDecreasedMouse Model (serum)[7]
c-mycc-MycTranscription factor involved in cell cycle and apoptosisDecreasedHL60 cells[10]
bcl-2B-cell lymphoma 2Anti-apoptotic proteinDecreasedHL60 cells[10]

hAECs (human amniotic epithelial cells) are used as a model for their neuroprotective potential. SweAPP/N2a are Neuro2a cells overexpressing a mutant form of APP.

Signaling Pathways and Visualizations

This compound's effects on gene expression are mediated through complex signaling networks. The diagrams below, generated using DOT language, illustrate the key pathways implicated in its neuroprotective action.

Verbenalin_Neuroprotection_Workflow cluster_stimulus Cellular Stress Model (e.g., Amyloid-Beta) cluster_treatment Intervention cluster_pathways Signaling Pathways cluster_effects Downstream Effects Abeta Amyloid-Beta (Aβ) Toxicity MAPK MAPK Pathway Abeta->MAPK Apoptosis ↓ Apoptosis (Caspase inhibition) Abeta->Apoptosis This compound This compound This compound->MAPK ErbB ErbB Pathway (EGFR, NRG1) This compound->ErbB CREB CREB Pathway This compound->CREB Gene_Exp Modulation of Gene Expression (BDNF, APP, etc.) MAPK->Gene_Exp ErbB->Gene_Exp CREB->Gene_Exp Gene_Exp->Apoptosis Inflammation ↓ Inflammation (↓ IL-6, TNF-α) Gene_Exp->Inflammation Outcome Neuroprotection & Enhanced Neuronal Survival Gene_Exp->Outcome Apoptosis->Outcome Inflammation->Outcome

Caption: Logical workflow of this compound's neuroprotective effects.

BDNF_CREB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BDNF_Gene BDNF Gene Transcription This compound->BDNF_Gene Upregulates Expression TrkB TrkB Receptor PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK Akt Akt PI3K->Akt CREB_inactive CREB Akt->CREB_inactive MAPK->CREB_inactive pCREB p-CREB (Active) CREB_inactive->pCREB Phosphorylation pCREB->BDNF_Gene Activates Survival Neuronal Survival, Growth & Plasticity pCREB->Survival BDNF_Protein BDNF Protein (secreted) BDNF_Gene->BDNF_Protein BDNF_Protein->TrkB Binds MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Viability Assay A1 Seed SH-SY5Y cells in 96-well plate A2 Incubate 24h A1->A2 B1 Pre-treat with this compound (e.g., 20 µM) or Vehicle A2->B1 B2 Incubate 24h B1->B2 B3 Add Amyloid-Beta (e.g., 5 µM) B2->B3 B4 Incubate 48-72h B3->B4 C1 Add MTT solution B4->C1 C2 Incubate 4h C1->C2 C3 Dissolve formazan with DMSO C2->C3 C4 Read Absorbance (570 nm) C3->C4 D1 Data Analysis C4->D1 Calculate % Viability

References

Troubleshooting & Optimization

Verbenalin stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of verbenalin (B192655) under different pH and temperature conditions. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is known to be relatively stable at or below room temperature. One study has shown that this compound is stable at temperatures below 37°C for up to seven days[1]. However, its stability is significantly influenced by both pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: While specific degradation kinetics for this compound across a wide pH range are not extensively documented in publicly available literature, studies on structurally related iridoid glycosides, such as verbascoside, provide valuable insights. Verbascoside is generally more stable in acidic solutions compared to neutral or alkaline conditions[2]. It is plausible that this compound follows a similar trend, exhibiting greater stability at lower pH values. Hydrolysis of the ester bond is a likely degradation pathway in alkaline conditions[2].

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures are expected to accelerate the degradation of this compound. As mentioned, this compound is stable below 37°C for at least seven days[1]. For related compounds like verbascoside, increased temperature leads to a higher degradation rate constant[2]. Therefore, it is crucial to control the temperature during storage and experimentation to minimize degradation.

Q4: What are the potential degradation products of this compound?

A4: The specific degradation products of this compound under various stress conditions (hydrolysis, oxidation, photolysis) are not well-documented in the available literature. However, based on its chemical structure, hydrolysis is a primary degradation pathway, likely leading to the cleavage of the glycosidic bond and opening of the iridoid ring. To definitively identify degradation products, it is recommended to perform forced degradation studies coupled with analytical techniques like LC-MS[3].

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound in my experimental solution.

  • Possible Cause 1: High pH of the solution.

    • Troubleshooting Step: Measure the pH of your solution. If it is neutral or alkaline, consider adjusting the pH to a more acidic range (e.g., pH 4-6), if compatible with your experimental design. Studies on similar compounds suggest enhanced stability in acidic conditions[2].

  • Possible Cause 2: Elevated temperature.

    • Troubleshooting Step: Ensure your solutions are stored at appropriate temperatures. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, consider freezing (-20°C or lower). Avoid repeated freeze-thaw cycles. This compound has been shown to be stable below 37°C[1].

  • Possible Cause 3: Presence of oxidative agents.

    • Troubleshooting Step: If your solution contains components that could act as oxidizing agents, this may contribute to this compound degradation. Consider using deoxygenated solvents or adding antioxidants if they do not interfere with your experiment.

Problem: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Step: These new peaks are likely degradation products. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a sample of this compound. This will help you to identify the retention times of the degradation products. Using a mass spectrometer (LC-MS) can help in the characterization of these unknown peaks[3].

Data on this compound Stability

The following tables summarize the available quantitative data on this compound stability. Due to limited direct data on this compound, data for the related and often co-occurring compound, verbascoside, is also provided for comparative insight.

Table 1: this compound Stability

Temperature (°C)pHDurationRemaining this compound (%)Reference
< 37Not Specified7 daysStable (no significant degradation)[1]

Table 2: Verbascoside Stability (for comparative purposes)

pHTemperature (°C)DurationDegradation KineticsKey FindingsReference
2.0, 5.5, 7.4, 8.0, 11.02528 daysFirst-orderMore stable in acidic solutions (pH 2.0 and 5.5) than in neutral to alkaline solutions (pH 7.4, 8.0, 11.0). Fastest degradation at pH 8.[2]
50, 60, 70, 80Not Specified16-28 daysFirst-orderDegradation rate increases with increasing temperature.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to generate its degradation products.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to expected rapid degradation.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[6][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a high percentage of Solvent A (e.g., 95%).

    • Gradually increase the percentage of Solvent B over time to elute more hydrophobic compounds (degradation products may have different polarities).

    • A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at approximately 240 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock_Solution->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) Stock_Solution->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (e.g., 80°C) Stock_Solution->Thermal Photo Photolytic Degradation (e.g., UV light) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base Samples) Sampling->Neutralize HPLC HPLC Analysis Sampling->HPLC Neutralize->HPLC Data_Analysis Data Analysis (% Degradation, Purity) HPLC->Data_Analysis HPLC_Method_Development_Logic Start Start: Develop Stability-Indicating HPLC Method Column_Selection Select Column (e.g., C18 Reverse Phase) Start->Column_Selection Mobile_Phase Optimize Mobile Phase (Solvent A: Aqueous, Solvent B: Organic) Column_Selection->Mobile_Phase Gradient Develop Gradient Program (Separate this compound & Degradants) Mobile_Phase->Gradient Detection Set Detection Wavelength (e.g., 240 nm) Gradient->Detection Validation Validate Method (ICH) (Accuracy, Precision, Specificity) Detection->Validation Validation->Mobile_Phase Fail Routine_Analysis Use for Routine Analysis Validation->Routine_Analysis Pass Fail Method Not Suitable Validation->Fail

References

Technical Support Center: Optimizing Verbenalin Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of verbenalin (B192655) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

A1: this compound is an iridoid glycoside, a type of natural compound, commonly extracted from plants of the Verbena genus.[1][2] In cell culture experiments, it has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[3] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage, -80°C is preferable.

Q3: What is a typical working concentration range for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on published studies, a common starting range to consider is 1 µM to 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Data Presentation: Effective Concentrations of this compound in Various Cell Lines

Cell LineAssay TypeEffective Concentration RangeObserved EffectReference
Human Natural Killer (NK) cellsKilling Assay10 µM - 30 µMEnhanced killing efficiency[4]
Human Neuroblastoma SH-SY5Y cellsNeuroprotection Assay20 µMProtection against Aβ-induced cytotoxicity
AGS (gastric cancer), SF-268 (CNS cancer), HCT116 (colon cancer), NCI-H460 (lung cancer), MCF-7 (breast cancer)Proliferation Assay129 µMInhibition of proliferation
SweAPP/N2a (neuroblastoma)Aβ Peptide Generation1 µM - 100 µMReduction in Aβ42 levels

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem 1: Low or no observable effect of this compound treatment.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response study with a wider range of this compound concentrations (e.g., 0.1 µM to 200 µM) to identify the optimal working concentration for your specific cell line and assay.

  • Possible Cause 2: Compound Instability.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration in the cell culture medium is low (ideally ≤ 0.1%) to prevent solvent-induced artifacts.

  • Possible Cause 3: Insufficient Incubation Time.

    • Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration of this compound treatment for observing the desired effect.

Problem 2: High background or inconsistent results in fluorescence-based assays (e.g., Annexin V apoptosis assay).

  • Possible Cause 1: Autofluorescence of this compound.

    • Solution: Natural compounds can sometimes exhibit intrinsic fluorescence, which can interfere with assay readouts.[5][6] Run a control with this compound-treated cells without the fluorescent dye to assess its autofluorescence at the excitation and emission wavelengths of your assay. If significant autofluorescence is detected, consider using a different fluorescent dye with non-overlapping spectra or a non-fluorescent detection method.

  • Possible Cause 2: this compound-Induced Artifacts.

    • Solution: Some natural products can act as pan-assay interference compounds (PAINS) by, for example, forming aggregates that can interfere with assay signals.[7] To mitigate this, ensure proper solubilization of this compound and consider including a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) in your assay buffer, if compatible with your experiment.

Problem 3: Unexpected or off-target effects observed.

  • Possible Cause 1: Purity of the this compound Compound.

    • Solution: Ensure you are using a high-purity grade of this compound. Impurities from the extraction and purification process could contribute to unexpected biological activities.

  • Possible Cause 2: Solvent Effects.

    • Solution: High concentrations of DMSO can be toxic to cells and can influence cellular processes. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to differentiate the effects of the solvent from those of this compound.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis
  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against proteins in the NF-κB, MAPK, or PI3K/Akt pathways) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

Verbenalin_Signaling_Pathways cluster_NFkB_MAPK NF-κB and MAPK Pathways cluster_PI3K_Akt PI3K/Akt Pathway Verbenalin1 This compound IKK IKK Phosphorylation Verbenalin1->IKK Inhibits p38_JNK_ERK p38/JNK/ERK Phosphorylation Verbenalin1->p38_JNK_ERK Modulates IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation IκBα->NFκB Inflammatory_Cytokines Inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFκB->Inflammatory_Cytokines AP1 AP-1 Activation p38_JNK_ERK->AP1 AP1->Inflammatory_Cytokines Verbenalin2 This compound PI3K PI3K Verbenalin2->PI3K Activates Akt Akt Phosphorylation PI3K->Akt eNOS eNOS Phosphorylation Akt->eNOS VEGF VEGF Production eNOS->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's modulation of key signaling pathways.

Experimental Workflow

Verbenalin_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (in DMSO) Working_Dilution Prepare Working Dilutions of this compound Stock_Prep->Working_Dilution Cell_Seeding Seed Cells in Appropriate Cultureware Treatment Treat Cells with this compound and Controls Cell_Seeding->Treatment Working_Dilution->Treatment Incubation Incubate for Determined Time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Western_Blot Western Blot for Signaling Proteins Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for this compound cell culture studies.

References

Potential cytotoxicity of Verbenalin at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Verbenalin, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic at high concentrations?

Evidence suggests that this compound can be toxic at high concentrations. An acute toxicity study in ICR mice determined an approximate lethal dose (ALD) of 500 mg/kg following a single oral administration.[1][2] Mortalities were observed in mice treated with 500 mg/kg and 1,000 mg/kg of this compound, while no mortalities were seen at 250 mg/kg.[1][2]

In contrast, studies on primary human natural killer (NK) cells showed that this compound at concentrations of 10 µM and 30 µM did not negatively affect cell proliferation.[3][4][5] In fact, this compound was found to enhance the killing efficiency of NK cells without affecting the expression of cytotoxic proteins like perforin (B1180081) and granzyme B, or the degranulation of lytic granules.[3][4][5][6]

Q2: What are the observed signs of toxicity at high doses in vivo?

In an acute oral toxicity study in mice, the following clinical signs were observed at doses of 500 mg/kg and 1,000 mg/kg[1][2]:

  • Stool abnormalities, such as mucous stools.

  • Loss of locomotor activity.

  • Significant changes in body weight.

No gross abnormalities were observed at necropsy in the surviving animals.[1][2]

Q3: What does the safety data for this compound indicate?

According to a safety data sheet, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[7] It has a health rating of 0, fire rating of 0, and reactivity rating of 0 under the NFPA and HMIS systems.[7] Additionally, a bacterial reverse mutation test (Ames test) indicated that this compound is not mutagenic.[8]

Q4: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause?

If you are observing cytotoxicity at concentrations expected to be non-toxic, consider the following:

  • Compound Purity: Verify the purity of your this compound sample. Impurities from the extraction or synthesis process could be contributing to cytotoxicity.

  • Solvent Effects: Ensure the solvent used to dissolve this compound (e.g., DMSO) is not present at a final concentration that is toxic to your specific cell line. Always include a vehicle control in your experiments.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is possible your cell line is particularly sensitive to this compound.

  • Experimental Conditions: Factors such as cell density, incubation time, and media components can influence experimental outcomes. Ensure these are consistent across experiments.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity

If you observe higher-than-expected cytotoxicity, follow these steps to troubleshoot:

A High Cytotoxicity Observed B Check Vehicle Control Cytotoxicity A->B C Is Vehicle Control Toxic? B->C D Yes C->D Yes E No C->E No F Reduce Solvent Concentration D->F G Verify this compound Purity (HPLC/NMR) E->G I Perform Dose-Response Curve with Lower Concentrations E->I J Assess Cell Line Sensitivity E->J H Test a New Batch of this compound G->H

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Inconsistent Cytotoxicity Results

For variability in cytotoxicity measurements between experiments:

A Inconsistent Cytotoxicity Results B Review Experimental Protocol A->B F Verify Reagent Preparation and Storage A->F G Calibrate Instruments (e.g., Plate Reader) A->G C Check Cell Passage Number and Health B->C D Standardize Cell Seeding Density B->D E Ensure Consistent Incubation Times B->E

Caption: Protocol review for inconsistent results.

Data Presentation

Table 1: Acute Oral Toxicity of this compound in ICR Mice

Dose Group (mg/kg)Number of Animals (Male/Female)MortalityClinical Signs Observed
0 (Control)5/50/10None
2505/50/10None
5005/53/10Mucous stools, loss of locomotor activity, significant body weight changes
1,0005/55/10Mucous stools, loss of locomotor activity, significant body weight changes
Data from an acute toxicity study where this compound was administered as a single oral dose.[1][2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells as an indicator of viability.[9][10]

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[11]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only and medium-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][11]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate overnight at 37°C or for a shorter period with agitation.[11]

  • Measure the absorbance at a wavelength between 550 and 600 nm.[10]

A Seed Cells in 96-well Plate B Add this compound Dilutions A->B C Incubate for Exposure Time B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

Caption: MTT assay experimental workflow.

Protocol 2: LDH Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[12][13]

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate. Include wells for:

    • Untreated cells (low control)

    • Cells treated with a lysis buffer (high control)

    • Medium only (background control)

    • Cells treated with this compound

  • Add this compound at various concentrations to the designated wells.

  • Incubate for the desired time.

  • Gently shake the plate to ensure even distribution of released LDH.

  • Centrifuge the plate at approximately 600 x g for 10 minutes.[14]

  • Transfer a small volume of the supernatant (e.g., 10-50 µL) to a new 96-well plate.[13][14]

  • Add the LDH reaction mix from the kit to each well.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).[13]

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired duration.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 10-15 minutes at room temperature in the dark.[16]

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

References

Technical Support Center: Enhancing the Bioavailability of Verbenalin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral bioavailability of Verbenalin in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring iridoid glycoside found in plants of the Verbenaceae family, such as Verbena officinalis. It has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and sleep-promoting effects.[1][2][3] However, this compound is characterized as a hydrophobic molecule that is practically insoluble in water.[4] This poor aqueous solubility is a major barrier to its absorption in the gastrointestinal tract, leading to low oral bioavailability and potentially limiting its therapeutic efficacy in in vivo studies.

Q2: What are the main factors limiting the oral bioavailability of this compound?

A2: The primary factors limiting the oral bioavailability of this compound are:

  • Poor Aqueous Solubility: As a hydrophobic compound, this compound does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[4]

  • Low Membrane Permeability: The molecular characteristics of this compound may hinder its ability to efficiently pass through the intestinal epithelial cell membranes.

  • First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the intestines and liver before it reaches systemic circulation, reducing the amount of active compound available.

  • P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux pumps like P-glycoprotein, which actively transport compounds back into the intestinal lumen, thereby reducing net absorption.

Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of hydrophobic compounds:

  • Nanotechnology-based approaches: Encapsulating this compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[5][6]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of this compound in the gastrointestinal fluids, forming fine emulsions that are more readily absorbed.[5][7]

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution rate.[7]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its solubility in water.[7]

  • Use of Bioenhancers: Co-administration with natural compounds like piperine (B192125) can inhibit metabolic enzymes and efflux pumps, thereby increasing the systemic exposure of this compound.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.

Problem Possible Cause Suggested Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor dissolution of this compound in the gastrointestinal tract.1. Improve Solubility: Formulate this compound as a solid dispersion or a complex with cyclodextrins. 2. Lipid-Based Formulation: Prepare a self-emulsifying drug delivery system (SEDDS) to enhance solubilization. 3. Particle Size Reduction: Micronize or nano-size the this compound powder to increase its surface area and dissolution rate.
Extensive first-pass metabolism.1. Co-administer with a Bioenhancer: Use piperine or other known inhibitors of cytochrome P450 enzymes. 2. Lymphatic Targeting: Formulate this compound in a lipid-based system to promote lymphatic absorption, bypassing the portal circulation to the liver.
P-glycoprotein (P-gp) mediated efflux.1. Co-administer with a P-gp Inhibitor: Natural compounds like quercetin (B1663063) or synthetic inhibitors can be used.
High variability in plasma concentrations between individual animals. Inconsistent dissolution and absorption from the formulation.1. Optimize Formulation: Ensure the formulation is homogenous and provides consistent drug release. For suspensions, ensure uniform particle size and adequate stabilization. 2. Standardize Administration: Ensure consistent administration technique and volume. Fasting conditions prior to dosing should be standardized.
Food effects on absorption.1. Conduct Fed vs. Fasted Studies: Determine the impact of food on this compound absorption to establish a consistent dosing protocol.
Precipitation of this compound in aqueous vehicle for oral gavage. Low aqueous solubility of this compound.1. Use a Co-solvent System: A mixture of DMSO, PEG300, Tween 80, and saline can be used to dissolve this compound for in vivo studies.[8] 2. Prepare a Nanosuspension: Use wet milling or high-pressure homogenization to create a stable nanosuspension.
Degradation of this compound in the formulation or gastrointestinal tract. Instability at gastric pH or enzymatic degradation.1. Enteric Coating: For solid dosage forms, an enteric coating can protect this compound from the acidic environment of the stomach. 2. Encapsulation: Encapsulating this compound in nanoparticles can provide a protective barrier against enzymatic degradation.

Physicochemical and Formulation Data

The following tables summarize key properties of this compound and a reported in vivo formulation.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Formula C₁₇H₂₄O₁₀[9]
Molecular Weight 388.37 g/mol [9]
Appearance Powder[10]
Water Solubility Practically insoluble[4]
Predicted logP -1.5[9]
Chemical Class Iridoid Glycoside[4][9]

Table 2: Example of an In Vivo Formulation for this compound

ComponentConcentrationPurposeReference
Dimethyl sulfoxide (B87167) (DMSO)10%Solvent[8]
Polyethylene glycol 300 (PEG300)40%Co-solvent/Solubilizer[8]
Tween 805%Surfactant/Emulsifier[8]
Saline45%Vehicle[8]
Resulting Concentration 2 mg/mL Dosing Solution [8]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol is based on a commonly used vehicle for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder.

  • In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO by vortexing.

  • Add PEG300 to the solution and vortex until a clear solution is obtained.

  • Add Tween 80 to the mixture and vortex thoroughly.

  • Add the sterile saline to the mixture in a stepwise manner while vortexing to form a clear solution.

  • If necessary, sonicate the final solution to ensure complete dissolution.[8]

  • Visually inspect the solution for any precipitation before administration.

  • Administer the formulation to the animals via oral gavage at the desired dose.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Plasma

A validated HPLC method is crucial for pharmacokinetic studies. While a specific method for this compound in plasma is not detailed in the provided search results, a general approach can be outlined based on methods for similar compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an acid modifier like 0.1% formic acid) is a common starting point for separating natural glycosides.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 230-250 nm).

  • Injection Volume: 20 µL.

Sample Preparation (Plasma):

  • Protein Precipitation: Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of plasma.

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation A This compound Powder B Solubility Screening A->B C Formulation Strategy Selection (e.g., SEDDS, Nanoparticles) B->C D Formulation Optimization C->D E Animal Dosing (Oral Gavage) D->E F Blood Sampling (Time Course) E->F G Plasma Separation F->G I Sample Analysis G->I H LC-MS/MS Method Development H->I J Pharmacokinetic Modeling I->J K Bioavailability Assessment J->K

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

Bioavailability_Barriers cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation A This compound (Oral Dose) B Poor Solubilization A->B C Degradation (pH, Enzymes) A->C D Enterocyte E Low Permeability B->E Reduced Concentration Gradient F P-gp Efflux D->F G Portal Vein D->G Absorption H Liver (First-Pass Metabolism) G->H I Systemic Circulation (Bioavailable Drug) H->I

Caption: Key barriers limiting the oral bioavailability of this compound.

References

Verbenalin Dose-Response Curve Optimization in Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing verbenalin (B192655) dose-response curve experiments in various cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro cell-based assays with this compound.

Issue 1: High Variability or Poor Reproducibility in Dose-Response Data

  • Question: My dose-response data for this compound shows significant variability between replicate wells and experiments. What are the potential causes and solutions?

  • Answer: High variability can stem from several factors. Firstly, inconsistent cell seeding density can dramatically alter the response to treatment. Ensure you are using a precise and consistent number of cells per well. Secondly, this compound, as a plant-derived compound, may have limited solubility in aqueous media. Visually inspect for any precipitation of the compound in your stock solutions and final assay concentrations. If solubility is an issue, consider using a different solvent or preparing fresh dilutions for each experiment. Finally, slight variations in incubation times or reagent addition can introduce errors. Standardize your protocol and use multichannel pipettes for simultaneous additions where possible.

Issue 2: Unexpected or Absent Dose-Response Effect

  • Question: I am not observing the expected dose-dependent effect of this compound on my cells. What could be wrong?

  • Answer: The absence of a clear dose-response can be due to several reasons. The concentration range you are testing might be too narrow or not centered around the effective dose for your specific cell line. It is advisable to perform a broad dose-range finding study (e.g., from nanomolar to high micromolar) to identify the active range. Additionally, the chosen assay may not be suitable for detecting the cellular process affected by this compound. For instance, if this compound primarily impacts cell signaling pathways without immediately affecting cell viability, a simple cytotoxicity assay might not show a response. Consider using assays that measure specific cellular events, such as cytokine production or activation of particular signaling pathways.

Issue 3: Interference with Colorimetric or Fluorometric Assays

  • Question: I am using an MTT or resazurin-based assay to assess cell viability after this compound treatment, and I suspect the compound is interfering with the assay chemistry. How can I confirm and mitigate this?

  • Answer: Plant-derived compounds like this compound can interfere with assays that rely on redox reactions. To check for this, run parallel controls without cells, containing only media and the different concentrations of this compound. If you observe a color change in these wells after adding the assay reagent, it indicates direct chemical reduction of the substrate by this compound. In such cases, it is recommended to switch to a different type of endpoint assay, such as a crystal violet staining assay, which measures cell adherence, or an ATP-based assay that quantifies cellular ATP levels as an indicator of viability.

Frequently Asked Questions (FAQs)

General

  • What is a typical starting concentration range for this compound in cell-based assays?

    • Based on published studies, concentrations in the range of 10 µM to 30 µM have been shown to elicit biological effects in cell lines such as Natural Killer (NK) cells. However, the optimal concentration is highly cell-type dependent, and a broader range-finding study is always recommended.

Experimental Design

  • How long should I treat my cells with this compound?

    • Treatment duration will depend on the biological question you are asking. For signaling pathway studies, shorter time points (minutes to hours) may be appropriate. For cytotoxicity or proliferation assays, longer incubations (24 to 72 hours) are common.

  • What controls should I include in my this compound dose-response experiment?

    • Essential controls include:

      • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the treated wells.

      • Untreated Control: Cells in media alone.

      • Positive Control: A compound known to elicit the expected response in your assay.

      • Compound-only Control (for colorimetric/fluorometric assays): this compound in media without cells to check for assay interference.

Data Presentation

The following table summarizes the cytotoxic effects of Verbena officinalis fractions, which contain this compound as a major component, on various melanoma cell lines. It is important to note that these IC50 values are for fractions and not for pure this compound.

FractionCell LineIC50 (µg/mL)
HALOX IMVI2.8
VO79SK MEL 2811.6
VO79LOX IMVI6.2
VO79SK MEL 58.5
VO79B167.0
EA3SK-MEL-284.8
EA3LOX IMVI3.3

Experimental Protocols

1. Real-Time Natural Killer (NK) Cell Cytotoxicity Assay

  • Cell Preparation:

    • Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs).

    • Culture NK cells in an appropriate medium supplemented with IL-2.

    • For treatment groups, add this compound at desired concentrations (e.g., 10 µM and 30 µM) to the NK cell culture for a specified period (e.g., 3 days).

    • Label target cancer cells (e.g., K562) with a fluorescent dye like Calcein-AM.

  • Co-culture and Imaging:

    • Seed the fluorescently labeled target cells in a 96-well plate.

    • Add the pre-treated NK cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio.

    • Place the plate in a live-cell imaging system equipped with an incubator.

    • Acquire images at regular intervals (e.g., every 20 minutes) for up to 36 hours.

  • Data Analysis:

    • Quantify the number of live (fluorescent) target cells at each time point.

    • Calculate the percentage of target cell lysis over time for each treatment condition.

2. Western Blot Analysis of NF-κB Pathway Activation

This protocol provides a general framework for assessing the effect of this compound on the NF-κB signaling pathway.

  • Cell Treatment and Lysis:

    • Plate cells (e.g., macrophages or other relevant cell types) and allow them to adhere.

    • Pre-treat cells with different concentrations of this compound for a specified duration.

    • Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α or LPS).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

This compound's Potential Impact on the NF-κB Signaling Pathway

This compound has been reported to potentially inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the canonical NF-κB activation pathway and the potential point of intervention by this compound.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression This compound This compound This compound->IKK_complex Inhibits? NFkB_nuc NF-κB NFkB_nuc->Gene_Expression Binds to DNA DNA DNA

Caption: Potential inhibition of the NF-κB pathway by this compound.

General Workflow for a Dose-Response Experiment

The following diagram outlines the key steps in performing a dose-response experiment with this compound in a cell line.

Dose_Response_Workflow Start Start Cell_Culture Cell Seeding (e.g., 96-well plate) Start->Cell_Culture Treatment Treat Cells with this compound & Controls Cell_Culture->Treatment Verbenalin_Prep Prepare this compound Serial Dilutions Verbenalin_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Endpoint Assay (e.g., Cytotoxicity, Signaling) Incubation->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curve, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for a this compound dose-response experiment.

References

Technical Support Center: Verbenalin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with verbenalin (B192655) in aqueous solutions. Our goal is to help you overcome challenges related to this compound precipitation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

There appears to be conflicting information in publicly available resources regarding the precise aqueous solubility of this compound. Some sources describe it as "practically insoluble," while others provide specific, yet varied, quantitative values.[1][2] One source indicates a solubility of 33 g/L, while another reports a higher value of 211 g/L at 18°C.[2][3] This discrepancy may be due to differences in experimental conditions such as temperature, pH, and the purity of the this compound used. It is recommended to empirically determine the solubility for your specific experimental conditions.

Q2: My this compound, initially dissolved in an organic solvent like DMSO, is precipitating when I dilute it into my aqueous buffer or cell culture medium. Why is this happening and what can I do?

This phenomenon, often referred to as "solvent shift" or "antisolvent precipitation," is common for compounds with limited aqueous solubility.[4] this compound may be highly soluble in a concentrated organic solvent, but when this stock solution is diluted into an aqueous medium, the overall solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.[5]

To mitigate this, consider the following:

  • Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous solution.

  • Optimize the dilution process: Add the this compound stock solution drop-wise to the pre-warmed aqueous medium while vortexing or stirring to facilitate rapid mixing and dispersion.[5]

  • Use co-solvents: Incorporating water-miscible co-solvents in your final aqueous solution can help maintain this compound's solubility.

Q3: Can changes in temperature cause my this compound solution to precipitate?

Yes, temperature can significantly impact the solubility of compounds. For many substances, solubility increases with temperature. If you prepare a saturated solution at an elevated temperature, it may precipitate upon cooling to room temperature or 4°C. Conversely, some compounds can precipitate out of solution at higher temperatures due to decreased stability.[6] For iridoid glycosides, temperature is a critical factor affecting their stability, and degradation can lead to less soluble byproducts.[7][8] It is advisable to prepare and store your this compound solutions at a constant and appropriate temperature for your experiment.

Q4: How does pH affect the stability and solubility of this compound in aqueous solutions?

The pH of an aqueous solution can dramatically influence the stability and solubility of dissolved compounds, particularly for molecules with ionizable groups.[9] this compound is a weakly acidic compound.[2] Studies on other iridoid glycosides have shown that their stability is pH-dependent. For instance, some iridoids are more stable in acidic conditions (pH 3.0-4.0) and may degrade in neutral to alkaline solutions.[7][10] Degradation of this compound could lead to the formation of less soluble products, resulting in precipitation. It is crucial to control the pH of your aqueous solutions to ensure the stability and solubility of this compound.

Q5: Are there any excipients I can use to improve the aqueous solubility of this compound?

Yes, several excipients can be used to enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvents: As mentioned, solvents like polyethylene (B3416737) glycol (PEG) can be included in the aqueous formulation to increase solubility.

  • Surfactants: Non-ionic surfactants such as Tween 80 (polysorbate 80) are commonly used to improve the solubility and stability of hydrophobic compounds in aqueous solutions by forming micelles.[11][12][13]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their apparent water solubility.[14][15] Beta-cyclodextrins and their derivatives are often used for this purpose.[16]

Troubleshooting Guides

Guide 1: Precipitation Observed Upon Preparation of Aqueous this compound Solution

If you observe precipitation immediately after preparing your this compound solution, follow these troubleshooting steps:

dot

References

Validation & Comparative

Verbenalin and Hastatoside: A Comparative Analysis of Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of current scientific evidence reveals a significant disparity in the available research on the neuroprotective effects of Verbenalin and Hastatoside. While this compound has been the subject of multiple studies demonstrating its potential in mitigating neuronal damage in various preclinical models, directly comparable data for Hastatoside remains largely unavailable. This guide synthesizes the existing experimental findings for this compound and highlights the knowledge gap concerning Hastatoside, providing a framework for future comparative investigations.

Introduction

This compound and Hastatoside are both iridoid glucosides found in Verbena officinalis, a plant with a long history of use in traditional medicine for neurological ailments. Their structural similarities have prompted interest in their potential as neuroprotective agents. This guide aims to provide a comprehensive comparison of their neuroprotective effects based on available scientific literature, catering to researchers, scientists, and drug development professionals.

This compound: A Profile of Neuroprotection

This compound has demonstrated notable neuroprotective effects across a range of in vitro and in vivo studies, primarily in the context of Alzheimer's disease and cerebral ischemia.

Experimental Evidence of Neuroprotective Effects

Research indicates that this compound confers neuroprotection through multiple mechanisms, including the reduction of amyloid-beta (Aβ) peptide generation, a key pathological hallmark of Alzheimer's disease, and the inhibition of apoptotic pathways in models of cerebral ischemia.

Table 1: Summary of Quantitative Data on the Neuroprotective Effects of this compound

Experimental ModelKey FindingsReference
In Vitro
SweAPP/N2a cells (Alzheimer's model)- Significantly decreased Aβ42 levels. - Downregulated Amyloid Precursor Protein (APP) expression.[1][2]
Human neuroblastoma SH-SY5Y cells (Alzheimer's model)- Pretreatment with 20 μM this compound significantly reduced Aβ-induced cell death.
In Vivo
Alzheimer's Disease (AD) transgenic mice- Decreased Aβ and tau expression levels in the hippocampus. - Restored Brain-Derived Neurotrophic Factor (BDNF) expression in the hippocampus.[1]
Rat model of focal cerebral ischemia-reperfusion- Significantly reduced mortality rate, neurological deficit score, and cerebral infarction size. - Decreased levels of pro-apoptotic proteins Bax and Caspase-3. - Increased levels of anti-apoptotic protein Bcl-2.
Signaling Pathways Implicated in this compound's Neuroprotection

This compound's neuroprotective actions are associated with the modulation of several key signaling pathways. In the context of Alzheimer's disease, microarray analysis has revealed changes in genes associated with the ErbB and MAPK signaling pathways. In cerebral ischemia models, this compound has been shown to influence the intrinsic apoptosis pathway.

Verbenalin_Signaling_Pathway cluster_AD Alzheimer's Disease Model cluster_Ischemia Cerebral Ischemia Model Verbenalin_AD This compound ErbB ErbB Signaling Verbenalin_AD->ErbB MAPK MAPK Signaling Verbenalin_AD->MAPK APP APP Expression ErbB->APP MAPK->APP Abeta Aβ Generation APP->Abeta Neuroprotection_AD Neuroprotection Verbenalin_Ischemia This compound Bax Bax Expression Verbenalin_Ischemia->Bax Bcl2 Bcl-2 Expression Verbenalin_Ischemia->Bcl2 Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Neuroprotection_Ischemia Neuroprotection

Caption: Signaling pathways modulated by this compound in neurodegenerative models.

Hastatoside: An Unexplored Potential

In stark contrast to this compound, there is a significant lack of published research specifically investigating the neuroprotective effects of Hastatoside. While identified as a major iridoid in Verbena officinalis and a known sleep-promoting agent, its potential to protect neurons from damage in models of neurodegenerative diseases or injury has not been detailed in the available scientific literature.[3][4]

Experimental Protocols

To facilitate future comparative studies, the following are detailed methodologies for key experiments cited in the research on this compound.

In Vitro Aβ-Induced Neurotoxicity Assay
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10, 20 μM) for 24 hours.

  • Induction of Neurotoxicity: Following pre-treatment, cells are exposed to aggregated Aβ peptide (e.g., 25 μM Aβ1-42) for an additional 24-48 hours.

  • Cell Viability Assessment: Cell viability is quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) and is proportional to the number of viable cells.

In Vivo Focal Cerebral Ischemia-Reperfusion Model
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.

  • Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique. The artery is occluded for a specific duration (e.g., 2 hours).

  • Reperfusion: After the ischemic period, the filament is withdrawn to allow for reperfusion.

  • Drug Administration: this compound (at various doses, e.g., 10, 20, 40 mg/kg) is administered intravenously at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological deficits are assessed at 24 hours post-reperfusion using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: Following behavioral assessment, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

  • Immunohistochemistry: Brain sections are processed for immunohistochemical analysis to detect markers of apoptosis (e.g., Bax, Bcl-2, Caspase-3) and neuronal survival (e.g., BDNF).

Experimental_Workflow cluster_invitro In Vitro Neurotoxicity Assay cluster_invivo In Vivo Cerebral Ischemia Model A1 Culture SH-SY5Y cells A2 Pre-treat with this compound/Hastatoside A1->A2 A3 Induce neurotoxicity (e.g., Aβ) A2->A3 A4 Assess cell viability (MTT assay) A3->A4 B1 Induce MCAO in rats B2 Administer this compound/Hastatoside at reperfusion B1->B2 B3 Assess neurological deficit B2->B3 B4 Measure infarct volume (TTC staining) B3->B4 B5 Analyze protein markers (Immunohistochemistry) B4->B5

Caption: Proposed workflow for a comparative neuroprotective study.

Conclusion and Future Directions

The current body of scientific literature provides compelling evidence for the neuroprotective effects of this compound in preclinical models of Alzheimer's disease and cerebral ischemia. Its mechanisms of action appear to involve the modulation of amyloidogenesis and apoptotic pathways. However, a significant research gap exists concerning the neuroprotective properties of Hastatoside. To establish a clear comparison and fully understand the therapeutic potential of these related compounds, dedicated studies on Hastatoside's efficacy in established in vitro and in vivo models of neurodegeneration are imperative. Future research should aim to directly compare the two compounds within the same experimental paradigms to elucidate their relative potencies and underlying mechanisms of action. Such studies will be crucial for guiding the development of novel therapeutic strategies for neurodegenerative diseases.

References

Verbenalin: A Comparative Analysis of its Anti-inflammatory Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Verbenalin's Anti-inflammatory Performance Against Established Alternatives, Supported by Experimental Data.

This compound, an iridoid glycoside found in plants of the Verbena genus, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive comparison of this compound's efficacy with two widely used anti-inflammatory drugs, Dexamethasone and Indomethacin, across multiple preclinical models. The data presented herein is compiled from various scientific studies to offer an objective overview for researchers and professionals in drug development.

In Vitro Anti-inflammatory Activity: Inhibition of Inflammatory Mediators in Macrophages

The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a cornerstone for in vitro assessment of anti-inflammatory potential. In this model, LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response, leading to the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

For comparison, the well-established corticosteroid Dexamethasone demonstrates potent, dose-dependent inhibition of NO production in LPS-stimulated J774 macrophages, a similar murine macrophage cell line.

CompoundConcentration% Inhibition of Nitric Oxide (NO)Cell Line
Dexamethasone 0.1 µMDose-dependent inhibition observed[1]J774
1 µMSignificant inhibition[1][2]J774
10 µMStrong inhibition[1][2]J774
This compound -Data not available-

Table 1: Comparative in vitro anti-inflammatory activity. Specific quantitative data for this compound's direct inhibition of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells is needed for a complete comparison.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the efficacy of acute anti-inflammatory agents. Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).

Studies on extracts of Verbena officinalis, which contains this compound, have shown anti-inflammatory effects in this model. However, specific dose-dependent data for purified this compound is not available in the reviewed literature.

In contrast, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin exhibits a clear dose-dependent inhibition of paw edema.

CompoundDose (mg/kg)Time Point% Inhibition of Paw EdemaAnimal Model
Indomethacin 102 hours54%[1]Rat
103 hours54%[1]Rat
104 hours54%[1]Rat
105 hours33%[1]Rat
251 hour67.5%[3]Rat
252 hours87.8%[3]Rat
253 hours91.1%[3]Rat
This compound --Data not available-

Table 2: Comparative in vivo anti-inflammatory activity in the carrageenan-induced paw edema model. Quantitative, dose-specific data for this compound is required for a direct comparison.

Mechanistic Insights: Modulation of Key Signaling Pathways

This compound's anti-inflammatory effects are attributed to its ability to modulate intracellular signaling cascades central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene transcription for numerous pro-inflammatory cytokines and enzymes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active p65 subunit of NF-κB into the nucleus to initiate gene transcription.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates for degradation NFκB_p65 NF-κB p65 IκBα->NFκB_p65 inhibits NFκB_p65_nucleus NF-κB p65 (nucleus) NFκB_p65->NFκB_p65_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NFκB_p65_nucleus->Inflammatory_Genes induces This compound This compound This compound->IKK inhibits

Figure 1: this compound's proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, ultimately resulting in the expression of pro-inflammatory genes.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Transcription_Factors Transcription Factors p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Genes Pro-inflammatory Gene Transcription Transcription_Factors->Inflammatory_Genes This compound This compound This compound->Upstream_Kinases inhibits Experimental_Workflow cluster_invitro In Vitro Model (RAW 264.7 Macrophages) cluster_invivo In Vivo Model (Carrageenan Paw Edema) a1 Cell Seeding a2 Pre-treatment (this compound / Dexamethasone) a1->a2 a3 LPS Stimulation a2->a3 a4 Measurement of NO, TNF-α, IL-6 a3->a4 a5 Western Blot for NF-κB & MAPK a3->a5 b1 Animal Grouping b2 Pre-treatment (this compound / Indomethacin) b1->b2 b3 Carrageenan Injection b2->b3 b4 Paw Volume Measurement b3->b4

References

A Comparative Analysis of Verbenalin with other Iridoid Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the iridoid glycoside Verbenalin (B192655) with two other prominent iridoids, Aucubin and Catalpol. This analysis is supported by experimental data to highlight their therapeutic potential in key areas such as anti-inflammatory and neuroprotective activities.

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a diverse range of biological activities.[1] Among them, this compound, Aucubin, and Catalpol have garnered significant scientific interest for their potential therapeutic applications. This guide delves into a comparative analysis of their efficacy, underlying mechanisms of action, and the experimental protocols used to evaluate their effects.

Comparative Biological Activity: this compound vs. Aucubin vs. Catalpol

To facilitate a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory and neuroprotective effects of this compound, Aucubin, and Catalpol. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparative Anti-inflammatory Activity
CompoundAssayCell Line/ModelConcentration/DoseObserved EffectIC50 ValueReference
This compound TPA-induced ear inflammationMouseNot specifiedSuperior activity over oral administrationNot specified[2]
Airway inflammationAsthmatic ratsNot specifiedReduction of airway inflammationNot specified[3]
Aucubin IgE-induced TNF-α productionRBL-2H3 cells0.001-1 µg/mLDose-dependent inhibition0.101 µg/mL[4]
IgE-induced IL-6 productionRBL-2H3 cells0.001-1 µg/mLDose-dependent inhibition0.19 µg/mL[4]
TNF-α productionRAW 264.7 cellsNot specifiedInhibition of TNF-α production (by hydrolyzed product)9.2 µM (for H-AU)[5]
Catalpol Proliferation of solid tumor cell linesPanel of cell linesNot specifiedInhibition of cell growth48 µM[6]
Table 2: Comparative Neuroprotective Activity
CompoundAssayCell Line/ModelConcentration/DoseObserved EffectEC50 ValueReference
This compound APP and Aβ42 downregulationAPP-overexpressing N2a cells1-100 µMReduction of APP and Aβ42 levelsNot specified[7]
Focal cerebral ischemia-reperfusionRat model5-20 mg/kg (i.v.)Protective effectNot specified[7][8]
Aucubin H2O2-induced apoptosisPC12 cells0.001-1 mMIncreased cell viability and inhibition of apoptosisNot specified[4]
Forebrain ischemia-reperfusion injuryGerbils10 mg/kg (i.p.)Protection of pyramidal cellsNot specified[9][10]
Catalpol NeurotoxicityPrimary cultured neurons and microglial cell linesNot specifiedProtection against neurotoxicityNot specified[11]
MPTP-induced Parkinson's diseaseMouse modelNot specifiedMitigated loss of dopaminergic neuronsNot specified[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound, Aucubin, and Catalpol are attributed to their ability to modulate key signaling pathways involved in inflammation and neuronal survival.

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] In the context of neuroprotection, it has been observed to downregulate the levels of amyloid precursor protein (APP) and amyloid-beta (Aβ) peptides, which are key pathological markers in Alzheimer's disease.[7]

Aucubin demonstrates its anti-inflammatory activity through the suppression of NF-κB activation.[13][14] It inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4][14] Its neuroprotective effects are associated with its antioxidative properties and the ability to increase the expression of neurotrophic factors.[9][10]

Catalpol exerts its biological effects through multiple pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[13][15][16] In neuroprotection, Catalpol has been shown to activate the PI3K/Akt/Nrf2/HO-1 signaling pathway, thereby enhancing antioxidant defenses.[16]

Signaling Pathway Diagrams

Verbenalin_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway This compound This compound This compound->MAPK_Pathway This compound->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Cytokines NFkB_Pathway->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Aucubin_NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK Aucubin Aucubin Aucubin->IKK IkBa IκBα IKK->IkBa P p_IkBa p-IκBα NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active NFkB_IkBa NF-κB/IκBα (Inactive) Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression

Caption: Aucubin's inhibition of the NF-κB pathway.

Catalpol_PI3K_Akt_Signaling_Pathway Growth_Factors Growth Factors/ Neurotrophic Signals Receptor Receptor Growth_Factors->Receptor Catalpol Catalpol Catalpol->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activation Downstream_Effectors Downstream Effectors (e.g., Nrf2, mTOR) Akt->Downstream_Effectors Cell_Survival Cell Survival & Neuroprotection Downstream_Effectors->Cell_Survival Antioxidant_Response Antioxidant Response Downstream_Effectors->Antioxidant_Response

Caption: Catalpol's activation of the PI3K/Akt pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of these iridoid glycosides.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This protocol is used to determine the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[17]

2. Treatment:

  • Prepare stock solutions of the test compounds (this compound, Aucubin, Catalpol) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

3. Induction of Inflammation:

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[17]

4. Measurement of Nitric Oxide:

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.[17]

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[18]

  • The quantity of nitrite (B80452) is determined from a sodium nitrite standard curve.[17]

5. Data Analysis:

  • Calculate the percentage of NO inhibition compared to the LPS-only treated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Neuroprotective Activity: Neuronal Viability Assay in PC12 Cells

This protocol assesses the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H2O2).

1. Cell Culture and Seeding:

  • Culture PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, in an appropriate culture medium.

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach.

2. Treatment and Induction of Damage:

  • Pre-treat the cells with various concentrations of the test compounds (this compound, Aucubin, Catalpol) for a specified period.

  • Induce neuronal damage by exposing the cells to a neurotoxic agent, such as H2O2.[4]

3. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the control (untreated) cells.

  • Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum protective effect.

Analysis of Signaling Pathways: Western Blot for NF-κB Activation

This protocol is used to determine the effect of a compound on the activation of the NF-κB signaling pathway by measuring the levels of key proteins.[19][20]

1. Cell Culture, Treatment, and Stimulation:

  • Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α) as described in the previous protocols.

2. Protein Extraction:

  • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

  • For analyzing protein translocation, perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, total IκBα, p65).

  • Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane, which will react with the HRP on the secondary antibody to produce light.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the intensity of the protein bands using densitometry software. Normalize the levels of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound, Aucubin, and Catalpol are promising iridoid glycosides with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. While this guide provides a comparative overview based on existing literature, it is evident that more direct, head-to-head comparative studies are necessary to definitively establish the relative potency and efficacy of these compounds. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers aiming to further investigate the therapeutic properties of these natural products and contribute to the development of novel therapeutic strategies.

References

Verbenalin: A Comparative Guide to its Therapeutic Effects Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic effects of Verbenalin, an iridoid glucoside found in the Verbenaceae family of medicinal herbs. Drawing from a range of preclinical studies, we present a comparative analysis of its neuroprotective, anti-inflammatory, and anti-cancer properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various laboratories on the therapeutic efficacy of this compound and its source extracts.

Table 1: Neuroprotective Effects of this compound
Experimental ModelTreatmentConcentration/DoseKey FindingsReference
Amyloid beta (Aβ)-induced toxicity in human neuroblastoma SH-SY5Y cellsThis compound20 µMSignificantly reduced Aβ-induced cell death; Rescued Aβ-induced reduction in ATP production (p < 0.01).[1]
Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a (SweAPP/N2a) cellsThis compound1-100 µMDownregulated APP and Aβ42 levels.[2]
Alzheimer's Disease (AD) transgenic miceThis compound100-200 mg/kg (gavage)Decreased Aβ and tau expression levels in the hippocampus; Restored brain-derived neurotrophic factor (BDNF) expression.[2][3][4]
Rat model of focal cerebral ischemia-reperfusionThis compound5-20 mg/kg (intravenous)Significantly reduced mortality rate, neurological deficit score, and percentage of cerebral infarction size.[2]
Table 2: Anti-inflammatory Effects of this compound
Experimental ModelTreatmentConcentration/DoseKey FindingsReference
Influenza virus-infected miceVerbena officinalis extract (containing this compound)0.5 g/kg and 1 g/kg (oral)Significantly reduced serum levels of inflammatory cytokines (TNF-α, IL-6, and IL-1β).[5][6]
LPS-stimulated BV2 microglial cellsMonoterpenoids from Verbena officinalis12.5 µMSignificantly suppressed nitric oxide (NO) and pro-inflammatory cytokine production.[7]
Prostatitis mouse modelThis compound50-200 mg/kg (gavage)Significantly reduced pathological changes in the prostate.[2]
Table 3: Anti-Cancer Effects of this compound and Verbena officinalis Extracts
Cell Line/Tumor ModelTreatmentIC50 Value / Tumor InhibitionReference
Human pancreatic adenocarcinoma (PANC-1)Aqueous Verbena officinalis extractIC50: 17.83 µg/mL[8]
Human melanoma (LOX IMVI)Hexane, Chloroform, and Ethyl acetate (B1210297) fractions of Verbena officinalis extractIC50 values as low as 2.85 µg/mL.[9]
Murine melanoma (B16)Hexane, Chloroform, and Ethyl acetate fractions of Verbena officinalis extractIC50 values as low as 6.2 µg/mL.[9]
H22 tumor-bearing miceVerbena officinalis extract38.78% tumor inhibition rate.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are synthesized from the materials and methods sections of the cited literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is commonly used to assess the effect of this compound on the viability of cancer cell lines or its protective effect against toxins in neuronal cells.

  • Cell Seeding: Plate cells (e.g., SH-SY5Y, PANC-1, melanoma cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • For anti-cancer assays: Treat the cells with various concentrations of this compound or Verbena officinalis extract and incubate for a specified period (e.g., 48 or 72 hours).

    • For neuroprotection assays: Pre-treat cells with this compound for a period (e.g., 24 hours) before exposing them to a neurotoxic agent like amyloid-beta.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth) for anti-cancer studies.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound in cancer cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., the IC50 concentration) for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Western Blotting

This technique is used to measure the expression levels of specific proteins, such as those involved in signaling pathways or disease pathology.

  • Protein Extraction: Lyse treated and control cells or tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Animal Models
  • Alzheimer's Disease Model: AD transgenic mice are often treated with this compound via gavage for several weeks. Brain tissue, particularly the hippocampus, is then collected for immunohistochemistry to detect Aβ plaques and tau tangles, and for Western blotting or ELISA to quantify levels of Aβ, tau, and neurotrophic factors like BDNF[2][3][4].

  • Ischemic Stroke Model: Focal cerebral ischemia is induced in rats, for example, by middle cerebral artery occlusion (MCAO). This compound is administered intravenously before or after the ischemic event. Therapeutic efficacy is assessed by measuring the infarct volume (often using TTC staining) and evaluating neurological deficit scores[2].

  • Inflammation Model: In a model of influenza virus-induced lung injury in mice, Verbena officinalis extract is administered orally. Serum is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits[5][6].

  • Tumor Xenograft Model: H22 tumor cells are implanted subcutaneously in mice. Verbena officinalis extract is administered, and the tumor volume and weight are measured over time to calculate the tumor inhibition rate[10].

Visualizations

The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., SH-SY5Y, PANC-1) treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot_invitro Western Blot (Protein Expression) treatment->western_blot_invitro data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western_blot_invitro->data_analysis animal_model Animal Model (e.g., AD mice, Stroke rats) verbenalin_admin This compound Administration (e.g., Gavage, IV) animal_model->verbenalin_admin behavioral Behavioral Tests (e.g., Neurological Score) verbenalin_admin->behavioral histology Histological Analysis (e.g., IHC, TTC staining) verbenalin_admin->histology biochemical Biochemical Assays (e.g., ELISA) verbenalin_admin->biochemical behavioral->data_analysis histology->data_analysis biochemical->data_analysis

General experimental workflow for evaluating this compound's therapeutic effects.

signaling_pathways cluster_inflammation Anti-inflammatory Signaling cluster_neuroprotection Neuroprotective Signaling lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb mapk MAPK tlr4->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines mapk->cytokines verbenalin_inflam This compound verbenalin_inflam->nfkb Inhibits verbenalin_inflam->mapk Inhibits abeta Amyloid Beta (Aβ) cell_death Neuronal Cell Death abeta->cell_death app APP app->abeta bdnf BDNF bdnf->cell_death Protects against verbenalin_neuro This compound verbenalin_neuro->app Downregulates verbenalin_neuro->bdnf Restores

Simplified signaling pathways modulated by this compound.

References

Verbenalin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Verbenalin, a naturally occurring iridoid glycoside, with established anti-inflammatory drugs. The information presented is curated from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.

Executive Summary

This compound has demonstrated notable anti-inflammatory effects in various experimental models. Its primary mechanism of action involves the inhibition of key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). While direct comparative studies with standard anti-inflammatory drugs are limited, this guide synthesizes available data to provide a comparative perspective on its efficacy.

Data Presentation: Comparative Efficacy

The following tables summarize the anti-inflammatory effects of this compound and standard drugs in common preclinical models. It is crucial to note that the data for this compound and standard drugs have been compiled from different studies; therefore, a direct comparison should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundSpeciesDosePaw Edema Inhibition (%)Source
This compound (component of Verbena officinalis extract)Mouse500 mg/kg (extract)29.60 ± 4.40[1]
IndomethacinRat5 mg/kgED₅₀ = 8.41 mg/kg
IndomethacinRat10 mg/kg65.71[2]
IndomethacinRat10 mg/kg31.67 ± 4.40[1]

Table 2: In Vitro Anti-Inflammatory Activity (LPS-Stimulated RAW 264.7 Macrophages)

CompoundParameterConcentrationInhibition/EffectSource
This compound (as part of V. officinalis extract)TNF-α, IL-6, IL-1βNot specifiedReduced levels[3][4]
Dexamethasone (B1670325)TNF-α secretion1 µMSignificant suppression[5][6]
DexamethasoneIL-6 secretionHigh concentrationsPrevention of stimulated release[7]

Table 3: In Vitro COX-2 Inhibition

CompoundIC₅₀ (COX-2)Source
This compoundData not available
Celecoxib (B62257)40 nM[8]
Celecoxib0.49 µM[9]
Celecoxib0.08 µM[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known anti-inflammatory signaling pathways of this compound and a typical experimental workflow for evaluating anti-inflammatory agents.

digraph "Verbenalin_Anti_Inflammatory_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LPS -> TLR4; TLR4 -> IKK; TLR4 -> MAPKK; IKK -> IkB [label=" phosphorylates", fontsize=8]; IkB -> NFkB [label=" releases", fontsize=8]; NFkB -> Nucleus [label=" translocates to", fontsize=8]; MAPKK -> MAPK [label=" phosphorylates", fontsize=8]; MAPK -> Nucleus [label=" translocates to", fontsize=8]; Nucleus -> Cytokines [label=" Upregulates\n gene expression", fontsize=8];

// Inhibition by this compound this compound -> IKK [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> MAPKK [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

digraph "Carrageenan_Paw_Edema_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Start [label="Start:\nAcclimatize Animals", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Animal Grouping:\n- Vehicle Control\n- this compound\n- Standard Drug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dosing [label="Administer\nTest Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Induce Inflammation:\nInject Carrageenan\n into Paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Measure Paw Edema\n at Timed Intervals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nCalculate % Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End:\nReport Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Grouping; Grouping -> Dosing; Dosing -> Induction; Induction -> Measurement; Measurement -> Analysis; Analysis -> End; }

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This in vivo model is a standard for evaluating acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound (this compound), vehicle (e.g., saline or a weak solvent), or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[11]

LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This in vitro assay assesses the effect of a compound on the production of pro-inflammatory cytokines.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound (this compound) or a standard drug (e.g., dexamethasone) for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Data Analysis: The concentrations of TNF-α, IL-6, and other cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The percentage inhibition of cytokine production is calculated relative to the LPS-only treated control.[12]

Western Blot for NF-κB and MAPK Phosphorylation

This assay determines the effect of a compound on the activation of key inflammatory signaling pathways.

  • Cell Treatment and Lysis:

    • Cells (e.g., RAW 264.7) are treated with the test compound and/or LPS as described above.

    • At desired time points, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, p38, JNK, and ERK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of phosphorylated to total protein.[13][14]

Conclusion

References

A Comparative Guide to Verbenalin's Neuroprotective Effects in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Verbenalin (B192655) with other therapeutic alternatives, supported by experimental data from in vivo studies. The information is intended to facilitate informed decisions in neuroprotection research and drug development.

Executive Summary

This compound, a naturally occurring iridoid glycoside, has demonstrated significant neuroprotective effects in preclinical in vivo models of both acute ischemic stroke and chronic neurodegenerative disease. In rat models of Middle Cerebral Artery Occlusion (MCAO), a common model for ischemic stroke, this compound has been shown to reduce infarct volume, improve neurological function, and mitigate neuronal apoptosis. Its efficacy is comparable to, and in some aspects potentially exceeds, established therapies such as Nimodipine (B1678889). In transgenic mouse models of Alzheimer's disease, this compound has been observed to reduce the pathological hallmarks of the disease, namely amyloid-beta (Aβ) plaques and hyperphosphorylated tau, while also restoring levels of brain-derived neurotrophic factor (BDNF). This guide presents a detailed comparison of this compound with other neuroprotective agents, including Nimodipine, Edaravone, and Citicoline for ischemic stroke, and Memantine and Donepezil for Alzheimer's disease.

Comparison of Neuroprotective Efficacy in Ischemic Stroke (MCAO Rat Model)

The following tables summarize the quantitative data from in vivo studies comparing the efficacy of this compound with other neuroprotective agents in the MCAO rat model of ischemic stroke.

Table 1: Comparison of Neurological Deficit Scores

Treatment GroupDosageAdministration RouteNeurological Score (Mean ± SD)p-value vs. MCAO ModelReference
MCAO Model--3.1 ± 0.6-[1]
This compound (High Dose)20 mg/kgIntravenous1.8 ± 0.7< 0.01[1]
This compound (Medium Dose)10 mg/kgIntravenous2.0 ± 0.8< 0.01[1]
This compound (Low Dose)5 mg/kgIntravenous2.1 ± 0.8< 0.05[1]
Nimodipine30 mg/kgGavage2.2 ± 0.9< 0.01[1]
Edaravone3 mg/kgIntravenousNot explicitly stated, but showed improvement< 0.05[2]
Citicoline (50 mM)-Brain ECS1.50 ± 0.38< 0.05[3]

Table 2: Comparison of Cerebral Infarct Volume

Treatment GroupDosageAdministration RouteInfarct Volume (% of hemisphere, Mean ± SD)p-value vs. MCAO ModelReference
MCAO Model--32.477 ± 7.044-[4]
This compound (High Dose)20 mg/kgIntravenous17.188 ± 2.944< 0.01[4]
This compound (Medium Dose)10 mg/kgIntravenous18.825 ± 9.213< 0.01[4]
This compound (Low Dose)5 mg/kgIntravenous27.507 ± 7.884> 0.05[4]
Nimodipine-Intra-arterial31.3 ± 12.7< 0.005[5]
Edaravone3 mg/kgIntravenousSignificantly reduced< 0.05[2]
Citicoline (50 mM)-Brain ECS4.54 ± 0.85< 0.001[6]

Table 3: Comparison of Apoptosis-Related Protein Levels

Treatment GroupBiomarkerChange vs. MCAO Modelp-value vs. MCAO ModelReference
This compound (High Dose)BaxDecreased< 0.01[1]
Bcl-2Increased< 0.01[1]
Caspase-3Decreased< 0.01[1]
NimodipineBaxDecreased< 0.01[1]
Bcl-2Increased< 0.01[1]
Caspase-3Decreased< 0.01[1]

Comparison of Neuroprotective Efficacy in Alzheimer's Disease (Transgenic Mouse Model)

The following table summarizes the quantitative data from an in vivo study on the effects of this compound in a transgenic mouse model of Alzheimer's disease, with a comparison to the established drug Memantine.

Table 4: Effects on Alzheimer's Disease Hallmarks

Treatment GroupBiomarkerChange vs. AD ModelReference
This compoundAβ ExpressionDecreased[7]
Tau ExpressionDecreased[7]
BDNF ExpressionRestored[7]
MemantineSoluble Aβ(1-42)Significantly reduced (mild pathology)
Insoluble Aβ(1-40)Significantly reduced (mild pathology)
Total TauSignificantly lower (severe pathology)
Phosphorylated TauSignificantly lower (severe pathology)

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model

A detailed, step-by-step protocol for the MCAO procedure in rats is outlined below, based on established methodologies.[8]

1. Animal Preparation:

  • Healthy adult male Sprague-Dawley or Wistar rats (250-300g) are used.

  • Animals are fasted overnight with free access to water.

  • Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • Body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

  • A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is carefully dissected and ligated distally.

  • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen.

  • The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • The occlusion is maintained for a specified period (e.g., 90 minutes) for transient ischemia, after which the suture is withdrawn to allow reperfusion. For permanent ischemia, the suture is left in place.

3. Post-Operative Care:

  • The incision is sutured, and the animal is allowed to recover from anesthesia.

  • Neurological deficit scoring is performed at various time points post-surgery.

  • At the end of the experiment, animals are euthanized, and brains are harvested for infarct volume analysis (e.g., TTC staining) and biochemical assays.

Alzheimer's Disease Transgenic Mouse Model

The following protocol is a general guideline for studies using transgenic mouse models of Alzheimer's disease, such as APP/PS1 mice.[7]

1. Animal Model:

  • Transgenic mice overexpressing human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations are used.

  • Age-matched wild-type littermates serve as controls.

2. Drug Administration:

  • This compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency for a designated period.

3. Behavioral Testing:

  • Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.

4. Tissue Collection and Analysis:

  • At the end of the treatment period, mice are euthanized, and brain tissue is collected.

  • One hemisphere may be fixed for immunohistochemical analysis of Aβ plaques and tau pathology.

  • The other hemisphere can be used for biochemical analysis (e.g., ELISA, Western blot) to quantify levels of Aβ, tau, and BDNF.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathways

This compound exerts its neuroprotective effects through multiple signaling pathways. In the context of ischemic stroke, it has been shown to inhibit the IL-17A signaling pathway, thereby reducing neuroinflammation.[9] It also modulates the intrinsic apoptosis pathway by downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2, leading to a decrease in caspase-3 activation.[1]

Verbenalin_Signaling Ischemia Ischemic Insult IL17A IL-17A Signaling Ischemia->IL17A activates Apoptosis Apoptosis Pathway Ischemia->Apoptosis activates This compound This compound This compound->IL17A inhibits This compound->Apoptosis inhibits Inflammation Neuroinflammation IL17A->Inflammation NeuronalDeath Neuronal Death Inflammation->NeuronalDeath Bax Bax Apoptosis->Bax upregulates Bcl2 Bcl-2 Apoptosis->Bcl2 downregulates Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Caspase3->NeuronalDeath

Caption: this compound's neuroprotective signaling pathways in ischemic stroke.

In Alzheimer's disease models, this compound's mechanism involves reducing the production of Aβ peptides and decreasing the hyperphosphorylation of tau protein. Additionally, it restores the levels of BDNF, a crucial neurotrophin for neuronal survival and synaptic plasticity.[7]

Verbenalin_AD_Signaling AD_Pathology Alzheimer's Disease Pathology Abeta Aβ Production AD_Pathology->Abeta increases Tau Tau Hyperphosphorylation AD_Pathology->Tau increases BDNF BDNF Signaling AD_Pathology->BDNF decreases This compound This compound This compound->Abeta inhibits This compound->Tau inhibits This compound->BDNF restores Synaptic_Dysfunction Synaptic Dysfunction & Neuronal Death Abeta->Synaptic_Dysfunction Tau->Synaptic_Dysfunction BDNF->Synaptic_Dysfunction prevents

Caption: this compound's mechanism in Alzheimer's disease models.

Comparative Signaling Pathways of Alternatives
  • Nimodipine: A calcium channel blocker that primarily acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and increased cerebral blood flow. It also has direct neuroprotective effects by activating TrkB neurotrophin receptors and associated signaling pathways like Akt and CREB.[10][11]

  • Edaravone: A potent free radical scavenger that mitigates oxidative stress by neutralizing reactive oxygen species. It also modulates signaling pathways such as the Nrf2/HO-1 pathway to enhance the endogenous antioxidant response.[12][13]

  • Citicoline: A precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes. It promotes membrane repair and stability, and also enhances the synthesis of acetylcholine (B1216132) and other neurotransmitters. Its neuroprotective effects are also attributed to the inhibition of apoptosis and reduction of oxidative stress.[14][15]

  • Memantine: An NMDA receptor antagonist that blocks the excitotoxic effects of excessive glutamate. In Alzheimer's disease, it is also suggested to reduce Aβ levels and tau hyperphosphorylation.[16][17]

  • Donepezil: An acetylcholinesterase inhibitor that increases the levels of acetylcholine in the brain, thereby improving cholinergic neurotransmission.

Conclusion

The compiled in vivo data suggests that this compound is a promising neuroprotective agent with a multifaceted mechanism of action. In ischemic stroke models, its efficacy in improving neurological outcomes and reducing infarct size is comparable to Nimodipine, with a potentially more direct anti-apoptotic and anti-inflammatory effect. In the context of Alzheimer's disease, this compound demonstrates a potential disease-modifying effect by targeting both Aβ and tau pathologies while also promoting neuronal survival through the restoration of BDNF.

Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profile of this compound against a broader range of neuroprotective agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers designing such future investigations.

References

A Head-to-Head Comparison of Verbenalin and Other Natural Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in natural compounds for the prevention and treatment of neurodegenerative diseases has led to extensive research into their mechanisms of action. This guide provides a comparative analysis of Verbenalin, a key bioactive compound from Verbena officinalis, against other well-established natural neuroprotective agents: Resveratrol (B1683913), Curcumin, Ginkgolide B, and Apocynin. This comparison focuses on their performance in preclinical studies, supported by experimental data, to offer an objective overview for researchers in neuropharmacology.

I. Overview of Neuroprotective Mechanisms

Neurodegenerative disorders are characterized by a multifactorial pathology involving oxidative stress, neuroinflammation, and apoptosis. The natural compounds discussed in this guide exert their neuroprotective effects by modulating key signaling pathways implicated in these processes. While each compound has a unique profile, they often share common mechanistic targets.

This compound , an iridoid glycoside, has demonstrated neuroprotective properties by reducing amyloid-beta (Aβ) peptide generation, a hallmark of Alzheimer's disease.[1] It has also been shown to protect against cerebral ischemia-reperfusion injury by inhibiting apoptosis and improving energy metabolism.[2]

Resveratrol , a well-studied polyphenol, is known for its potent antioxidant and anti-inflammatory effects.[3][4] It activates SIRT1, a key regulator of cellular stress responses, and modulates pathways such as NF-κB and MAPK to reduce neuroinflammation.[4]

Curcumin , the primary active component of turmeric, exhibits a broad spectrum of neuroprotective activities, including antioxidant, anti-inflammatory, and anti-protein aggregation effects.[5][6] It is known to modulate the Akt/Nrf2 pathway, a critical signaling cascade in the cellular antioxidant response.[7]

Ginkgolide B , a terpene lactone from Ginkgo biloba, has shown significant neuroprotective effects in models of ischemic stroke.[8] Its mechanisms include the inhibition of apoptosis and the modulation of the Akt/CREB/bcl-2 signaling pathway.[8]

Apocynin , a selective inhibitor of NADPH oxidase, mitigates oxidative stress by reducing the production of reactive oxygen species (ROS).[9][10] It has demonstrated neuroprotective effects in various models of neurodegeneration by suppressing oxidative stress and neuroinflammation.[9][10]

II. Quantitative Comparison of Neuroprotective Activity

Direct quantitative comparison of these compounds is challenging due to the variability in experimental models and assays. However, the following tables summarize available quantitative data to provide a relative measure of their potency.

Table 1: In Vitro Neuroprotective Effects
CompoundCell LineInsultConcentrationEffectReference
This compound SH-SY5YAmyloid-beta20 µMSignificantly reduced Aβ-induced cell death[11]
Resveratrol SH-SY5YDopamine-Protected against dopamine-induced decrease in cell viability[12]
Curcumin Cortical NeuronsOGD/RPost-treatmentAttenuated cell injury[7]
Ginkgolide B ---Promotes oligodendrocyte precursor cell differentiation and survival[8]
Apocynin -Amyloid-beta-Neuroprotective in cell culture models of AD[10]

OGD/R: Oxygen-Glucose Deprivation/Reoxygenation

Table 2: In Vivo Neuroprotective Effects (Ischemic Stroke Models)
CompoundAnimal ModelDosageEffectReference
This compound Rat (MCAO)5, 10, 20 mg/kgReduced neurological deficit score and cerebral infarction size[2]
Curcumin Rat (MCAO)200 mg/kg (i.p.)Improved brain damage and neurological function[13]
Ginkgolide B Rat (WML)5, 10, 20 mg/kg (i.p.)Promoted oligodendrocyte survival[8]
Apocynin Rat (Cerebral Infarction)-Reduced volume of cerebral infarction and cerebral water content[9]

MCAO: Middle Cerebral Artery Occlusion; WML: White Matter Lesion; i.p.: intraperitoneal

Table 3: Antioxidant and Anti-inflammatory Activity
CompoundAssayIC50 / ORAC ValueEffectReference
Resveratrol ORAC0.64 TEUFree radical scavenging activity[1]
Curcumin ORAC127,068 µmol TE/100gHigh antioxidant capacity[14]
Apocynin NADPH Oxidase Inhibition10 µMInhibition of ROS production[10]
Resveratrol TNF-α Inhibition1 µMInhibited TNF-α-induced NF-κB signaling in HUVECs[15]
Apocynin TNF-α & IL-1β Production-Suppressed TNF-α and IL-1β levels in rats with cerebral infarction[9]

TEU: Trolox Equivalent Units

III. Key Signaling Pathways

The neuroprotective effects of these natural compounds are mediated through complex signaling pathways. The following diagrams illustrate some of the key mechanisms.

cluster_curcumin Curcumin Signaling Curcumin Curcumin PI3K_Akt PI3K/Akt Curcumin->PI3K_Akt Nrf2 Nrf2 PI3K_Akt->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: Curcumin's activation of the PI3K/Akt/Nrf2 pathway.

cluster_resveratrol Resveratrol Signaling Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 NF_kB NF-κB SIRT1->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines

Caption: Resveratrol's inhibition of neuroinflammation via SIRT1.

cluster_ginkgolideB Ginkgolide B Signaling Ginkgolide_B Ginkgolide B Akt_CREB Akt/CREB Ginkgolide_B->Akt_CREB Bcl2 Bcl-2 Akt_CREB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Ginkgolide B's anti-apoptotic effect through the Akt/CREB/Bcl-2 pathway.

cluster_apocynin Apocynin Signaling Apocynin Apocynin NADPH_Oxidase NADPH Oxidase Apocynin->NADPH_Oxidase ROS Reactive Oxygen Species NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: Apocynin's inhibition of oxidative stress by targeting NADPH oxidase.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison.

In Vitro Neuroprotection Assay (MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).

  • Insult: Introduce a neurotoxic agent (e.g., amyloid-beta peptide at 5 µM) to the wells and incubate for a further period (e.g., 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This model mimics ischemic stroke in rodents to evaluate the neuroprotective effects of compounds in vivo.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic.

  • Surgical Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and place a temporary ligature on the CCA.

    • Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[5][6]

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) before withdrawing the filament to allow for reperfusion.[6]

  • Treatment: Administer the test compound (e.g., this compound) at a specified dose and time point (e.g., intraperitoneally at the onset of reperfusion).

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animal and slice the brain. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears white, while viable tissue stains red.[5]

Measurement of Oxidative Stress Markers (SOD and MDA)

These assays quantify the levels of antioxidant enzymes and lipid peroxidation products in brain tissue.

  • Tissue Preparation: Homogenize brain tissue samples in ice-cold buffer.[17][18]

  • Superoxide (B77818) Dismutase (SOD) Activity Assay:

    • Use a commercial SOD assay kit.

    • The assay is typically based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • Measure the absorbance at the appropriate wavelength and calculate SOD activity based on a standard curve.[17]

  • Malondialdehyde (MDA) Assay:

    • Use a commercial MDA assay kit.

    • This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

    • Measure the absorbance of the product and calculate the MDA concentration from a standard curve.[17]

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA

This assay quantifies the levels of key inflammatory mediators in brain tissue.

  • Sample Preparation: Homogenize brain tissue and determine the total protein concentration.[19]

  • ELISA Procedure:

    • Use a commercial ELISA kit for TNF-α or IL-1β.

    • Coat a 96-well plate with a capture antibody specific for the cytokine.

    • Add brain homogenate samples and standards to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration in the samples based on the standard curve.[20]

V. Conclusion

This compound, Resveratrol, Curcumin, Ginkgolide B, and Apocynin are promising natural compounds with significant neuroprotective potential. While they act through diverse and sometimes overlapping mechanisms, their ability to mitigate oxidative stress, neuroinflammation, and apoptosis underscores their therapeutic potential for neurodegenerative diseases. This guide provides a comparative overview to aid researchers in the selection and investigation of these compounds for further drug development. Future studies employing standardized, head-to-head comparisons are warranted to definitively establish their relative efficacy.

References

Validating Verbenalin's Mechanism of Action: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verbenalin, an iridoid glycoside found in plants of the Verbenaceae family, has garnered significant interest for its potential therapeutic effects, primarily in the realms of neuroprotection and anti-inflammation.[1][2] Preliminary studies suggest that this compound may offer benefits in conditions like Alzheimer's disease and ischemic stroke.[3][4] However, for this compound to progress as a viable therapeutic candidate, a rigorous validation of its mechanism of action is imperative. Genetic knockout (KO) models offer a powerful tool to dissect molecular pathways and confirm drug targets.

This guide provides a framework for validating the proposed mechanisms of this compound using genetic knockout models, compares its current standing with alternative compounds, and offers detailed experimental protocols for future research.

Proposed Mechanisms of Action of this compound

Current research points to two primary pathways through which this compound may exert its therapeutic effects:

  • Neuroprotection via Modulation of Amyloid Precursor Protein (APP) Processing: In the context of Alzheimer's disease, this compound has been shown to reduce the generation of amyloid-beta (Aβ) peptides.[4][5] It is proposed that this compound decreases both the intracellular expression and the release of APP, the precursor protein from which Aβ is cleaved.[4][5] By reducing the available APP, this compound consequently lowers the production of toxic Aβ peptides.[4][5]

  • Anti-inflammation via Inhibition of the IL-17A Signaling Pathway: In models of ischemic stroke, an ethanol (B145695) extract of Verbena officinalis, containing this compound, was found to mitigate neuroinflammation by inhibiting the Interleukin-17A (IL-17A) signaling pathway.[3] IL-17A is a pro-inflammatory cytokine, and its inhibition is a key strategy in managing inflammatory conditions.

Validating this compound's Mechanisms with Genetic Knockout Models: A Proposed Workflow

To date, no published studies have utilized genetic knockout models to specifically validate this compound's mechanism of action. Below, we propose experimental workflows to rigorously test its proposed mechanisms.

Validating the Neuroprotective Mechanism: The APP Knockout Model

To confirm that this compound's neuroprotective effects are dependent on its interaction with the amyloid pathway, an experiment using Amyloid Precursor Protein (APP) knockout mice is proposed.

G cluster_0 Animal Groups cluster_1 Induction of Neurotoxicity cluster_2 Treatment Groups cluster_3 Outcome Measures Wild-Type (WT) Mice Wild-Type (WT) Mice AD Model Induction\n(e.g., 5XFAD) AD Model Induction (e.g., 5XFAD) Wild-Type (WT) Mice->AD Model Induction\n(e.g., 5XFAD) APP KO Mice APP KO Mice APP KO Mice->AD Model Induction\n(e.g., 5XFAD) WT + Vehicle WT + Vehicle AD Model Induction\n(e.g., 5XFAD)->WT + Vehicle WT + this compound WT + this compound AD Model Induction\n(e.g., 5XFAD)->WT + this compound APP KO + Vehicle APP KO + Vehicle AD Model Induction\n(e.g., 5XFAD)->APP KO + Vehicle APP KO + this compound APP KO + this compound AD Model Induction\n(e.g., 5XFAD)->APP KO + this compound Cognitive Function\n(e.g., Morris Water Maze) Cognitive Function (e.g., Morris Water Maze) WT + Vehicle->Cognitive Function\n(e.g., Morris Water Maze) Expected: Impaired WT + this compound->Cognitive Function\n(e.g., Morris Water Maze) Expected: Improved Aβ Plaque Load\n(Immunohistochemistry) Aβ Plaque Load (Immunohistochemistry) WT + this compound->Aβ Plaque Load\n(Immunohistochemistry) Expected: Reduced Neuronal Viability\n(e.g., Nissl Staining) Neuronal Viability (e.g., Nissl Staining) WT + this compound->Neuronal Viability\n(e.g., Nissl Staining) Expected: Increased APP KO + this compound->Cognitive Function\n(e.g., Morris Water Maze) Hypothesis: No Improvement APP KO + this compound->Aβ Plaque Load\n(Immunohistochemistry) Expected: No Plaques APP KO + this compound->Neuronal Viability\n(e.g., Nissl Staining) Hypothesis: No Protection

Proposed workflow for validating this compound's neuroprotective mechanism using APP KO mice.

Hypothesis: this compound's neuroprotective effects will be absent or significantly diminished in APP knockout mice, demonstrating its dependence on the APP-Aβ pathway.

Validating the Anti-inflammatory Mechanism: The IL-17A Knockout Model

To confirm that this compound's anti-inflammatory effects are mediated through the IL-17A pathway, an experiment utilizing IL-17A or IL-17A receptor (IL-17RA) knockout mice is proposed.

G cluster_0 Animal Groups cluster_1 Induction of Neuroinflammation cluster_2 Treatment Groups cluster_3 Outcome Measures Wild-Type (WT) Mice Wild-Type (WT) Mice Ischemic Stroke Model\n(e.g., MCAO) Ischemic Stroke Model (e.g., MCAO) Wild-Type (WT) Mice->Ischemic Stroke Model\n(e.g., MCAO) IL-17A KO Mice IL-17A KO Mice IL-17A KO Mice->Ischemic Stroke Model\n(e.g., MCAO) WT + Vehicle WT + Vehicle Ischemic Stroke Model\n(e.g., MCAO)->WT + Vehicle WT + this compound WT + this compound Ischemic Stroke Model\n(e.g., MCAO)->WT + this compound IL-17A KO + Vehicle IL-17A KO + Vehicle Ischemic Stroke Model\n(e.g., MCAO)->IL-17A KO + Vehicle IL-17A KO + this compound IL-17A KO + this compound Ischemic Stroke Model\n(e.g., MCAO)->IL-17A KO + this compound Infarct Volume\n(TTC Staining) Infarct Volume (TTC Staining) WT + Vehicle->Infarct Volume\n(TTC Staining) Expected: Large WT + this compound->Infarct Volume\n(TTC Staining) Expected: Reduced Inflammatory Cytokines\n(e.g., IL-6, TNF-α) Inflammatory Cytokines (e.g., IL-6, TNF-α) WT + this compound->Inflammatory Cytokines\n(e.g., IL-6, TNF-α) Expected: Reduced Neurological Deficit Score Neurological Deficit Score WT + this compound->Neurological Deficit Score Expected: Improved IL-17A KO + this compound->Infarct Volume\n(TTC Staining) Hypothesis: No Additional Reduction IL-17A KO + this compound->Inflammatory Cytokines\n(e.g., IL-6, TNF-α) Hypothesis: No Additional Reduction IL-17A KO + this compound->Neurological Deficit Score Hypothesis: No Additional Improvement

Proposed workflow for validating this compound's anti-inflammatory mechanism using IL-17A KO mice.

Hypothesis: The anti-inflammatory and neuroprotective effects of this compound in a model of ischemic stroke will be significantly attenuated in IL-17A knockout mice.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways and this compound's potential points of intervention.

G APP APP sAPPβ sAPPβ APP->sAPPβ β-secretase (BACE1) sAPPα sAPPα APP->sAPPα α-secretase C99 C99 APP->C99 C83 C83 APP->C83 This compound This compound This compound->APP Inhibits Expression Neurotoxicity Neurotoxicity Aβ->Neurotoxicity p3 p3 β-secretase (BACE1) β-secretase (BACE1) α-secretase α-secretase γ-secretase γ-secretase C99->Aβ γ-secretase AICD AICD C99->AICD C83->p3 γ-secretase C83->AICD

Proposed mechanism of this compound in the Amyloid Precursor Protein (APP) processing pathway.

G IL-17A IL-17A IL-17RA/RC Receptor IL-17RA/RC Receptor IL-17A->IL-17RA/RC Receptor This compound This compound This compound->IL-17A Inhibits Pathway Act1 Act1 IL-17RA/RC Receptor->Act1 TRAF6 TRAF6 Act1->TRAF6 MAPK & NF-κB Pathways MAPK & NF-κB Pathways TRAF6->MAPK & NF-κB Pathways Pro-inflammatory Gene Expression\n(e.g., IL-6, TNF-α, CXCL1) Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α, CXCL1) MAPK & NF-κB Pathways->Pro-inflammatory Gene Expression\n(e.g., IL-6, TNF-α, CXCL1) Neuroinflammation Neuroinflammation Pro-inflammatory Gene Expression\n(e.g., IL-6, TNF-α, CXCL1)->Neuroinflammation

Proposed mechanism of this compound in the IL-17A signaling pathway.

Comparative Analysis with Alternative Compounds

Several other natural compounds are being investigated for neuroprotective and anti-inflammatory effects. Here, we compare this compound with two well-studied alternatives, Curcumin and Resveratrol, for which some mechanistic validation using knockout models exists.

CompoundProposed Mechanism(s) of ActionEvidence from Knockout ModelsKey Quantitative Data
This compound - Inhibition of APP expression and Aβ generation- Inhibition of IL-17A signalingNo- In an AD mouse model, 200 mg/kg this compound reduced Aβ and tau expression in the hippocampus.[6] - In a viral infection model, V. officinalis extract (containing this compound) reduced serum IL-6, TNF-α, and IL-1β.[7]
Curcumin - Anti-inflammatory (inhibition of NF-κB, COX-2, iNOS)- Antioxidant (activation of Nrf2 pathway)- Anti-protein aggregation (Aβ and tau)Yes (Nrf2 KO mice)- Neuroprotective effects of Curcumin were attenuated in Nrf2-KO mice following traumatic brain injury.[5] - Reduced oxidative damage and amyloid plaques in mutant APP transgenic mice.[6]
Resveratrol - Anti-inflammatory (inhibition of NF-κB, modulation of MAPK pathways)- Antioxidant (activation of Sirt-1)Limited direct KO studies on neuroinflammation, but extensive pathway analysis.- Reduces expression of pro-inflammatory cytokines and inhibits astroglial and microglial activation in ischemia/reperfusion models.[8] - Inhibits TNF-α and IL-6 induced monocyte adhesion in endothelial cells.[9]

This comparison highlights that while this compound shows significant promise, its mechanisms of action are less validated at the genetic level compared to compounds like Curcumin. The proposed knockout studies are therefore a critical next step.

Detailed Experimental Protocols

The following are generalized protocols for key experiments in the proposed validation studies.

Protocol 1: In Vivo Administration of this compound

  • Preparation of this compound Solution: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). The final concentration should be calculated based on the desired dosage (e.g., 50-200 mg/kg body weight) and the administration volume.

  • Administration: Administer the this compound solution or vehicle to mice via oral gavage. Administration should be performed daily for the duration of the experiment (e.g., 3-5 weeks).

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

  • Anesthesia: Anesthetize the mouse with a suitable anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA).

    • Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After the desired occlusion period (e.g., 60 minutes), withdraw the suture to allow for reperfusion.

  • Post-operative Care: Provide post-operative care, including monitoring of body temperature and hydration.

Protocol 3: Assessment of Neurological Deficit

  • Scoring System: Use a standardized neurological deficit scoring system (e.g., a 5-point scale) to assess motor deficits at various time points post-MCAO.

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ and Cytokines

  • Sample Preparation: Homogenize brain tissue or collect serum samples from experimental animals.

  • ELISA Procedure:

    • Use commercially available ELISA kits for Aβ40, Aβ42, IL-6, TNF-α, etc.

    • Follow the manufacturer's instructions for coating plates, adding samples and standards, incubation with detection antibodies, and addition of substrate.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the target protein based on the standard curve.

Protocol 5: Immunohistochemistry for Aβ Plaques

  • Tissue Preparation: Perfuse the animals with paraformaldehyde and prepare paraffin-embedded or frozen brain sections.

  • Staining:

    • Incubate the sections with a primary antibody against Aβ (e.g., 6E10).

    • Wash and incubate with a biotinylated secondary antibody.

    • Use an avidin-biotin-peroxidase complex and a chromogen (e.g., DAB) to visualize the plaques.

  • Imaging and Analysis: Capture images using a microscope and quantify the plaque burden using image analysis software.

Conclusion

This compound presents a promising therapeutic potential for neurodegenerative and neuroinflammatory diseases. However, the validation of its precise mechanism of action is a critical step in its development as a clinical candidate. The use of genetic knockout models, as outlined in this guide, provides a clear and rigorous path to confirm its molecular targets and pathways. By undertaking such studies, the scientific community can build a more robust understanding of this compound's effects and pave the way for its potential clinical application.

References

Independent Validation of Verbenalin's Sleep-Promoting Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sleep-promoting properties of Verbenalin against established alternatives, namely benzodiazepines (represented by Diazepam) and Z-drugs (represented by Zolpidem). The information is supported by experimental data from preclinical studies to aid in research and development.

Comparative Efficacy in Preclinical Models

This compound, a major iridoid glycoside found in Verbena officinalis, has demonstrated significant sleep-promoting effects in animal models.[1][2] The primary mechanism of action is believed to be through the modulation of the GABAergic system, a pathway also targeted by benzodiazepines and Z-drugs.

Effects on Sleep Architecture

Quantitative analysis of sleep parameters reveals distinct effects of this compound, Diazepam, and Zolpidem on sleep architecture in rats.

ParameterThis compound (1.28 mmol/kg, oral)Diazepam (5 mg/kg, i.p.)Zolpidem (5 mg/kg, i.p.)
Total Sleep Time Increased[1][2]Increased total sleep by 59%[3]Increased
Non-Rapid Eye Movement (NREM) Sleep Increased total time by 42%[1][2]Increased light NREM sleep (SWS1) by 255%[3]Increased Delta sleep duration
Rapid Eye Movement (REM) Sleep No significant effect reported in the primary study[1][2]Decreased by 87%[2]Decreased duration[1]
Sleep Latency Not explicitly reported in the primary EEG studyReduced SWS1 latency by 92%[3]Increased REM sleep latency
Delta Activity (during NREM) Increased[1][2]Not specifiedIncreased

Note: Direct head-to-head comparative studies of pure this compound with Diazepam or Zolpidem on sleep architecture are limited. The data for this compound is from a study on its sleep-promoting components, while the data for Diazepam and Zolpidem are from separate studies. A study on a crude extract of Verbena officinalis showed a dose-dependent increase in thiopental-induced sleep duration, comparable to Diazepam.[4]

Mechanistic Insights: Interaction with the GABA-A Receptor

The sleep-promoting effects of this compound, Benzodiazepines, and Z-drugs are primarily mediated by their interaction with the GABA-A receptor, a ligand-gated ion channel that is the main inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathways

While all three compounds enhance GABAergic inhibition, their precise binding sites and modulatory effects on the GABA-A receptor differ, leading to variations in their pharmacological profiles.

This compound's Proposed GABAergic Modulation

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Sleep Sleep Promotion Hyperpolarization->Sleep This compound This compound This compound->GABA_A Positive Allosteric Modulation (Binding site not fully determined) GABA GABA GABA->GABA_A Binds

Caption: Proposed mechanism of this compound's sleep-promoting effect.

Benzodiazepine (B76468) (Diazepam) Signaling Pathway

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α, β, γ subunits) BZD_Site Benzodiazepine Site (α/γ interface) Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens more frequently Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- Influx Sleep Sleep Promotion Hyperpolarization->Sleep Diazepam Diazepam Diazepam->BZD_Site Binds GABA GABA GABA->GABA_A Binds

Caption: Diazepam enhances GABAergic inhibition via the BZD site.

Z-Drug (Zolpidem) Signaling Pathway

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α1 subunit preference) BZD_Site Benzodiazepine Site (α/γ interface) Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens more frequently Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- Influx Sleep Sleep Promotion Hyperpolarization->Sleep Zolpidem Zolpidem Zolpidem->BZD_Site Binds (α1 selective) GABA GABA GABA->GABA_A Binds

Caption: Zolpidem's selective binding to the α1-containing GABA-A receptor.

Studies on crude extracts of Verbena officinalis suggest that its anticonvulsant effects, which are often linked to GABAergic modulation, can be reversed by flumazenil, a benzodiazepine antagonist. This indicates that at least some components of the extract, and possibly this compound itself, may act on or near the benzodiazepine binding site. However, other research points to the possibility of this compound and other constituents acting on different allosteric sites of the GABA-A receptor, as some components have shown low affinity for the benzodiazepine site.[1][5] Further research is required to definitively identify the binding site of this compound.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the evaluation of sleep-promoting agents.

GABA-A Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound to the GABA-A receptor.

Experimental Workflow: GABA-A Receptor Binding Assay

G start Start prep Membrane Preparation (e.g., from rat brain) start->prep incubate Incubation (Membrane + Radioligand + Test Compound) prep->incubate separate Separation of Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantification of Bound Radioligand (e.g., Scintillation Counting) separate->quantify analyze Data Analysis (e.g., IC50, Ki determination) quantify->analyze end End analyze->end

Caption: Workflow for a typical GABA-A receptor binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., whole rat brain) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in buffer and recentrifugation multiple times to remove endogenous GABA.

    • Resuspend the final pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flumazenil), and varying concentrations of the test compound (this compound, Diazepam, or Zolpidem).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand (e.g., GABA or a known benzodiazepine).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data to determine the inhibitory concentration (IC50) of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. This can then be used to calculate the binding affinity (Ki).

EEG/EMG-Based Sleep Analysis in Rodents

This protocol is used to objectively measure sleep stages and architecture.

Experimental Workflow: EEG/EMG Sleep Analysis

G start Start surgery Surgical Implantation of EEG/EMG Electrodes start->surgery recovery Post-Surgical Recovery Period surgery->recovery habituation Habituation to Recording Chamber recovery->habituation drug_admin Drug Administration (this compound, Diazepam, etc.) habituation->drug_admin recording Continuous EEG/EMG Recording drug_admin->recording scoring Sleep Stage Scoring (Wake, NREM, REM) recording->scoring analysis Data Analysis (Sleep architecture parameters) scoring->analysis end End analysis->end

Caption: Workflow for EEG/EMG-based sleep analysis in rodents.

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant electroencephalogram (EEG) electrodes onto the dura mater over specific cortical areas.

    • Implant electromyogram (EMG) electrodes into the nuchal muscles to record muscle tone.

    • Secure the electrode assembly to the skull with dental cement.

  • Recovery and Habituation:

    • Allow the animal to recover from surgery for a sufficient period (e.g., 7-10 days).

    • Habituate the animal to the recording chamber and tethered recording setup.

  • Recording:

    • Administer the test compound (this compound, Diazepam, or Zolpidem) or vehicle at a specific time of day (e.g., at the beginning of the light or dark cycle).

    • Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours).

  • Data Analysis:

    • Divide the recordings into short epochs (e.g., 10-30 seconds).

    • Visually or automatically score each epoch into one of three stages: wakefulness, NREM sleep, or REM sleep, based on the characteristics of the EEG and EMG signals.

      • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

      • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.

      • REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG activity).

    • Quantify various sleep parameters, including:

      • Total sleep time

      • Time spent in each sleep stage

      • Sleep latency (time to fall asleep)

      • Number and duration of sleep/wake bouts

      • Power spectral analysis of the EEG signal (e.g., delta power during NREM sleep).

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses sleep-promoting properties, likely mediated through positive allosteric modulation of the GABA-A receptor. Its effects on NREM sleep and delta activity are particularly noteworthy. However, to fully validate its potential as a novel therapeutic for sleep disorders, further research is warranted.

Specifically, future studies should focus on:

  • Direct Comparative Studies: Head-to-head preclinical trials comparing the effects of pure this compound with standard-of-care hypnotics like Diazepam and Zolpidem on sleep architecture are crucial.

  • Mechanism of Action: Elucidating the precise binding site of this compound on the GABA-A receptor through radioligand binding studies with various subunit compositions and electrophysiological recordings will provide a more complete understanding of its pharmacological profile.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are necessary to establish the safety and dosing parameters of this compound for potential clinical development.

By addressing these research gaps, the scientific community can fully assess the therapeutic potential of this compound as a novel sleep aid with a potentially distinct pharmacological profile from existing treatments.

References

Safety Operating Guide

Safe Disposal of Verbenalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Verbenalin (B192655), an iridoid glycoside found in Verbena officinalis, is a compound utilized in various research applications, including studies on its potential anti-inflammatory, antiviral, and neuroprotective effects.[1][2] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal procedures are essential to ensure laboratory safety and environmental protection.[3][4] This guide provides detailed, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

This compound Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound is a solid substance that is not flammable and does not present an explosion hazard.[3] It is not classified for any specific health or environmental hazards under GHS.[3][4]

PropertyInformationReference
Physical State Solid[3]
Flammability Not flammable[3]
GHS Classification Not classified as hazardous[3][4]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[3]

Principle of this compound Disposal

The appropriate disposal method for this compound depends on its form (pure substance or in solution) and any potential contamination with hazardous chemicals. The overarching principle is to adhere to general laboratory hazardous waste guidelines, even for substances not explicitly classified as hazardous, to ensure a high standard of safety and compliance.[5][6][7][8][9]

Step-by-Step Disposal Procedures

1. Unused or Expired Solid this compound:

For pure, solid this compound that is unused or has expired, the primary disposal method is through the laboratory's chemical waste stream.

  • Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container.[7][8][9] The original container is often suitable.

  • Labeling: The container must be labeled with the full chemical name ("this compound") and the quantity. While not classified as hazardous, it should be treated as chemical waste.

  • Segregation: Store the waste container with other non-hazardous solid chemical waste, away from incompatible materials.[5][9]

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][8][9]

2. This compound Solutions:

The disposal of this compound solutions is dictated by the solvent used.

  • Aqueous Solutions:

    • Small Quantities: For very small quantities of dilute aqueous solutions, drain disposal may be permissible if allowed by local regulations and your institution's policies.[6] The pH should be between 5.5 and 10.5.[6]

    • Large Quantities or Concentrated Solutions: Larger volumes or concentrated aqueous solutions should be collected as chemical waste.[5] Place in a sealed, labeled container and manage through the EHS waste program.

  • Solvent-Based Solutions (e.g., DMSO, Ethanol):

    • Collection: All solutions of this compound in organic solvents (such as DMSO or ethanol) must be collected as hazardous chemical waste.[5]

    • Segregation: This waste must be segregated with other flammable or organic solvent waste.[5] Never mix with incompatible waste streams like acids or oxidizers.[5][9]

    • Container: Use a properly vented, chemically resistant container designed for flammable liquid waste.[8] Do not fill the container to more than 90% capacity.[8]

    • Labeling: Clearly label the container with "Hazardous Waste," the full names of all chemical constituents (e.g., "this compound in Dimethyl Sulfoxide"), and their approximate concentrations.

3. Contaminated Materials:

Any materials, such as personal protective equipment (PPE), spill cleanup materials, or labware, that are contaminated with this compound should be disposed of based on the nature of the contamination.

  • Solid Waste: Items contaminated with solid this compound can typically be disposed of in the regular laboratory trash, provided they are not grossly contaminated and this compound is the only contaminant.

  • Solvent Contamination: If materials are contaminated with a this compound solution containing a hazardous solvent, they must be disposed of as hazardous solid waste. Place these materials in a sealed, labeled bag or container for collection by EHS.[9]

Experimental Protocol: Decontamination of Glassware

For reusable glassware that has come into contact with this compound solutions:

  • Initial Rinse: Perform an initial rinse with a suitable solvent to remove the majority of the this compound residue. If the this compound was in an organic solvent, use that solvent for the initial rinse. Collect this first rinse as hazardous waste.[9]

  • Washing: Wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Verbenalin_Disposal_Workflow cluster_form Identify Form of Waste cluster_solvent Determine Solvent cluster_disposal Disposal Path start This compound Waste is_solid Solid this compound start->is_solid is_solution This compound Solution start->is_solution is_contaminated Contaminated Material start->is_contaminated chem_waste Collect as Chemical Waste for EHS Pickup is_solid->chem_waste is_aqueous Aqueous Solution is_solution->is_aqueous is_organic Organic Solvent (e.g., DMSO, Ethanol) is_solution->is_organic is_contaminated->chem_waste Contaminated with hazardous solvent trash_disposal Regular Lab Trash is_contaminated->trash_disposal Solid this compound only is_aqueous->chem_waste Large, Concentrated drain_disposal Drain Disposal (If permitted by local regulations for small, dilute quantities) is_aqueous->drain_disposal Small, Dilute is_organic->chem_waste

References

Essential Safety and Operational Guide for Handling Verbenalin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal information for Verbenalin, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Identification and Safety Summary

This compound is an iridoid glycoside found in plants like Verbena officinalis. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1][2] However, standard laboratory precautions should always be observed.

Quantitative Data Summary

The following table summarizes the available physical, chemical, and toxicological data for this compound.

PropertyValueReference
Chemical Formula C₁₇H₂₄O₁₀[2]
Molecular Weight 388.37 g/mol [3]
Appearance Solid[1]
Melting Point Undetermined[1]
Boiling Point Undetermined[1]
Solubility Soluble in DMSO (78 mg/mL)[3]
Oral LD₅₀ (Mouse) > 3 g/kg[1]
Intraperitoneal LD₅₀ (Mouse) > 3 g/kg[1]

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, adherence to standard PPE protocols is mandatory to minimize exposure and ensure personal safety.

EquipmentSpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects eyes and face from accidental splashes of solutions.
Skin Protection Nitrile or other chemically resistant gloves. A standard laboratory coat must be worn and fully buttoned.Prevents skin contact with this compound powder or solutions.
Respiratory Protection Not generally required. Work in a well-ventilated area. A fume hood may be used as a precautionary measure.Minimizes inhalation of airborne powder, although not considered a primary hazard.

Handling and Operational Procedures

Proper handling procedures are critical for both safety and experimental accuracy. The following workflow outlines the key steps for preparing a this compound stock solution for in vitro experiments.

Verbenalin_Handling_Workflow cluster_prep Preparation cluster_solution Solution Preparation cluster_storage_disposal Storage & Disposal Don PPE Don PPE Weigh this compound Weigh this compound Don PPE->Weigh this compound Ensure safety Prepare Solvent Prepare Solvent Weigh this compound->Prepare Solvent Accurate measurement Dissolve this compound Dissolve this compound Prepare Solvent->Dissolve this compound Combine Vortex/Sonicate Vortex/Sonicate Dissolve this compound->Vortex/Sonicate Ensure complete dissolution Sterile Filter Sterile Filter Vortex/Sonicate->Sterile Filter For cell culture Aliquot & Store Aliquot & Store Sterile Filter->Aliquot & Store Prevent contamination Dispose Waste Dispose Waste Aliquot & Store->Dispose Waste Follow protocol Decontaminate Area Decontaminate Area Dispose Waste->Decontaminate Area Clean workspace

Workflow for preparing a this compound stock solution.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Preparation :

    • Put on the required PPE: lab coat, gloves, and safety glasses.

    • Weigh the desired amount of this compound powder in a fume hood or a designated weighing area. For a 1 mL stock solution, weigh 38.84 mg of this compound.

    • Prepare the required volume of sterile DMSO.

  • Dissolution :

    • Add the this compound powder to a sterile conical tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Sterilization and Storage :

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Disposal Plan

Proper waste disposal is crucial to prevent environmental contamination and maintain a safe laboratory.

Disposal_Plan Start This compound Waste This compound Waste Start->this compound Waste Solid Waste Solid Waste This compound Waste->Solid Waste e.g., contaminated weigh paper Liquid Waste Liquid Waste This compound Waste->Liquid Waste e.g., unused solution Contaminated PPE Contaminated PPE This compound Waste->Contaminated PPE e.g., gloves Chemical Waste Container Chemical Waste Container Solid Waste->Chemical Waste Container Liquid Waste->Chemical Waste Container Contaminated PPE->Chemical Waste Container Consult EHS Consult EHS Chemical Waste Container->Consult EHS For final disposal

Logical flow for this compound waste disposal.

Step-by-Step Disposal Guidance:

  • Segregation : Do not mix this compound waste with general laboratory waste.

  • Solid Waste : Place any solid this compound waste (e.g., contaminated weigh boats, paper towels) into a designated, labeled hazardous waste container.

  • Liquid Waste : Dispose of unused this compound solutions in a designated hazardous liquid waste container. Do not pour down the drain.

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.

  • Consult EHS : Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

By adhering to these safety and handling protocols, you can ensure a secure research environment and contribute to the integrity and success of your scientific endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.